4-Octyne-3,6-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24434-07-9 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
oct-4-yne-3,6-diol |
InChI |
InChI=1S/C8H14O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-4H2,1-2H3 |
InChI Key |
YGMADCGBQRYLND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC(CC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Octyne-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-octyne-3,6-diol, a symmetrical acetylenic diol. The information contained herein is intended to equip researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science with the necessary details to prepare and validate this compound for various applications.
Introduction
This compound is a linear C8 acetylenic diol with hydroxyl groups at the C3 and C6 positions. Its structure, featuring a central carbon-carbon triple bond flanked by two stereocenters, makes it an interesting building block for the synthesis of more complex molecules. The hydroxyl groups offer reactive sites for further functionalization, while the alkyne moiety can participate in a variety of chemical transformations, including click chemistry, reduction, and metal-catalyzed coupling reactions. The potential applications of this compound and its derivatives span from intermediates in pharmaceutical synthesis to components in novel polymers and materials.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the double addition of an acetylene dianion equivalent to two molecules of propionaldehyde. This is typically achieved through a Grignard reaction, where acetylene is treated with a Grignard reagent to form a bis(bromomagnesio)acetylene intermediate, which then reacts with the aldehyde.
Synthesis Workflow
Caption: Synthetic pathway for this compound via a Grignard reaction.
Experimental Protocol
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetylene gas
-
Propionaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, gas inlet)
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried three-neck flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide in anhydrous diethyl ether or THF is added dropwise via a dropping funnel. The reaction mixture is stirred and gently heated to maintain a steady reflux until all the magnesium has reacted. The resulting grey solution is the ethylmagnesium bromide Grignard reagent.
-
Formation of the Acetylene Dianion Equivalent: The solution of ethylmagnesium bromide is cooled in an ice bath. Dry acetylene gas is bubbled through the solution for several hours. The completion of the reaction is indicated by the cessation of ethane evolution. This forms a suspension of bis(bromomagnesio)acetylene.
-
Reaction with Propionaldehyde: A solution of freshly distilled propionaldehyde (2 equivalents) in anhydrous diethyl ether or THF is added dropwise to the suspension of bis(bromomagnesio)acetylene at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by distillation under reduced pressure to yield pure this compound.
Characterization of this compound
The successful synthesis of this compound must be confirmed through various analytical techniques. The following sections detail the expected characterization data based on its chemical structure and data from analogous compounds.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| Appearance | Expected to be a colorless oil or a low-melting solid |
| Boiling Point | Estimated to be > 200 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether), sparingly soluble in water |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.
| ¹H NMR (Predicted) |
| Chemical Shift (δ, ppm) |
| ~0.9 - 1.1 |
| ~1.5 - 1.7 |
| ~2.5 - 3.5 (broad) |
| ~4.2 - 4.4 |
| ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) |
| ~10 - 12 |
| ~30 - 35 |
| ~60 - 65 |
| ~80 - 85 |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3600 - 3200 (broad) | Strong | O-H stretch (hydroxyl) |
| 2970 - 2850 | Strong | C-H stretch (aliphatic) |
| ~2200 (weak) | Weak | C≡C stretch (internal alkyne) |
| 1100 - 1000 | Strong | C-O stretch (secondary alcohol) |
The C≡C stretching vibration for a symmetrical internal alkyne is often weak or absent in the IR spectrum due to the small change in dipole moment during the vibration.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Technique | Expected m/z Values |
| Electron Ionization (EI) | Molecular Ion (M⁺): 142.10 |
| Major Fragments: | |
| 127 ([M-CH₃]⁺) | |
| 113 ([M-C₂H₅]⁺) | |
| 95 ([M-C₂H₅-H₂O]⁺) | |
| 85 | |
| 57 |
Logical Relationships in Characterization
The characterization data are interconnected and provide a complete picture of the molecule's structure.
Caption: Interrelation of spectroscopic data for the structural elucidation of this compound.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
This technical guide has outlined a reliable synthetic route to this compound and provided a comprehensive set of expected characterization data. The detailed experimental protocol and tabulated spectral information will aid researchers in the successful synthesis, purification, and verification of this versatile chemical building block. The provided visualizations of the synthesis workflow and characterization logic serve to further clarify the key processes and relationships.
physical and chemical properties of 4-octyne-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Octyne-3,6-diol is a chemical compound belonging to the class of acetylenic diols. Its structure features an eight-carbon chain with a centrally located alkyne functional group and two secondary hydroxyl groups. This bifunctionality makes it a subject of interest for potential applications in organic synthesis and materials science. This guide provides a comprehensive overview of the available physical and chemical properties of this compound, with a focus on presenting quantitative data, outlining potential experimental approaches, and visualizing its synthetic pathway.
Physicochemical Properties
The experimental data for this compound is limited in the publicly available literature. Much of the available information is derived from computational models. This section presents a compilation of both computed and the sparse experimental data.
Identification
| Identifier | Value |
| IUPAC Name | oct-4-yne-3,6-diol |
| CAS Number | 24434-07-9 |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| Canonical SMILES | CCC(C#CC(CC)O)O |
| InChI Key | YGMADCGBQRYLND-UHFFFAOYSA-N |
Physical Properties
Experimental data on the physical properties of this compound are not widely reported. The following table includes a boiling point from a single literature source and computed values from chemical databases.
| Property | Value | Source |
| Boiling Point | 107 °C at 3 torr[1] | Experimental[1] |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
| XLogP3-AA (Computed) | 0.8 | PubChem |
| Hydrogen Bond Donor Count (Computed) | 2 | PubChem |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem |
| Rotatable Bond Count (Computed) | 3 | PubChem |
| Exact Mass (Computed) | 142.099379685 | PubChem |
| Monoisotopic Mass (Computed) | 142.099379685 | PubChem |
| Topological Polar Surface Area (Computed) | 40.5 Ų | PubChem |
| Heavy Atom Count (Computed) | 10 | PubChem |
Spectral Data
| Spectrum Type | Key Peaks/Signals |
| Infrared (IR) νmax (film) cm⁻¹ | 3350 (s, O-H), 2950 (s, C-H), 1725 (s), 1460, 1370, 1360, 1330, 1150, 1100, 1020, 960[1] |
| ¹H-NMR (CDCl₃) δ (ppm) | 1.00 (6H, t, J=7.4 Hz)[1] |
| Mass Spectrometry (MS) | Not available |
Synthesis and Reactivity
Synthetic Approaches
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, general methods for the synthesis of acetylenic diols suggest plausible routes. One common method is the reaction of a ketone with acetylene in the presence of a strong base (Favorsky reaction) or using a metal acetylide.[2][3][4] For this compound, a potential synthesis could involve the reaction of 3-hexanone with a protected form of acetylene, such as a metal acetylide, followed by deprotection and a second reaction. A more direct, one-pot synthesis could also be envisioned.
A generalized workflow for the synthesis of a symmetrical acetylenic diol from a ketone and acetylene is depicted below.
References
An In-depth Technical Guide to the NMR and IR Spectra of 4-Octyne-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the organic compound 4-octyne-3,6-diol. This document outlines the expected spectral features, provides detailed experimental protocols for spectral acquisition, and presents the data in a clear, tabular format for ease of comparison and interpretation. The logical relationships between the molecular structure and its spectral output are further elucidated through explanatory diagrams.
Molecular Structure and Expected Spectral Features
This compound possesses a symmetrical structure with a central carbon-carbon triple bond (alkyne) and two secondary alcohol functional groups. This unique arrangement of functional groups gives rise to characteristic signals in both NMR and IR spectroscopy.
Structure:
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to the O-H and C≡C bonds.
Table 1: Predicted IR Spectral Data for this compound
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretching (H-bonded) | 3400 - 3200 | Strong, Broad |
| Alkyne (C≡C) | Stretching | 2260 - 2100 | Weak to Medium |
| Alkane (C-H) | Stretching | 3000 - 2850 | Medium to Strong |
| Alcohol (C-O) | Stretching | 1100 - 1000 | Strong |
Interpretation:
-
O-H Stretch: A prominent, broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the intermolecular hydrogen bonding of the hydroxyl groups.[1]
-
C≡C Stretch: As an internal alkyne, this compound will exhibit a weak to medium intensity absorption in the 2260-2100 cm⁻¹ region for the C≡C triple bond stretch.[2] Symmetrical or near-symmetrical internal alkynes often show a weak or sometimes absent C≡C stretching band due to the lack of a significant change in dipole moment during the vibration.[1][3]
-
C-H Stretch: The stretching vibrations of the C-H bonds in the ethyl groups will appear as medium to strong absorptions in the 3000-2850 cm⁻¹ range.[4]
-
C-O Stretch: A strong absorption corresponding to the C-O stretching of the secondary alcohol groups is anticipated in the 1100-1000 cm⁻¹ region.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule. Due to the symmetry of this compound, the number of unique signals in both the ¹H and ¹³C NMR spectra is reduced.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the hydroxyl, methine, methylene, and methyl protons.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 1.5 - 5.0 | Singlet (broad) | 2H |
| -CH(OH)- | ~4.3 | Triplet | 2H |
| -CH₂- | ~1.6 | Quintet | 4H |
| -CH₃ | ~1.0 | Triplet | 6H |
Interpretation:
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, typically appearing as a broad singlet.[5]
-
Methine Proton (-CH(OH)-): The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom and is expected to resonate at a downfield chemical shift. It will be split into a triplet by the adjacent methylene protons.
-
Methylene Protons (-CH₂-): These protons are adjacent to both the methine and methyl groups and will exhibit a more complex splitting pattern, likely a quintet.
-
Methyl Protons (-CH₃): The terminal methyl protons will appear as an upfield triplet due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display four distinct signals corresponding to the four unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -C≡C- | 80 - 90 |
| -CH(OH)- | 60 - 70 |
| -CH₂- | 25 - 35 |
| -CH₃ | 10 - 15 |
Interpretation:
-
Alkynyl Carbons (-C≡C-): The sp-hybridized carbons of the alkyne typically resonate in the 80-90 ppm range.
-
Methine Carbon (-CH(OH)-): The carbon atom bonded to the hydroxyl group is deshielded and will appear in the 60-70 ppm region.
-
Methylene Carbon (-CH₂-): The methylene carbon signal is expected in the 25-35 ppm range.
-
Methyl Carbon (-CH₃): The terminal methyl carbon will be the most shielded, appearing at the most upfield chemical shift.
Experimental Protocols
The following are detailed methodologies for acquiring the IR and NMR spectra of this compound.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is to be used.
Sample Preparation:
-
Neat Liquid: If the sample is a liquid at room temperature, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6]
-
KBr Pellet: If the sample is a solid, a small amount (1-2 mg) is ground with anhydrous KBr (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Solution: A solution of the sample can be prepared in an IR-transparent solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) and placed in a liquid sample cell.
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) is recorded.
-
The prepared sample is placed in the spectrometer's sample holder.
-
The spectrum is acquired over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added (usually 0.03-0.05% v/v) if not already present in the solvent.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition for ¹H NMR:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse experiment is used to acquire the spectrum.
-
Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 8 to 16 scans are acquired.
-
The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.
-
Chemical shifts are referenced to TMS at 0.00 ppm.
Data Acquisition for ¹³C NMR:
-
A proton-decoupled experiment is typically performed to simplify the spectrum and improve sensitivity.
-
The spectral width is set to approximately 220 ppm.
-
A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons, though none are present in this molecule.
-
A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
The data is processed similarly to the ¹H NMR data.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the spectral analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Workflow for spectral analysis of this compound.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of 4-Octyne-3,6-diol
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and protocols required for the determination of the single-crystal X-ray structure of 4-octyne-3,6-diol. As the three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity, this document outlines the critical steps from material synthesis to the final refined crystal structure. This guide is intended to serve as a detailed reference for researchers in academia and industry, particularly those involved in medicinal chemistry, materials science, and drug development, where a precise understanding of molecular structure is paramount.
Introduction
This compound is a small organic molecule containing a central alkyne functional group flanked by two hydroxylated stereocenters. The determination of its crystal structure provides invaluable information regarding its molecular conformation, intramolecular and intermolecular interactions, and packing in the solid state. Such data is crucial for understanding its physical properties, predicting its behavior in different environments, and for the rational design of derivatives with specific biological or material properties. This guide will detail the hypothetical, yet standard, workflow for elucidating this structure.
Data Presentation
The following tables summarize the hypothetical quantitative data that would be obtained during the crystal structure determination of this compound.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₈H₁₄O₂ |
| Formula weight | 142.20 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.45(2) Å, α = 90° |
| b = 12.10(3) Å, β = 105.2(1)° | |
| c = 9.88(2) Å, γ = 90° | |
| Volume | 975.1(4) ų |
| Z | 4 |
| Density (calculated) | 0.968 Mg/m³ |
| Absorption coefficient | 0.068 mm⁻¹ |
| F(000) | 312 |
| Crystal size | 0.30 x 0.25 x 0.20 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -11<=h<=11, -16<=k<=16, -13<=l<=13 |
| Reflections collected | 9876 |
| Independent reflections | 2245 [R(int) = 0.034] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7456 and 0.6892 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2245 / 0 / 128 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.118 |
| R indices (all data) | R1 = 0.058, wR2 = 0.129 |
| Largest diff. peak and hole | 0.34 and -0.21 e.Å⁻³ |
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters
A representative subset of hypothetical atomic coordinates.
| Atom | x | y | z | U(eq) [Ų] |
| O1 | 0.2345(1) | 0.4567(1) | 0.8765(1) | 0.023(1) |
| O2 | 0.7890(1) | 0.6789(1) | 0.4321(1) | 0.025(1) |
| C1 | 0.1234(2) | 0.3456(2) | 0.9876(2) | 0.028(1) |
| C2 | 0.2345(2) | 0.4567(2) | 0.7654(2) | 0.021(1) |
| C3 | 0.3456(2) | 0.5678(2) | 0.6543(2) | 0.019(1) |
| C4 | 0.4567(2) | 0.6789(2) | 0.5432(2) | 0.018(1) |
| C5 | 0.5678(2) | 0.7890(2) | 0.4321(2) | 0.020(1) |
| C6 | 0.6789(2) | 0.8901(2) | 0.3210(2) | 0.022(1) |
| C7 | 0.7890(2) | 0.9012(2) | 0.2109(2) | 0.030(1) |
| C8 | 0.8901(2) | 0.0123(2) | 0.1098(2) | 0.035(1) |
Experimental Protocols
Synthesis and Purification of this compound
A plausible synthetic route to this compound involves the Grignard reaction of ethylmagnesium bromide with 1,4-dichlorobutyne-2, followed by hydrolysis.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere of argon, magnesium turnings (2.2 equivalents) are suspended in anhydrous diethyl ether. Bromoethane (2.2 equivalents) is added dropwise to initiate the formation of ethylmagnesium bromide.
-
Reaction with 1,4-dichlorobutyne-2: The solution of the Grignard reagent is cooled to 0°C. A solution of 1,4-dichlorobutyne-2 (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a white solid. The purity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Crystallization
High-quality single crystals of this compound are grown using the slow evaporation technique.
-
Solvent Screening: A small amount of the purified compound is tested for solubility in various solvents (e.g., hexane, ethyl acetate, acetone, methanol, ethanol). A suitable solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating. A mixture of ethyl acetate and hexane is found to be optimal.
-
Crystal Growth: A saturated solution of this compound is prepared in a 4:1 mixture of hexane:ethyl acetate at 40°C. The hot solution is filtered through a syringe filter into a clean vial.
-
Evaporation: The vial is covered with a perforated cap to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Colorless, block-shaped crystals of suitable size and quality for X-ray diffraction are typically formed within 3-5 days. A suitable crystal is carefully selected and mounted on a cryo-loop.
X-ray Data Collection
Data collection is performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å).
-
Crystal Mounting: A selected crystal is mounted on a MiTeGen MicroMount using cryo-oil and flash-cooled to 100 K in a stream of nitrogen gas.
-
Unit Cell Determination: A preliminary set of frames is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A data collection strategy is calculated to ensure high completeness and redundancy of the data. Data is collected using a combination of φ and ω scans.
-
Data Integration and Scaling: The raw diffraction images are processed using the APEX3 software suite. The images are integrated, and the data is scaled and corrected for absorption effects using SADABS.
Structure Solution and Refinement
The crystal structure is solved and refined using the SHELX software package integrated within the Olex2 graphical interface.
-
Structure Solution: The structure is solved by direct methods using SHELXT. This reveals the positions of most of the non-hydrogen atoms.
-
Structure Refinement: The structural model is refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically.
-
Hydrogen Atom Placement: Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model. Hydroxyl hydrogen atoms are located from the difference Fourier map and refined with distance restraints.
-
Finalization: The refinement is continued until convergence is reached, as indicated by the stabilization of the R-factors and the absence of significant peaks in the final difference Fourier map. The final crystallographic data is prepared in the form of a Crystallographic Information File (CIF).
Mandatory Visualizations
The following diagrams illustrate the key workflows in the crystal structure determination of this compound.
Figure 1: Overall experimental workflow for the crystal structure determination.
Figure 2: Detailed workflow for X-ray diffraction data processing.
Conclusion
This technical guide has outlined a comprehensive and systematic approach to determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, X-ray data collection, and structure solution and refinement, researchers can obtain a precise and reliable three-dimensional molecular model. The resulting structural information is foundational for a deeper understanding of the molecule's properties and for its potential applications in various scientific and industrial fields. The workflows and data presented herein serve as a robust template for the crystallographic analysis of this and similar small organic molecules.
An In-depth Technical Guide on the Stereochemistry of 4-Octyne-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 4-octyne-3,6-diol, a chiral molecule with significant potential in synthetic chemistry and drug development. The document details the stereoisomers of this compound, including enantiomeric pairs and the meso form, and outlines established and theoretical stereoselective synthetic pathways. Key methodologies, such as the stereospecific reduction of the alkyne precursor followed by asymmetric dihydroxylation, are presented with detailed experimental protocols. Furthermore, alternative synthetic strategies, including asymmetric reduction of a diketone precursor and chiral resolution of the racemic diol, are discussed. Quantitative data from analogous reactions are summarized to provide expected outcomes for yield and stereoselectivity. Spectroscopic and chiroptical properties for the characterization of the stereoisomers are also addressed. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of chiral acetylenic diols.
Introduction to the Stereochemistry of this compound
This compound possesses two stereocenters at positions C3 and C6. Consequently, the molecule can exist as three distinct stereoisomers: a pair of enantiomers, (3R,6R)-4-octyne-3,6-diol and (3S,6S)-4-octyne-3,6-diol, and a meso compound, (3R,6S)-4-octyne-3,6-diol, which is superimposable on its mirror image due to an internal plane of symmetry.
The three-dimensional arrangement of the hydroxyl groups in relation to the carbon-carbon triple bond dictates the biological activity and physical properties of these stereoisomers. Therefore, the ability to selectively synthesize each stereoisomer is of paramount importance for applications in medicinal chemistry and materials science.
Stereoselective Synthetic Strategies
The primary approach to the stereoselective synthesis of the various stereoisomers of this compound involves a two-step sequence starting from 4-octyne:
-
Stereoselective Reduction of the alkyne to either a cis- or trans-alkene.
-
Stereospecific Dihydroxylation of the resulting alkene.
The combination of these two steps allows for the controlled formation of the desired stereoisomer.
Synthesis of the Enantiomeric Pair: (3R,6R)- and (3S,6S)-4-Octyne-3,6-diol
The synthesis of the enantiomerically pure forms of this compound can be achieved through the dihydroxylation of trans-oct-4-ene, which is obtained from the reduction of 4-octyne.
The reduction of an alkyne to a trans-alkene is typically accomplished using sodium metal in liquid ammonia.[1][2] This reaction proceeds via a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion between the alkyl groups before protonation.[1]
Experimental Protocol: Reduction of 4-Octyne to trans-Oct-4-ene
-
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a stirring bar under an inert atmosphere (e.g., argon).
-
Condense anhydrous ammonia (approx. 100 mL per 10 mmol of alkyne) into the flask at -78 °C.
-
Add small pieces of sodium metal (2.2 equivalents) to the liquid ammonia with vigorous stirring until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Slowly add a solution of 4-octyne (1 equivalent) in a minimal amount of anhydrous ether or THF to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, or until the blue color disappears.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate, then add water and extract the organic product with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield trans-oct-4-ene.
The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective conversion of alkenes to vicinal diols. The choice of the chiral ligand (either AD-mix-α or AD-mix-β) determines which enantiomer of the diol is formed.
-
AD-mix-β will deliver the hydroxyl groups to the top face of the alkene, yielding (3R,6R)-4-octyne-3,6-diol .
-
AD-mix-α will deliver the hydroxyl groups to the bottom face of the alkene, yielding (3S,6S)-4-octyne-3,6-diol .
Experimental Protocol: Asymmetric Dihydroxylation of trans-Oct-4-ene
-
In a round-bottom flask, prepare a solvent mixture of t-butanol and water (1:1 ratio).
-
Add AD-mix-β (for the (3R,6R) enantiomer) or AD-mix-α (for the (3S,6S) enantiomer) (1.4 g per mmol of alkene) to the solvent mixture and stir until most of the solids have dissolved.
-
Cool the mixture to 0 °C and add methanesulfonamide (1 equivalent).
-
Add trans-oct-4-ene (1 equivalent) to the reaction mixture and stir vigorously at 0 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.
-
Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with 2M NaOH, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched diol.
Logical Workflow for Enantiomer Synthesis
Caption: Synthesis of Enantiomers.
Synthesis of the meso Compound: (3R,6S)-4-Octyne-3,6-diol
The synthesis of the meso-diol is achieved through the syn-dihydroxylation of cis-oct-4-ene.
The reduction of an alkyne to a cis-alkene is commonly performed by catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst or P-2 nickel.[3][4] These catalysts reduce the alkyne to the alkene and are deactivated to prevent further reduction to the alkane. The hydrogenation occurs with syn-addition of hydrogen across the triple bond.[3]
Experimental Protocol: Reduction of 4-Octyne to cis-Oct-4-ene
-
Set up a hydrogenation apparatus.
-
In a flask, dissolve 4-octyne (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) or P-2 nickel catalyst (prepared from nickel(II) acetate and sodium borohydride) (typically 5-10% by weight of the alkyne).[4]
-
Evacuate the flask and fill with hydrogen gas (using a balloon or a controlled hydrogen supply).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting alkyne is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain cis-oct-4-ene.
The syn-dihydroxylation of an alkene can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, basic conditions. The reaction with OsO₄ is generally higher yielding and more reliable.
Experimental Protocol: syn-Dihydroxylation of cis-Oct-4-ene
-
In a round-bottom flask, dissolve cis-oct-4-ene (1 equivalent) in a mixture of acetone and water.
-
Add a catalytic amount of osmium tetroxide (as a solution in toluene) and a stoichiometric amount of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Stir for 30 minutes, then extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield meso-4-octyne-3,6-diol.
Logical Workflow for meso Compound Synthesis
Caption: Synthesis of the meso compound.
Alternative Synthetic Routes
Asymmetric Reduction of 4-Octyne-3,6-dione
An alternative strategy involves the asymmetric reduction of the corresponding diketone, 4-octyne-3,6-dione. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. The stereochemical outcome depends on the choice of the chiral catalyst or reagent. For example, using a Noyori-type ruthenium catalyst with a specific chiral diamine ligand can lead to the enantioselective reduction of the two ketone groups.
Experimental Protocol: Asymmetric Reduction of 4-Octyne-3,6-dione (General)
-
In a reaction vessel under an inert atmosphere, dissolve 4-octyne-3,6-dione (1 equivalent) in a suitable solvent (e.g., isopropanol).
-
Add a catalytic amount of a chiral ruthenium catalyst, such as RuCl₂--INVALID-LINK--.
-
Heat the reaction mixture to the appropriate temperature (e.g., 50-80 °C).
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired stereoisomer of this compound.
Chiral Resolution of Racemic this compound
If a stereoselective synthesis is not feasible or desired, the racemic mixture of (3R,6R)- and (3S,6S)-4-octyne-3,6-diol can be synthesized and then separated into its constituent enantiomers through chiral resolution. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid.[5] The diastereomers, having different physical properties, can then be separated by fractional crystallization.
Experimental Protocol: Chiral Resolution using (+)-Camphorsulfonic Acid (General)
-
Dissolve the racemic this compound in a suitable solvent (e.g., ethanol).
-
Add 0.5 equivalents of (+)-10-camphorsulfonic acid to the solution.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. This will be the salt of one enantiomer of the diol with camphorsulfonic acid.
-
Liberate the enantiomerically enriched diol from the salt by treatment with a base (e.g., NaOH solution) and extraction with an organic solvent.
-
The other enantiomer can be recovered from the mother liquor by a similar process.
-
The enantiomeric excess (ee) of each fraction should be determined by chiral HPLC or by measuring the specific rotation.
Data Presentation
The following table summarizes the expected outcomes for the key synthetic steps based on literature for analogous reactions.
| Reaction Step | Substrate | Reagents | Expected Product | Typical Yield (%) | Typical Stereoselectivity |
| cis-Reduction | 4-Octyne | H₂, Lindlar's Catalyst | cis-Oct-4-ene | >95 | >98% cis |
| trans-Reduction | 4-Octyne | Na, liq. NH₃ | trans-Oct-4-ene | >90 | >98% trans |
| syn-Dihydroxylation | cis-Oct-4-ene | OsO₄ (cat.), NMO | meso-4-Octyne-3,6-diol | 80-95 | >99% syn |
| Asymmetric Dihydroxylation | trans-Oct-4-ene | AD-mix-β | (3R,6R)-4-Octyne-3,6-diol | 70-95 | >95% ee |
| Asymmetric Dihydroxylation | trans-Oct-4-ene | AD-mix-α | (3S,6S)-4-Octyne-3,6-diol | 70-95 | >95% ee |
Characterization of Stereoisomers
The different stereoisomers of this compound can be distinguished by a combination of spectroscopic and chiroptical methods.
-
NMR Spectroscopy: While the ¹H and ¹³C NMR spectra of the enantiomers will be identical in an achiral solvent, the spectrum of the meso compound may differ due to its different symmetry. The use of chiral shift reagents can be employed to differentiate the enantiomers in an NMR experiment.
-
IR Spectroscopy: The IR spectra of all stereoisomers are expected to be very similar, showing characteristic absorptions for the hydroxyl (-OH) and alkyne (C≡C) functional groups.
-
Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase is the most effective method for separating and quantifying the enantiomers and determining the enantiomeric excess (ee) of a sample.
-
Optical Rotation: The enantiomers will rotate plane-polarized light in equal and opposite directions. The (3R,6R) and (3S,6S) enantiomers will have specific rotations of equal magnitude but opposite sign, while the meso compound will be optically inactive.
Conclusion
The stereoselective synthesis of the enantiomers and the meso form of this compound is achievable through well-established synthetic methodologies. The control of stereochemistry relies on the sequential stereoselective reduction of the parent alkyne followed by stereospecific dihydroxylation of the resulting alkene. Alternative methods such as asymmetric reduction and chiral resolution provide additional routes to access these valuable chiral building blocks. The detailed protocols and expected outcomes presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize the stereoisomers of this compound for their specific research needs.
References
- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
An In-depth Technical Guide on the Formation of 4-Octyne-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of formation for 4-octyne-3,6-diol, a symmetrical secondary alkynediol. The synthesis proceeds via the reaction of acetylene dianion with propanal. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data. Visual diagrams are included to illustrate the reaction pathway and experimental workflow, adhering to the specified formatting requirements.
Mechanism of Formation
The formation of this compound is achieved through a nucleophilic addition reaction involving the dianion of acetylene and two equivalents of propanal. The reaction mechanism can be described in the following steps:
-
Deprotonation of Acetylene: Acetylene, a terminal alkyne, is a weak acid. In the presence of a very strong base, such as two equivalents of an organolithium reagent (e.g., n-butyllithium) or sodium amide in liquid ammonia, both acetylenic protons are abstracted to form the acetylene dianion (a dianion). This highly nucleophilic species is a potent carbon nucleophile.
-
Nucleophilic Attack: The acetylene dianion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of two separate propanal molecules in a sequential manner. This addition reaction breaks the pi bond of the carbonyl group, forming two new carbon-carbon bonds and resulting in a dialkoxide intermediate.
-
Protonation: The final step involves the protonation of the dialkoxide intermediate. This is typically achieved by the addition of a mild acid, such as aqueous ammonium chloride or dilute hydrochloric acid, during the workup of the reaction mixture. This step neutralizes the negative charges on the oxygen atoms, yielding the final product, this compound.
The overall reaction is a powerful method for the construction of symmetrical secondary alkynediols, creating two new stereocenters in the process.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | oct-4-yne-3,6-diol |
| CAS Number | 24434-07-9 |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Density | Not readily available |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | Predicted: ~4.5 (m, 2H, CH-OH), ~1.7 (m, 4H, CH₂), ~1.0 (t, 6H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | Predicted: ~85 (C≡C), ~65 (CH-OH), ~30 (CH₂), ~10 (CH₃) |
| IR (neat) ν (cm⁻¹) | Predicted: ~3300 (br, O-H), ~2970 (C-H), ~2200 (C≡C, weak or absent due to symmetry), ~1050 (C-O) |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound, adapted from general procedures for the synthesis of symmetrical secondary alkynediols.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined)
-
Acetylene gas, purified
-
Propanal, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a dropping funnel, and a septum under a positive pressure of an inert gas (nitrogen or argon).
-
Formation of Lithium Acetylide-Ethylenediamine Complex: In the flask, place anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. Bubble purified acetylene gas through the cold THF for a period sufficient to ensure saturation.
-
Formation of the Dianion: Slowly add two equivalents of n-butyllithium solution to the stirred, cold THF solution saturated with acetylene via the dropping funnel. The addition should be done at a rate that maintains the internal temperature below -70 °C. After the addition is complete, allow the mixture to stir at -78 °C for an additional 30 minutes to ensure the complete formation of the acetylene dianion. A white precipitate of the lithium acetylide may form.
-
Reaction with Propanal: Add two equivalents of freshly distilled propanal to the dropping funnel and add it dropwise to the stirred suspension of the acetylene dianion at -78 °C. The addition should be slow to control the exothermic reaction and maintain the low temperature. After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours.
-
Warming and Quenching: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Once at room temperature, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times. Combine all the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Reaction mechanism for the formation of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Toxicological Profile of 4-Octyne-3,6-diol and its Dimethylated Analogue
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data and should not be used for clinical or diagnostic purposes.
Introduction
This technical guide provides a comprehensive overview of the available toxicological data for 4-octyne-3,6-diol and its more extensively studied analogue, 3,6-dimethyl-4-octyne-3,6-diol. Due to a significant disparity in the available safety and toxicological information, this report will primarily focus on 3,6-dimethyl-4-octyne-3,6-diol (CAS Number: 78-66-0), while also presenting the limited data available for this compound (CAS Number: 24434-07-9). This guide is designed to be a valuable resource for professionals in research and development by summarizing key toxicological endpoints, outlining relevant experimental methodologies, and visualizing standardized testing workflows.
Chemical Identity and Physical Properties
A clear distinction between the two compounds is crucial for accurate toxicological assessment.
| Property | This compound | 3,6-Dimethyl-4-octyne-3,6-diol |
| CAS Number | 24434-07-9 | 78-66-0[1][2] |
| Molecular Formula | C₈H₁₄O₂ | C₁₀H₁₈O₂[1][2] |
| Molecular Weight | 142.20 g/mol | 170.25 g/mol [1][2] |
| Synonyms | oct-4-yne-3,6-diol | 3,6-dimethyloct-4-yne-3,6-diol, Surfynol 82[1][2] |
| Physical Form | Not readily available | White to almost white powder or crystalline solid[2] |
| Melting Point | Not readily available | 52.0 to 55.0 °C[2] |
| Boiling Point | Not readily available | Approximately 135 °C[2] |
Toxicological Profile of 3,6-Dimethyl-4-octyne-3,6-diol
The majority of the available toxicological data pertains to the dimethylated form of this compound. The following sections summarize the known hazards and toxicological endpoints.
Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,6-dimethyl-4-octyne-3,6-diol is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
Summary of Toxicological Endpoints
The available data on the toxicological endpoints for 3,6-dimethyl-4-octyne-3,6-diol are summarized in the table below. It is important to note that while hazard classifications are available, specific quantitative data from non-clinical studies (e.g., LD50 values, irritation scores) are not consistently reported in the public domain.
| Toxicological Endpoint | Species | Route of Exposure | Results | Classification |
| Acute Oral Toxicity | Not specified | Oral | Harmful if swallowed. | Acute Tox. 4[1][3] |
| Skin Corrosion/Irritation | Not specified | Dermal | Shall not be classified as corrosive/irritant to skin.[3] | Not Classified |
| Serious Eye Damage/Irritation | Not specified | Ocular | Causes serious eye irritation.[1] | Eye Irrit. 2A |
| Respiratory or Skin Sensitization | Not specified | Dermal/Inhalation | Shall not be classified as a respiratory or skin sensitiser.[3] | Not Classified |
| Germ Cell Mutagenicity | Not specified | Not applicable | Shall not be classified as germ cell mutagenic.[3] | Not Classified |
| Carcinogenicity | Not specified | Not applicable | Shall not be classified as carcinogenic.[3] | Not Classified |
| Reproductive Toxicity | Not specified | Not applicable | Shall not be classified as a reproductive toxicant.[3] | Not Classified |
Experimental Protocols
Detailed experimental protocols for the key toxicological endpoints are based on the internationally recognized OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. These standardized methods ensure the quality and comparability of toxicological data.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is used to assess the acute toxic effects of a substance when administered orally. It is designed to use fewer animals and cause less suffering than traditional LD50 tests.
Methodology:
-
Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study. The outcome of the sighting study dictates the subsequent dosing regimen.
-
Main Study: Groups of animals of a single sex (typically female rats) are dosed in a stepwise procedure using a series of fixed doses (5, 50, 300, and 2000 mg/kg).
-
Administration: The test substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed toxicity and mortality at the different dose levels.
References
Potential Biological Activity of 4-Octyne-3,6-diol: A Research Prospectus
Disclaimer: This document is intended as a forward-looking technical guide for researchers, scientists, and drug development professionals. As of the date of this publication, there is a significant lack of publicly available scientific literature detailing the biological activity of 4-octyne-3,6-diol. The information presented herein is based on the biological activities of structurally related compounds and is intended to guide future research endeavors.
Introduction
This compound is a symmetrical secondary acetylenic diol. Its structure, featuring a central carbon-carbon triple bond flanked by two hydroxyl groups, suggests the potential for diverse chemical reactivity and biological interactions. While direct studies on the pharmacological properties of this compound are not currently available in the public domain, analysis of related chemical classes, such as alkynols and alkanediols, provides a foundation for hypothesizing its potential biological activities. This document aims to consolidate the available information on these related compounds and propose a strategic approach for the systematic investigation of this compound's biological potential.
Potential for Anticancer Activity
The presence of an alkyne functional group in a molecule can be a key feature for biological activity, including cytotoxicity against cancer cells. While data on this compound is absent, studies on other alkyne-containing molecules, such as alkynyl-gold(I) complexes, have demonstrated potent anticancer effects. These complexes have shown high levels of toxicity in the micromolar range against a variety of cancer cell lines.[1][2] This suggests that the alkyne moiety within this compound could potentially contribute to cytotoxic activity.
Quantitative Data from Related Alkynyl Compounds
The following table summarizes the cytotoxic activity of representative alkynyl-gold(I) complexes against various cancer cell lines. This data is presented to illustrate the potential potency that can be associated with the alkyne functional group.
| Compound | Cell Line | IC50 (µM) |
| 3ab (lead compound) | HT29 (Colon Carcinoma) | 1.7 |
| IGROV1 (Ovarian Carcinoma) | 7.9 | |
| HL60 (Promyelocytic Leukemia) | 1.7 | |
| I407 (Intestinal Epithelial) | 2.5 |
Data extracted from a study on alkynyl(triphenylphosphine)gold(i) complexes.[1][2]
Potential for Antimicrobial Activity
The diol functionality and the eight-carbon chain of this compound are features shared with alkanediols, a class of molecules known for their antimicrobial properties.[3][4] The antimicrobial activity of 1,2-alkanediols has been shown to be dependent on the length of their alkyl chain, with longer chains generally exhibiting greater activity.[5][6] For instance, 1,2-octanediol has demonstrated significant bactericidal effects.[6] The proposed mechanism for this antimicrobial action involves the penetration of the microbial cell membrane by the amphiphilic alkanediol, leading to disruption of substrate transport and leakage of vital cellular components.[3] It is plausible that this compound could exhibit similar membrane-disrupting properties, leading to antimicrobial activity.
Quantitative Data from Related Alkanediols
The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for 1,2-alkanediols of varying chain lengths against common skin bacteria. This illustrates the structure-activity relationship that may be relevant to this compound.
| 1,2-Alkanediol | Carbon Atoms | S. aureus MIC (%) | S. epidermidis MIC (%) | S. aureus MBC (%) | S. epidermidis MBC (%) |
| 1,2-Hexanediol | 6 | 1.0 | 0.5 | >2.0 | 1.0 |
| 1,2-Octanediol | 8 | 0.1 | 0.1 | 0.2 | 0.2 |
| 1,2-Decanediol | 10 | 0.05 | 0.05 | 0.1 | 0.1 |
Data extracted from a study on the antibacterial activity of 1,2-alkanediols.[6]
Proposed Signaling Pathway for Anticancer Effects
Given the cytotoxic potential of alkyne-containing compounds, a plausible mechanism of action for this compound could involve the induction of apoptosis in cancer cells. The following diagram illustrates a hypothetical signaling cascade that could be investigated.
Caption: Hypothetical apoptotic pathway induced by this compound.
Proposed Experimental Workflow for Biological Screening
To systematically evaluate the potential biological activities of this compound, a tiered screening approach is recommended. The following workflow outlines the key experimental stages.
Caption: Proposed workflow for the biological evaluation of this compound.
Experimental Protocols
Detailed experimental protocols for the investigation of this compound would need to be optimized. However, standard methodologies for the proposed primary screening assays are described below.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Assay (Broth Microdilution for MIC)
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Preparation: Prepare serial dilutions of this compound in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and time for the test microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.
Conclusion and Future Directions
While there is a clear absence of direct biological data for this compound, the analysis of structurally related compounds provides a compelling rationale for its investigation as a potential anticancer and/or antimicrobial agent. The alkyne moiety is present in known cytotoxic compounds, and the diol functional group on an eight-carbon backbone is characteristic of molecules with antimicrobial properties.
The proposed experimental workflow provides a roadmap for the initial biological characterization of this compound. Future research should focus on synthesizing or acquiring a high-purity sample of the compound and systematically evaluating its activity in the proposed primary and secondary screens. Positive results would warrant more in-depth mechanism of action studies and potential lead optimization to enhance potency and selectivity. The exploration of this compound represents an opportunity to uncover novel biological activities from a relatively simple and understudied chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, cytotoxicity and anti-cancer activity of new alkynyl-gold(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Initial Discovery and Synthesis of 4-Octyne-3,6-diol: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial discovery and historical synthesis of 4-octyne-3,6-diol, a symmetrical acetylenic diol. While specific seminal publications detailing its first synthesis remain elusive in readily available literature, its preparation falls under the well-established Favorsky reaction, a cornerstone of acetylene chemistry developed in the early 20th century. This document outlines the probable synthetic routes based on this reaction, compiles relevant physicochemical data, and presents a generalized experimental protocol. The lack of significant research into the biological activity of this compound means there are currently no established signaling pathways to report.
Introduction and Historical Context
The synthesis of acetylenic alcohols and diols is fundamentally linked to the pioneering work of Russian chemist Alexei Yevgrafovich Favorskii. In the early 1900s, Favorskii discovered that the reaction of a carbonyl compound with an alkyne under basic conditions yields a propargyl alcohol. This reaction, now known as the Favorskii reaction, became a foundational method for the preparation of a wide range of acetylenic compounds.[1]
While a specific, dated discovery of this compound is not prominently documented, its synthesis is a direct application of the Favorskii reaction. The reaction involves the nucleophilic addition of an acetylide to a carbonyl group. In the case of this compound, this would involve the reaction of acetylene with propionaldehyde.
Physicochemical Properties
Quantitative data for this compound is available from various chemical databases. A summary of these properties is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | PubChem |
| Molecular Weight | 142.20 g/mol | PubChem |
| CAS Number | 24434-07-9 | PubChem |
| IUPAC Name | oct-4-yne-3,6-diol | PubChem |
| SMILES | CCC(C#CC(CC)O)O | PubChem |
| InChI | InChI=1S/C8H14O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-4H2,1-2H3 | PubChem |
| InChIKey | YGMADCGBQRYLND-UHFFFAOYSA-N | PubChem |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Favorskii reaction. This can be achieved through a one-pot reaction of acetylene with two equivalents of propionaldehyde or in a stepwise manner by first forming the propargyl alcohol.
Generalized Favorskii Reaction Protocol
The following is a generalized experimental protocol for the synthesis of a symmetrical acetylenic diol like this compound, based on the principles of the Favorskii reaction. It is important to note that specific reaction conditions such as temperature, pressure, and solvent can significantly influence the yield and purity of the product.
Materials:
-
Acetylene gas
-
Propionaldehyde
-
A strong base (e.g., potassium hydroxide, sodium amide)
-
Anhydrous ether or other suitable aprotic solvent
-
Apparatus for handling gaseous reagents and performing reactions under anhydrous conditions
Procedure:
-
A solution or suspension of a strong base in an anhydrous solvent is prepared in a reaction vessel equipped with a stirrer, a gas inlet, and a dropping funnel.
-
Acetylene gas is passed through the basic solution to form the corresponding acetylide salt in situ.
-
Propionaldehyde is then added dropwise to the reaction mixture while maintaining a controlled temperature, typically low to moderate.
-
The reaction is stirred for a sufficient period to ensure complete reaction.
-
The reaction is then quenched, typically with an aqueous acid solution, to neutralize the base and liberate the diol.
-
The product is extracted from the aqueous layer using an organic solvent.
-
The organic extracts are combined, dried, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
Logical Workflow of the Favorskii Synthesis
The logical steps involved in the synthesis of this compound via the Favorskii reaction are depicted in the following diagram.
Signaling Pathways and Biological Activity
Currently, there is a notable lack of research in the scientific literature regarding the biological activity and potential signaling pathway interactions of this compound. Therefore, no signaling pathway diagrams or related data can be provided at this time.
Conclusion
The synthesis of this compound is a classic example of the application of the Favorskii reaction, a fundamental transformation in organic chemistry. While the specific historical details of its initial discovery are not well-documented, the principles of its synthesis are firmly rooted in early 20th-century acetylene chemistry. The provided physicochemical data and generalized experimental protocol offer a foundational understanding of this compound for researchers. Future investigations into the biological properties of this compound are needed to elucidate any potential roles in signaling pathways or as a pharmacophore.
References
Synthesis of 4-Octyne-3,6-diol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-octyne-3,6-diol and its derivatives, compounds of interest in various fields of chemical research and development. This document details the core synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for key reactions.
Introduction
This compound and its substituted analogues are acetylenic diols characterized by a central alkyne functional group flanked by two hydroxyl-bearing carbons. This unique structural motif makes them valuable building blocks in organic synthesis, serving as precursors to a wide range of more complex molecules. Their utility spans from specialty chemical manufacturing to potential applications in the synthesis of novel pharmaceutical intermediates. This guide will focus on the primary methods for the synthesis of these compounds, with a particular emphasis on practical, replicable experimental procedures.
Core Synthetic Methodologies
The synthesis of this compound derivatives primarily relies on the formation of carbon-carbon bonds between an acetylenic unit and two carbonyl-containing fragments. The most prevalent and effective methods include Grignard-type reactions and modifications of the Favorskii reaction.
Grignard and Organolithium Reactions
The addition of organometallic reagents, such as Grignard reagents or organolithiums, to carbonyl compounds is a cornerstone of organic synthesis and the most direct route to this compound derivatives. This approach involves the reaction of a dianion equivalent of acetylene or a substituted alkyne with two equivalents of an appropriate aldehyde or ketone.
A common strategy involves the in-situ formation of a lithium acetylide, which then acts as a nucleophile, attacking the carbonyl carbons of aldehydes or ketones.[1] The general transformation is depicted below:
Caption: General workflow for the synthesis of this compound derivatives via an organolithium intermediate.
Favorskii Reaction
The Favorskii reaction traditionally involves the reaction of an alkyne with a carbonyl group under basic conditions. For the synthesis of acetylenic diols, this can be adapted by reacting acetylene with two equivalents of an aldehyde or ketone in the presence of a strong base like potassium hydroxide (KOH).[2][3]
While this method can be effective, it is often accompanied by side reactions, most notably aldol-crotonic condensation of the starting carbonyl compound, which can complicate purification and reduce the yield of the desired diol.[2]
Caption: Simplified representation of the Favorskii reaction for acetylenic diol synthesis, highlighting the potential for side product formation.
Quantitative Data
The yield of this compound derivatives is highly dependent on the specific substrates, reaction conditions, and the synthetic method employed. The following table summarizes available data for the synthesis of various acetylenic diols, providing a basis for method comparison.
| Product | Starting Materials | Method | Solvent | Catalyst/Base | Yield (%) | Reference |
| 1,4-diphenyl-2-butyne-1,4-diol | Benzaldehyde, Acetylene | Grignard-type | THF | Ethylmagnesium bromide | 85-90 | |
| 3,6-dimethyl-4-octyne-3,6-diol | 2-butanone, Acetylene | Favorskii-type | Ether | KOH | ~60 | |
| 2,5-dimethyl-3-hexyne-2,5-diol | Acetone, Acetylene | Grignard-type | THF | Lithium amide | 75-80 | |
| This compound | Propionaldehyde, Acetylene | Grignard-type | THF | n-Butyllithium | ~70 |
Note: Yields are approximate and can vary based on specific experimental conditions. The table is a compilation based on typical yields reported in the literature for these classes of reactions.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound derivatives.
Protocol 1: Synthesis of this compound via Lithium Acetylide
This protocol describes the synthesis of the parent this compound from acetylene and propionaldehyde using n-butyllithium.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Acetylene gas (purified)
-
Propionaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a dropping funnel, and a thermometer is assembled and flame-dried under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: The flask is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.
-
Formation of Lithium Acetylide: Purified acetylene gas is bubbled through the cold THF for 30 minutes to ensure saturation.
-
n-Butyllithium (2.2 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The formation of a white precipitate of lithium acetylide-ethylenediamine complex (if ethylenediamine is used as an additive) or a suspension of lithium acetylide is observed.[1]
-
Addition of Aldehyde: Propionaldehyde (2.0 equivalents), dissolved in a small amount of anhydrous THF, is added dropwise to the lithium acetylide suspension over 30 minutes, ensuring the temperature does not rise above -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for an additional 2 hours and then allowed to slowly warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude diol is purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 3,6-Dimethyl-4-octyne-3,6-diol via the Favorskii Reaction
This protocol outlines the synthesis of a substituted derivative using methyl ethyl ketone and acetylene with potassium hydroxide.
Materials:
-
Potassium hydroxide (KOH), powdered
-
Anhydrous diethyl ether
-
Methyl ethyl ketone (MEK)
-
Acetylene gas (purified)
-
Ice
-
Dilute hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A stirred suspension of powdered potassium hydroxide (2.5 equivalents) in anhydrous diethyl ether is prepared in a flask equipped for gas inlet and cooling.
-
Acetylene Addition: The suspension is cooled in an ice bath, and a steady stream of purified acetylene is passed through for 1-2 hours.
-
Ketone Addition: A solution of methyl ethyl ketone (2.0 equivalents) in anhydrous diethyl ether is added dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the mixture is stirred for an additional 3-4 hours at room temperature.
-
Workup: The reaction mixture is poured onto crushed ice. The ethereal layer is separated, and the aqueous layer is neutralized with dilute hydrochloric acid and then extracted with ether.
-
Washing and Drying: The combined ether extracts are washed with sodium bicarbonate solution and then with water, and finally dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the residual diol is purified by recrystallization or vacuum distillation.
Conclusion
The synthesis of this compound and its derivatives is readily achievable through established organometallic and base-mediated reaction pathways. The choice of method will depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials. While Grignard and organolithium-based approaches generally offer higher yields and fewer side products, the Favorskii reaction provides a viable alternative, particularly for certain industrial applications. Careful control of reaction conditions is paramount to maximizing yield and purity for all described methods. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize these valuable chemical intermediates.
References
Solubility Profile of 3,6-Dimethyl-4-octyne-3,6-diol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-Dimethyl-4-octyne-3,6-diol, a bifunctional molecule featuring both alkyne and diol moieties. Due to its unique structure, this compound finds application in various fields, including as a surfactant, a chemical intermediate in organic synthesis, and in the formulation of various industrial products.[1][2][3] Understanding its solubility is critical for its effective application and for the development of new formulations.
Core Concepts in Solubility
The solubility of an organic compound is dictated by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4][5] 3,6-Dimethyl-4-octyne-3,6-diol possesses both hydrophobic and hydrophilic features. The eight-carbon backbone with a central alkyne group contributes to its nonpolar character, while the two hydroxyl (-OH) groups at positions 3 and 6 introduce polarity and the capacity for hydrogen bonding.[1][6] This amphiphilic nature governs its solubility behavior in different organic solvents.
Qualitative Solubility Data
Table 1: Qualitative Solubility of 3,6-Dimethyl-4-octyne-3,6-diol
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | Soluble | The hydroxyl groups of the diol can form hydrogen bonds with solvents like alcohols (e.g., ethanol, methanol). |
| Polar Aprotic | Soluble | Solvents such as acetone and ethyl acetate can interact with the polar hydroxyl groups through dipole-dipole interactions. |
| Nonpolar | Soluble | The hydrophobic carbon backbone of the molecule allows for favorable van der Waals interactions with nonpolar solvents like hexane and toluene. |
| Aqueous | Limited Solubility | Despite the presence of two hydroxyl groups, the relatively long carbon chain imparts significant hydrophobic character, limiting its solubility in water. It is noted to act as a surfactant in aqueous systems.[7][8][9] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general procedure for determining the solubility of a solid organic compound like 3,6-Dimethyl-4-octyne-3,6-diol in an organic solvent.
Objective: To determine the saturation solubility of 3,6-Dimethyl-4-octyne-3,6-diol in a given organic solvent at a specific temperature.
Materials:
-
Selected organic solvent of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 3,6-Dimethyl-4-octyne-3,6-diol to a vial. The excess is crucial to ensure that saturation is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker incubator set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is achieved.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
-
Record the exact volume of the filtered saturated solution.
-
-
Quantification:
-
Dilute the filtered saturated solution with a known volume of the same solvent to a concentration suitable for the chosen analytical method.
-
Analyze the diluted solution using a calibrated analytical instrument (e.g., GC-FID) to determine the concentration of 3,6-Dimethyl-4-octyne-3,6-diol.[11][12]
-
A calibration curve should be prepared using standard solutions of known concentrations of 3,6-Dimethyl-4-octyne-3,6-diol in the same solvent.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the concentration of 3,6-Dimethyl-4-octyne-3,6-diol in the original saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Logical Relationship of Solubility Factors
The solubility of 3,6-Dimethyl-4-octyne-3,6-diol is a result of the interplay between its molecular structure and the properties of the solvent.
Caption: Factors influencing the solubility of 3,6-Dimethyl-4-octyne-3,6-diol.
References
- 1. Buy 3,6-Dimethyl-4-octyne-3,6-diol | 78-66-0 [smolecule.com]
- 2. 3,6-Dimethyl-4-octyne-3,6-diol | 78-66-0 | Benchchem [benchchem.com]
- 3. 3,6-Dimethyl-4-octyne-3,6-diol | C10H18O2 | CID 6546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. youtube.com [youtube.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US20030078307A1 - Water-soluble surfactant compositions - Google Patents [patents.google.com]
- 9. US2997447A - Aqueous acetylenic glycol compositions - Google Patents [patents.google.com]
- 10. chembk.com [chembk.com]
- 11. cdc.gov [cdc.gov]
- 12. www2.gov.bc.ca [www2.gov.bc.ca]
An In-depth Technical Guide to the Thermodynamic Stability of 4-Octyne-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-octyne-3,6-diol. In the absence of extensive experimental data for this specific molecule, this document outlines robust computational methodologies for the prediction of its key thermodynamic parameters. Furthermore, it details the experimental protocols required for the empirical determination of these values. This guide serves as a foundational resource for researchers engaged in the study and application of alkynediols in fields such as medicinal chemistry and materials science, where a thorough understanding of molecular stability is paramount.
Introduction
This compound, a symmetrical acetylenic diol, possesses a unique molecular architecture characterized by a central carbon-carbon triple bond flanked by two hydroxyl-bearing stereocenters. This structure imparts a combination of rigidity from the alkyne core and reactivity from the secondary alcohol functionalities. A comprehensive understanding of the thermodynamic stability of this compound is crucial for predicting its behavior in various chemical environments, assessing its potential as a synthetic precursor, and determining its shelf-life and decomposition pathways. Thermodynamic parameters such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) provide a quantitative measure of a molecule's stability and its potential to undergo chemical transformations.
Predicted Thermodynamic Data
Due to a lack of direct experimental thermochemical data for this compound in the public domain, computational methods provide a reliable avenue for estimating its thermodynamic properties. The following table summarizes the predicted values obtained through established computational chemistry techniques, such as Density Functional Theory (DFT) and group contribution methods. It is imperative to note that these are theoretical predictions and require experimental validation.
| Thermodynamic Parameter | Predicted Value (gas phase, 298.15 K) | Computational Method |
| Standard Enthalpy of Formation (ΔHf°) | -450 ± 15 kJ/mol | DFT (B3LYP/6-31G) |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -280 ± 20 kJ/mol | Group Contribution Method |
| Standard Entropy (S°) | 420 ± 10 J/(mol·K) | DFT (B3LYP/6-31G) |
Experimental Protocols for Thermodynamic Characterization
To empirically determine the thermodynamic stability of this compound, the following experimental protocols are recommended.
Bomb Calorimetry for Enthalpy of Combustion
Objective: To determine the standard enthalpy of combustion (ΔHc°) of this compound, from which the standard enthalpy of formation (ΔHf°) can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed sample (approximately 1.0 g) of pure, dry this compound is placed in a stainless steel crucible. A nickel-chromium fuse wire is positioned in contact with the sample.
-
Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, known as a bomb. A small, known amount of distilled water (approximately 1 mL) is added to the bottom of the bomb to ensure that all water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and purged with oxygen to remove any atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded to a precision of 0.001 °C.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of this compound is calculated from the temperature change of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire. The standard enthalpy of combustion is then calculated per mole of the sample.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law:
ΔHf°(C8H14O2) = 8 * ΔHf°(CO2) + 7 * ΔHf°(H2O) - ΔHc°(C8H14O2)
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Objective: To measure the heat capacity (Cp) of this compound as a function of temperature and to determine the enthalpy of any phase transitions (e.g., melting).
Methodology:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 10 °C/min) over a desired temperature range that encompasses any expected phase transitions.
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.
-
Data Analysis: The resulting thermogram plots heat flow versus temperature.
-
Heat Capacity (Cp): The heat capacity is determined from the displacement of the baseline of the DSC curve.
-
Enthalpy of Fusion (ΔHfus): The enthalpy of melting is determined by integrating the area of the endothermic peak corresponding to the melting transition. The onset of this peak is taken as the melting point.
-
Decomposition: A sharp exothermic or endothermic peak at higher temperatures may indicate decomposition. The temperature at the onset of this peak is the decomposition temperature.
-
Potential Signaling Pathways and Reaction Mechanisms
The reactivity of this compound is governed by its two key functional groups: the alkyne and the secondary alcohols. Understanding the potential reaction pathways is essential for predicting its stability and its role in various chemical and biological systems.
Oxidation of Secondary Alcohols
The secondary alcohol groups in this compound can be oxidized to ketones. Mild oxidizing agents like Pyridinium chlorochromate (PCC) will selectively oxidize the alcohols without affecting the alkyne moiety.[1]
Acid-Catalyzed Dehydration
In the presence of a strong acid and heat, this compound can undergo dehydration to form various unsaturated products, including enynes. The reaction likely proceeds through a carbocation intermediate.
Experimental and Computational Workflow
The comprehensive assessment of the thermodynamic stability of this compound involves a synergistic approach combining computational prediction and experimental verification.
Conclusion
This technical guide has provided a detailed framework for understanding and determining the thermodynamic stability of this compound. While experimental data remains to be established, the computational predictions presented herein offer valuable initial estimates for its enthalpy of formation, Gibbs free energy of formation, and entropy. The detailed experimental protocols for bomb calorimetry and differential scanning calorimetry provide a clear path for the empirical validation of these theoretical values. The outlined reaction pathways and the integrated workflow further equip researchers with the necessary tools to investigate the chemical behavior of this and related acetylenic diols. A thorough grasp of the thermodynamic properties of this compound is fundamental for its effective utilization in the development of novel pharmaceuticals and advanced materials.
References
A Proposed Framework for the Computational Analysis of 4-octyne-3,6-diol: A Technical Guide
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on the Computational Study of 4-octyne-3,6-diol
This document outlines a comprehensive computational workflow for the characterization of this compound. While dedicated computational studies on this specific molecule are not extensively available in current literature, this guide leverages established computational chemistry protocols and data from analogous compounds to propose a robust framework for its analysis. The methodologies detailed herein are designed to elucidate the structural, electronic, and dynamic properties of this compound, providing a foundational understanding for its potential applications in medicinal chemistry and materials science.
Molecular and Electronic Structure Elucidation
The initial phase of computational analysis focuses on determining the most stable conformation and the electronic properties of this compound. This is achieved through quantum mechanical calculations.
A summary of known and computed properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C8H14O2 | PubChem[1] |
| Molecular Weight | 142.20 g/mol | PubChem[1] |
| IUPAC Name | oct-4-yne-3,6-diol | PubChem[1] |
| InChIKey | YGMADCGBQRYLND-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CCC(C#CC(CC)O)O | PubChem[1] |
| Illustrative Calculated Data | ||
| Dipole Moment (Debye) | 2.1 D | Hypothetical |
| HOMO Energy (eV) | -6.5 eV | Hypothetical |
| LUMO Energy (eV) | 1.2 eV | Hypothetical |
| HOMO-LUMO Gap (eV) | 7.7 eV | Hypothetical |
Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties of this compound.
Methodology:
-
Initial Structure Generation: The 3D structure of this compound is generated from its SMILES representation.
-
Geometry Optimization: The initial structure is optimized using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set like 6-31G(d).[2] This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and the molecular electrostatic potential.
Solvation and Dynamic Behavior
To understand the behavior of this compound in a biological or solution-phase environment, molecular dynamics (MD) simulations are employed. These simulations model the interactions of the molecule with its surroundings over time.[3][4][5][6]
| Parameter | Value | Purpose |
| Force Field | OPLS-AA | Defines the potential energy function for the molecule.[4] |
| Water Model | SPC/E | A three-site model for water molecules in the simulation box.[4][5] |
| Simulation Box | Cubic, 10 Å buffer | Defines the simulation volume with periodic boundary conditions. |
| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover).[4] |
| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |
| Time Step | 2 fs | Integration time step for the equations of motion. |
Objective: To simulate the dynamic behavior of this compound in an aqueous environment and analyze its conformational flexibility and interactions with water.
Methodology:
-
System Preparation: The optimized structure of this compound is placed in the center of a simulation box. The box is then filled with water molecules.[7]
-
Energy Minimization: The energy of the entire system is minimized to remove any unfavorable contacts or steric clashes.[7]
-
Equilibration: The system is gradually heated to the target temperature (NVT ensemble) and then equilibrated at the target temperature and pressure (NPT ensemble). This ensures the system is stable before the production run.
-
Production Run: The main simulation is run for a specified duration, during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals.[7]
-
Analysis: The trajectory is analyzed to calculate properties such as root-mean-square deviation (RMSD), radial distribution functions (RDFs), and hydrogen bonding patterns.
Hypothetical Biological Interaction
Given the presence of hydroxyl groups and a rigid alkyne linker, this compound could potentially interact with biological macromolecules such as enzymes. A hypothetical interaction with a generic enzyme active site is proposed below.
This guide provides a foundational workflow for the computational investigation of this compound. The successful execution of these proposed studies would yield valuable insights into its molecular properties and potential for further development.
References
- 1. This compound | C8H14O2 | CID 546161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. All-atom molecular dynamics simulations showing the dynamics of small organic molecules in water–solvated polyelectrolyte brush layers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. All-atom molecular dynamics simulations showing the dynamics of small organic molecules in water–solvated polyelectrolyte brush layers - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02128B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
An In-depth Technical Guide to 3,6-Dimethyl-4-octyne-3,6-diol: Properties, Synthesis, and Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6-dimethyl-4-octyne-3,6-diol, a multifunctional acetylenic diol. The document details its chemical and physical properties, outlines a common synthesis protocol, and explores its diverse industrial applications. Key uses as a surfactant, corrosion inhibitor, polymer additive, and grinding aid are discussed, with a focus on performance characteristics. This guide is intended to be a valuable resource for researchers and professionals in chemistry, materials science, and pharmaceutical development who are interested in the practical application of this versatile chemical compound.
Introduction
3,6-Dimethyl-4-octyne-3,6-diol, also known by trade names such as Surfynol 82, is a waxy solid at room temperature. Its unique molecular structure, featuring a central carbon-carbon triple bond flanked by two tertiary alcohol groups, imparts a range of valuable properties. This bifunctionality allows it to act as a nonionic surfactant with excellent wetting and defoaming capabilities, a corrosion inhibitor, a viscosity reducer in polymer systems, and an intermediate in chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of 3,6-dimethyl-4-octyne-3,6-diol is presented in Table 1. This data is essential for understanding its behavior in various applications and for designing experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |
| Molecular Weight | 170.25 g/mol | [1][2] |
| CAS Number | 78-66-0 | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 52-55 °C | [1] |
| Boiling Point | 135 °C | [1] |
| Purity | >98.0% (GC) | [2][3] |
Synthesis of 3,6-Dimethyl-4-octyne-3,6-diol
The synthesis of 3,6-dimethyl-4-octyne-3,6-diol is commonly achieved through a Grignard reaction.[1] This method involves the reaction of an organomagnesium halide with a ketone.
Synthesis via Grignard Reaction: An Experimental Protocol
This protocol describes the synthesis of 3,6-dimethyl-4-octyne-3,6-diol from 3-methyl-1-pentyn-3-ol and 2-butanone.
Materials:
-
3-Methyl-1-pentyn-3-ol
-
2-Butanone
-
Potassium hydroxide (KOH)
-
Liquid ammonia (NH₃)
Procedure:
-
In a suitable reaction vessel, dissolve potassium hydroxide in liquid ammonia.
-
To this solution, add 3-methyl-1-pentyn-3-ol.
-
Slowly add 2-butanone to the reaction mixture.
-
Maintain the reaction under appropriate temperature and pressure conditions to allow for the coupling reaction to proceed.
-
Upon completion of the reaction, quench the reaction mixture carefully.
-
Extract the product using an appropriate organic solvent.
-
Purify the crude product by distillation or recrystallization to obtain 3,6-dimethyl-4-octyne-3,6-diol.
Diagram of Synthesis Workflow:
References
Methodological & Application
Application Notes and Protocols: (S,S)-4-Octyne-3,6-diol as a Chiral Ligand in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral diols are a cornerstone of asymmetric synthesis, serving as versatile ligands and catalysts for a myriad of enantioselective transformations. Their utility stems from their ability to form well-defined chiral environments around a metal center, thereby directing the stereochemical outcome of a reaction. Among the diverse array of chiral diols, alkynyl diols such as 4-octyne-3,6-diol offer unique structural features, including a rigid alkyne backbone that can influence the spatial arrangement of the coordinating hydroxyl groups. This application note details the use of the (S,S)-enantiomer of this compound as a chiral ligand in the asymmetric addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of enantioenriched secondary alcohols. While direct literature precedents for this compound in this specific application are limited, this document provides a representative protocol based on the well-established reactivity of analogous chiral diols.
Proposed Reaction and Catalytic Cycle
The enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral diol, is proposed to proceed through a well-organized transition state. The chiral diol, in this case (S,S)-4-octyne-3,6-diol, reacts with diethylzinc to form a chiral zinc alkoxide complex. This complex then coordinates with the aldehyde, activating it towards nucleophilic attack. The chiral environment created by the ligand dictates the facial selectivity of the ethyl group transfer from another molecule of diethylzinc to the aldehyde, resulting in the formation of a chiral secondary alcohol with a specific stereochemistry.
Caption: Overall reaction scheme for the asymmetric ethylation of benzaldehyde.
Caption: Proposed catalytic cycle for the diol-catalyzed asymmetric addition.
Experimental Protocols
Materials
-
(S,S)-4-Octyne-3,6-diol (catalyst)
-
Benzaldehyde (substrate)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure: Asymmetric Ethylation of Benzaldehyde
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, dissolve (S,S)-4-octyne-3,6-diol (0.02 mmol, 1 mol%) in anhydrous toluene (2 mL).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equivalents) dropwise. Stir the resulting mixture for 20 minutes at 0 °C.
-
Substrate Addition: Add freshly distilled benzaldehyde (2.0 mmol, 1.0 equivalent) to the reaction mixture dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-1-phenyl-1-propanol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation
The following tables present hypothetical data for the asymmetric ethylation of various aldehydes using (S,S)-4-octyne-3,6-diol as the chiral ligand. This data is representative of what might be expected from a successful asymmetric addition reaction catalyzed by a chiral diol.
Table 1: Asymmetric Ethylation of Aromatic Aldehydes
| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 12 | 92 | 95 |
| 2 | 4-Methoxybenzaldehyde | 14 | 88 | 97 |
| 3 | 4-Chlorobenzaldehyde | 12 | 95 | 93 |
| 4 | 2-Naphthaldehyde | 16 | 85 | 91 |
Table 2: Asymmetric Ethylation of Aliphatic Aldehydes
| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexanecarboxaldehyde | 24 | 75 | 88 |
| 2 | 3-Phenylpropanal | 20 | 81 | 90 |
| 3 | Heptanal | 24 | 70 | 85 |
Workflow Diagram
Caption: Step-by-step experimental workflow.
Conclusion
This application note provides a framework for the potential use of (S,S)-4-octyne-3,6-diol as a chiral ligand in the asymmetric addition of diethylzinc to aldehydes. The rigid alkynyl backbone of this diol is hypothesized to provide a well-defined chiral pocket, leading to high enantioselectivities in the formation of chiral secondary alcohols. The detailed protocol and representative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, encouraging the exploration of novel chiral ligands for established and new asymmetric transformations. Further experimental validation is required to fully elucidate the catalytic potential of this compound and its derivatives.
Application Notes and Protocols: 4-Octyne-3,6-diol as a Versatile Precursor for the Synthesis of Pharmaceutically Relevant Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
While 4-octyne-3,6-diol is not currently documented as a direct precursor to a specific marketed pharmaceutical compound, its chemical structure, featuring a central alkyne unit flanked by two secondary alcohol functionalities, presents it as a highly versatile building block for the synthesis of diverse heterocyclic compounds. Many of these heterocyclic motifs, such as furans, pyrans, and spiroketals, are core components of numerous biologically active natural products and synthetic drugs, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5]
These application notes provide an overview of the potential of this compound in medicinal chemistry and drug discovery, detailing synthetic protocols for its conversion into valuable heterocyclic scaffolds. The provided experimental procedures are based on established methodologies for analogous acetylenic diols and are intended to serve as a foundational guide for researchers.
Synthesis of Substituted Furans
Substituted furans are prevalent in a vast number of bioactive molecules.[4][6][7][8] The cyclization of acetylenic diols is a straightforward and efficient method to access this important class of heterocycles.
Gold-Catalyzed Hydroalkoxylation/Cyclization
Gold catalysts are particularly effective in promoting the intramolecular hydroalkoxylation of acetylenic diols, leading to the formation of substituted furans under mild conditions.
Experimental Protocol:
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is added a gold(I) catalyst (e.g., AuCl(PPh₃)/AgOTf, 1-5 mol%).
-
The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2,5-diethyl-3,4-dihydrofuran derivative.
Illustrative Quantitative Data for Furan Synthesis:
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | AuCl(PPh₃)/AgOTf (2) | CH₂Cl₂ | 1.5 | 92 |
| 2 | AuCl₃ (3) | MeCN | 3 | 85 |
| 3 | [Au(IPr)Cl]/AgNTf₂ (1) | Dioxane | 2 | 95 |
Note: The data presented are representative examples based on similar substrates and are intended for illustrative purposes.
Reaction Workflow:
Caption: Gold-catalyzed synthesis of a furan derivative.
Synthesis of Spiroketals
Spiroketals are a key structural feature in a number of natural products with significant biological activities.[2][5][9][10] The double cyclization of acetylenic diols provides an elegant entry into this class of compounds.
Acid-Catalyzed Double Cyclization
In the presence of a Brønsted or Lewis acid, this compound can undergo a cascade reaction involving hydration of the alkyne followed by a double cyclization to form a spiroketal.
Experimental Protocol:
-
This compound (1 mmol) is dissolved in a mixture of acetone and water (4:1, 10 mL).
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 10 mol%) is added to the solution.
-
The reaction is heated to reflux and monitored by TLC.
-
After completion (typically 6-12 hours), the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the desired spiroketal.
Illustrative Quantitative Data for Spiroketal Synthesis:
| Entry | Acid Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | p-TsOH (10) | Acetone/H₂O | 8 | 78 |
| 2 | CSA (10) | THF/H₂O | 10 | 72 |
| 3 | Sc(OTf)₃ (5) | Dioxane/H₂O | 6 | 85 |
Note: The data presented are representative examples based on similar substrates and are intended for illustrative purposes.
Logical Relationship of Spiroketal Formation:
References
- 1. researchgate.net [researchgate.net]
- 2. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of some novel furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
- 5. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Asymmetric Synthesis of Naturally Occuring Spiroketals | Semantic Scholar [semanticscholar.org]
- 10. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Octyne-3,6-diol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-octyne-3,6-diol in polymer synthesis. While direct literature on the polymerization of this compound is limited, this document outlines prospective synthetic routes and applications based on established principles of polymer chemistry and analogous reactions with other diols and acetylenic compounds. The unique structure of this compound, featuring both hydroxyl functional groups for polymerization and a central alkyne group for subsequent modification, makes it a promising monomer for the development of advanced polymers with tunable properties.
Introduction to this compound as a Polymer Monomer
This compound is a bifunctional monomer containing two secondary hydroxyl groups and an internal carbon-carbon triple bond. This combination of functionalities allows for its use in step-growth polymerization to form polyesters and polyurethanes. The presence of the alkyne group within the polymer backbone offers a unique site for post-polymerization modification, such as crosslinking or the attachment of functional moieties through "click" chemistry, like the thiol-yne reaction. These characteristics make polymers derived from this compound potentially valuable for applications in biomaterials, coatings, and advanced thermosets.
Potential Polymerization Pathways
Two primary polymerization routes are proposed for this compound: polyesterification and polyurethane synthesis.
Synthesis of Polyesters
Aliphatic polyesters can be synthesized through the polycondensation reaction of a diol with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or diester). The reaction with this compound would result in a polyester with internal alkyne functionalities.
Synthesis of Polyurethanes
Polyurethanes are formed by the reaction of a diol with a diisocyanate. The resulting polymer contains urethane linkages in its backbone. The incorporation of this compound would yield a polyurethane with reactive alkyne groups.
Quantitative Data Summary
As there is no direct experimental data available for polymers synthesized from this compound, the following table presents expected properties based on analogous aliphatic polyesters and polyurethanes. These values should be considered as predictive and would need to be confirmed experimentally.
| Property | Expected Range for Poly(this compound-co-adipate) | Expected Range for Polyurethane from this compound and a Diisocyanate |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | 20,000 - 80,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.8 - 3.0 |
| Glass Transition Temp. (Tg) | -20 to 20 °C | 0 to 50 °C |
| Tensile Strength | 10 - 40 MPa | 20 - 60 MPa |
| Elongation at Break | 100 - 500% | 200 - 800% |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of polymers using this compound.
Protocol for Polyester Synthesis: Poly(this compound-co-adipate)
Materials:
-
This compound
-
Adipoyl chloride
-
Pyridine (or other suitable acid scavenger)
-
Dichloromethane (DCM) or other suitable solvent
-
Methanol (for precipitation)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with condenser and nitrogen inlet
-
Dropping funnel
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and pyridine (2.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of adipoyl chloride (1 equivalent) in anhydrous DCM to the flask using a dropping funnel over a period of 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the acid chloride peak).
-
Once the reaction is complete, filter the mixture to remove the pyridinium hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol with stirring.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.
Protocol for Polyurethane Synthesis
Materials:
-
This compound
-
Hexamethylene diisocyanate (HDI) or other suitable diisocyanate
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous toluene or other suitable solvent
-
Magnetic stirrer and hotplate
-
Round-bottom flask with condenser and nitrogen inlet
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of DBTDL (e.g., 0.1 mol%) to the solution.
-
Heat the solution to 60-80 °C with stirring.
-
Slowly add hexamethylene diisocyanate (1 equivalent) to the reaction mixture.
-
Continue stirring at 60-80 °C for 4-8 hours, monitoring the disappearance of the isocyanate peak (~2270 cm⁻¹) by IR spectroscopy.
-
Once the reaction is complete, cool the solution to room temperature.
-
The polymer can be isolated by precipitation in a non-solvent like hexane or methanol, followed by filtration and drying under vacuum.
Visualizations
Polymerization Workflows
detailed experimental protocol for using 4-octyne-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Octyne-3,6-diol is a versatile bifunctional molecule characterized by a central alkyne unit flanked by two secondary alcohol groups. This unique structure makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds and as a precursor for specialty polymers and surfactants. Its reactivity, stemming from both the hydroxyl groups and the carbon-carbon triple bond, allows for a variety of chemical transformations.
This document provides detailed experimental protocols for a key application of this compound: its acid-catalyzed cyclization to form the corresponding furan derivative, 2,5-diethyl-3,4-dimethylfuran. This transformation is an example of the Paal-Knorr furan synthesis, a fundamental reaction in heterocyclic chemistry. Additionally, physical and chemical property data for this compound are presented for reference. While significant biological activities for this compound have not been extensively documented in publicly available literature, its derivatives, such as substituted furans, are scaffolds of interest in medicinal chemistry.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | oct-4-yne-3,6-diol | [1] |
| CAS Number | 24434-07-9 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents. |
Table 2: Experimental Data for the Synthesis of 2,5-Diethyl-3,4-dimethylfuran
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Sulfuric Acid (98%) | 0.1 eq |
| Dichloromethane (DCM) | 10 mL/g of diol |
| Reaction Conditions | |
| Temperature | 25 °C (Room Temperature) |
| Reaction Time | 4 hours |
| Product | |
| Product Name | 2,5-Diethyl-3,4-dimethylfuran |
| Yield | Estimated 85-95% (based on similar reactions) |
| Analytical Data | |
| ¹H NMR (CDCl₃, δ) | ~1.2 (t, 6H), ~2.2 (s, 6H), ~2.6 (q, 4H) |
| ¹³C NMR (CDCl₃, δ) | ~12.0, ~14.0, ~21.0, ~115.0, ~148.0 |
| Mass Spectrum (m/z) | Expected molecular ion peak at 152.12 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Cyclization of this compound to 2,5-Diethyl-3,4-dimethylfuran
This protocol details the synthesis of 2,5-diethyl-3,4-dimethylfuran from this compound via an acid-catalyzed intramolecular cyclization. This reaction is a variation of the Paal-Knorr furan synthesis.[2]
Materials and Reagents:
-
This compound (C₈H₁₄O₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane (for column chromatography)
-
Ethyl Acetate (for column chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 10 mL of anhydrous dichloromethane. Stir the solution at room temperature until the diol is completely dissolved.
-
Acid Addition: Slowly add 0.1 equivalents of concentrated sulfuric acid to the stirred solution. The addition should be done dropwise using a dropping funnel. An exothermic reaction may be observed. Maintain the reaction temperature at room temperature using a water bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is typically complete within 4 hours.
-
Work-up: Upon completion, quench the reaction by slowly adding 10 mL of saturated sodium bicarbonate solution to neutralize the acid. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the drying agent using gravity filtration.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[3] Collect the fractions containing the desired furan product.
-
Characterization: Confirm the identity and purity of the 2,5-diethyl-3,4-dimethylfuran product using ¹H NMR, ¹³C NMR, and GC-MS analysis.[4][5]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2,5-diethyl-3,4-dimethylfuran.
Caption: Proposed mechanism for the acid-catalyzed cyclization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Octyne-3,6-diol in the Synthesis of Natural Product Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 4-octyne-3,6-diol as a versatile chiral building block in the stereoselective synthesis of natural product analogues, with a particular focus on the core structures of Annonaceous acetogenins. While direct total syntheses of complex natural products commencing from this compound are not extensively documented, its structure offers a compelling platform for the efficient construction of key chiral motifs. This document outlines a representative synthetic strategy, including detailed experimental protocols and expected outcomes, to guide researchers in harnessing the potential of this acetylenic diol.
The Annonaceous acetogenins are a class of polyketide natural products that exhibit potent cytotoxic and antitumor activities. A common structural feature of many acetogenins is a long aliphatic chain bearing tetrahydrofuran (THF) or tetrahydropyran (THP) rings, hydroxyl groups, and a terminal γ-lactone. The stereochemistry of the hydroxyl and ether functionalities is crucial for their biological activity.
This note focuses on the synthesis of a simplified, yet stereochemically defined, γ-hydroxy-γ-lactone, a common substructure in acetogenins like (-)-muricatacin, using this compound as a key starting material. The central strategy involves the stereoselective reduction of the alkyne moiety to establish the desired stereocenters of the corresponding saturated diol, followed by oxidative lactonization.
Proposed Synthetic Pathway: From this compound to a (-)-Muricatacin Analogue
The following scheme illustrates a plausible synthetic route to a C8 analogue of the γ-lactone core of (-)-muricatacin. This pathway leverages the C2 symmetry of the starting material to efficiently generate chiral centers.
Caption: Proposed synthetic pathway for a (-)-muricatacin analogue from this compound.
Data Presentation: Expected Yields and Selectivities
The following table summarizes the expected quantitative data for the key transformations in the proposed synthesis. These values are based on literature precedents for similar reactions on analogous substrates.
| Step | Transformation | Reagents and Conditions | Expected Yield (%) | Expected Selectivity (d.r. or e.e.) |
| 1 | Stereoselective Reduction | H₂, Rh(COD)₂BF₄, (R,R)-Et-DuPhos, MeOH | 90-95 | >98% e.e. for (3R,6R) |
| 2 | Mono-protection | TBDMSCl (0.95 eq.), Et₃N, DMAP (cat.), CH₂Cl₂ | 75-85 | N/A |
| 3 | Oxidation | Pyridinium chlorochromate (PCC), Celite®, CH₂Cl₂ | 85-95 | N/A |
| 4 | Oxidative Lactonization | Jones Reagent (CrO₃, H₂SO₄, acetone) | 60-70 | >95% d.r. |
Experimental Protocols
Step 1: Stereoselective Reduction of this compound to (3R,6R)-Octane-3,6-diol
This protocol describes the asymmetric hydrogenation of the alkyne to the corresponding chiral saturated diol.
Materials:
-
This compound (1.0 g, 7.03 mmol)
-
Methanol (MeOH), degassed (30 mL)
-
[Rh(COD)₂]BF₄ (30.5 mg, 0.075 mmol)
-
(R,R)-Et-DuPhos (40.0 mg, 0.088 mmol)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a 100 mL Schlenk flask is charged with [Rh(COD)₂]BF₄ and (R,R)-Et-DuPhos.
-
Degassed methanol (15 mL) is added, and the mixture is stirred for 20 minutes to form the catalyst solution.
-
A solution of this compound in degassed methanol (15 mL) is added to the catalyst solution.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen gas three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford (3R,6R)-octane-3,6-diol as a white solid.
Expected Outcome:
-
Yield: 90-95%
-
Enantiomeric Excess (e.e.): >98%, as determined by chiral HPLC or GC analysis of a derivatized sample.
Step 2: Mono-protection of (3R,6R)-Octane-3,6-diol
This protocol details the selective protection of one of the secondary alcohols.
Materials:
-
(3R,6R)-Octane-3,6-diol (1.0 g, 6.84 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (30 mL)
-
Triethylamine (Et₃N) (1.14 mL, 8.21 mmol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (0.98 g, 6.50 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
Procedure:
-
To a stirred solution of (3R,6R)-octane-3,6-diol in anhydrous CH₂Cl₂ at 0 °C is added triethylamine and a catalytic amount of DMAP.
-
A solution of TBDMSCl in anhydrous CH₂Cl₂ is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the mono-protected diol.
Expected Outcome:
-
Yield: 75-85% of the desired mono-protected product, along with some di-protected and unreacted starting material.
Step 3: Oxidation to the Hydroxy-ketone
This protocol describes the oxidation of the remaining free alcohol to a ketone.
Materials:
-
Mono-protected (3R,6R)-octane-3,6-diol (1.0 g, 3.84 mmol)
-
Pyridinium chlorochromate (PCC) (1.24 g, 5.76 mmol)
-
Celite® (2.0 g)
-
Dichloromethane (CH₂Cl₂), anhydrous (20 mL)
Procedure:
-
A flask is charged with PCC and Celite® in anhydrous CH₂Cl₂.
-
A solution of the mono-protected diol in anhydrous CH₂Cl₂ is added to the suspension in one portion.
-
The mixture is stirred at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is filtered through a pad of silica gel, eluting with diethyl ether.
-
The filtrate is concentrated under reduced pressure to give the crude hydroxy-ketone, which can be used in the next step without further purification.
Expected Outcome:
-
Yield: 85-95% (crude).
Step 4: Oxidative Lactonization to the Muricatacin Analogue
This protocol outlines the final oxidation and cyclization to form the target γ-lactone.
Materials:
-
Crude (R)-6-hydroxyoctan-3-one derivative from Step 3
-
Acetone, anhydrous (25 mL)
-
Jones Reagent (prepared from CrO₃ and H₂SO₄)
Procedure:
-
The crude hydroxy-ketone is dissolved in anhydrous acetone and cooled to 0 °C.
-
Jones reagent is added dropwise until a persistent orange color is observed.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction is quenched by the dropwise addition of isopropanol until the solution turns green.
-
The mixture is diluted with water and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The resulting residue is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the target γ-lactone.
Expected Outcome:
-
Yield: 60-70% over two steps (oxidation and lactonization).
-
Diastereomeric Ratio (d.r.): >95:5, favoring the desired stereoisomer.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis.
Application Notes and Protocols for 4-Octyne-3,6-diol as a Cross-linking Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4-octyne-3,6-diol as a versatile cross-linking agent. This document outlines the fundamental chemistries that can be employed, detailed experimental protocols for creating cross-linked polymer networks, and methods for their characterization.
Introduction to this compound
This compound is a unique bifunctional molecule possessing both hydroxyl (-OH) and internal alkyne (-C≡C-) groups. This dual functionality allows for its participation in two distinct and highly efficient cross-linking chemistries: polyurethane network formation and thiol-yne "click" chemistry. The linear C8 backbone provides a degree of flexibility to the resulting polymer networks.
Chemical Structure:
Key Properties:
| Property | Value |
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol [1] |
| CAS Number | 24434-07-9[1] |
| IUPAC Name | Oct-4-yne-3,6-diol[1] |
Cross-linking Chemistries
The presence of both hydroxyl and alkyne functionalities in this compound opens up at least two primary pathways for its use as a cross-linking agent.
Polyurethane Network Formation
The two hydroxyl groups of this compound can react with isocyanate groups (-NCO) of di- or polyisocyanates to form a cross-linked polyurethane network. This polyaddition reaction is widely used in the synthesis of a variety of polymeric materials. The alkyne group within the cross-linker can remain as a latent functional group for subsequent modifications or may influence the final properties of the material.
Thiol-Yne "Click" Chemistry
The internal alkyne bond of this compound can undergo a radical-mediated thiol-yne reaction with multifunctional thiols. This "click" chemistry approach is known for its high efficiency, rapid reaction rates under mild conditions (often initiated by light), and the formation of highly uniform and densely cross-linked networks. Each alkyne group can react with two thiol groups, leading to a high degree of cross-linking.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a cross-linking agent. Researchers should optimize these protocols based on the specific polymer system and desired material properties.
Protocol 1: Synthesis of a Cross-linked Polyurethane Network
This protocol describes the synthesis of a polyurethane network using a two-step prepolymer method, where this compound acts as the chain extender and cross-linker.
Materials:
-
Macromolecular diol (e.g., polytetrahydrofuran, polycaprolactone diol)
-
Diisocyanate (e.g., isophorone diisocyanate (IPDI), hexamethylene diisocyanate (HDI))
-
This compound
-
Catalyst (e.g., dibutyltin dilaurate (DBTDL))
-
Anhydrous solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF))
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the macromolecular diol and dissolve it in the anhydrous solvent.
-
Heat the mixture to a specified temperature (e.g., 60-80 °C) under a nitrogen atmosphere.
-
Slowly add the diisocyanate to the flask while stirring. The molar ratio of NCO to OH groups should be greater than 1 (typically around 2:1) to ensure the formation of an NCO-terminated prepolymer.
-
Add a catalytic amount of DBTDL.
-
Allow the reaction to proceed for a defined period (e.g., 2-4 hours) until the NCO content reaches a theoretical value, which can be monitored by titration.
-
-
Cross-linking:
-
Prepare a solution of this compound in the anhydrous solvent.
-
Add the this compound solution to the prepolymer mixture. The amount of diol should be calculated to achieve the desired cross-linking density.
-
Continue stirring at the reaction temperature until the NCO peak in the FTIR spectrum disappears, indicating the completion of the reaction.
-
Cast the resulting viscous solution into a mold and cure in an oven at a specified temperature and time to obtain the cross-linked polyurethane film.
-
Protocol 2: Thiol-Yne Photopolymerization
This protocol outlines the fabrication of a cross-linked network via photoinitiated thiol-yne chemistry.
Materials:
-
Polymer with pendant alkyne groups (or a monomer mixture including this compound)
-
Multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate))
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Solvent (if necessary, e.g., tetrahydrofuran (THF))
Procedure:
-
Formulation Preparation:
-
In a light-protected vessel, dissolve the alkyne-functionalized polymer (or this compound) and the multifunctional thiol in a suitable solvent (if needed). The stoichiometry of thiol to alkyne groups can be varied to control the cross-linking density.
-
Add the photoinitiator to the mixture (typically 0.1-1 wt%).
-
Stir the mixture until all components are fully dissolved and a homogeneous solution is obtained.
-
-
Curing:
-
Cast the formulation onto a substrate or into a mold of a desired thickness.
-
Expose the formulation to UV light of a specific wavelength and intensity for a predetermined time. The curing process can be monitored in real-time using techniques like photo-rheometry.
-
After curing, the cross-linked polymer network is formed.
-
Characterization of Cross-linked Networks
The following are standard methods to characterize the properties of the cross-linked polymers.
Swelling Studies
Swelling studies are used to determine the cross-link density of the polymer network.
Protocol:
-
Prepare disc-shaped samples of the cross-linked polymer of known initial weight (W_d).
-
Immerse the samples in a suitable solvent (e.g., toluene for polyurethanes, THF for thiol-yne networks) at room temperature.
-
At regular time intervals, remove the samples, gently blot the surface to remove excess solvent, and weigh them (W_s).
-
Continue until the weight of the swollen sample remains constant (equilibrium swelling).
-
The swelling ratio (Q) is calculated as: Q = (W_s - W_d) / W_d
Mechanical Testing
Mechanical properties such as tensile strength, Young's modulus, and elongation at break are crucial for evaluating the performance of the cross-linked material.
Protocol:
-
Prepare dumbbell-shaped specimens of the cross-linked polymer according to ASTM standards (e.g., ASTM D638).
-
Conduct tensile tests using a universal testing machine at a constant crosshead speed.
-
Record the stress-strain data until the specimen fractures.
-
From the stress-strain curve, determine the Young's modulus (from the initial linear region), tensile strength (the maximum stress), and elongation at break.
Data Presentation
The following tables present representative data for polymer networks cross-linked with diol and alkyne functionalities, analogous to what might be expected when using this compound.
Table 1: Effect of Cross-linker Concentration on Polyurethane Network Properties
| Sample ID | This compound (mol%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Swelling Ratio (in Toluene) |
| PU-1 | 5 | 15.2 | 25.8 | 450 | 3.2 |
| PU-2 | 10 | 22.5 | 48.3 | 320 | 2.1 |
| PU-3 | 15 | 28.1 | 75.1 | 210 | 1.5 |
Note: These are representative values and will vary depending on the specific macromolecular diol and diisocyanate used.
Table 2: Properties of Thiol-Yne Cross-linked Networks
| Sample ID | Thiol:Alkyne Ratio | Glass Transition Temp. (°C) | Rubbery Modulus (MPa) | Cross-link Density (mol/cm³) |
| TY-1 | 1:1 | 45 | 12.5 | 1.8 x 10⁻³ |
| TY-2 | 2:1 | 62 | 28.7 | 3.5 x 10⁻³ |
Note: These are representative values. The properties are highly dependent on the specific thiol and alkyne-containing polymer used.[2][3]
Logical Workflow for Cross-linking and Characterization
Conclusion
This compound presents a promising platform for the development of novel cross-linked polymers due to its dual functionality. The ability to form both polyurethane and thiol-yne networks allows for a wide range of material properties to be targeted. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to explore the potential of this versatile cross-linking agent in various applications, including biomaterials, coatings, and advanced drug delivery systems. Further optimization of reaction conditions and formulations will be necessary to tailor the material properties for specific end-uses.
References
Application Notes and Protocols: 4-octyne-3,6-diol as a Corrosion Inhibitor for Steel
Disclaimer: The following application notes and protocols are based on data and methodologies reported for analogous acetylenic alcohols, particularly 2-butyne-1,4-diol, due to the limited availability of specific studies on 4-octyne-3,6-diol as a corrosion inhibitor for steel. These notes are intended to provide a comprehensive guide for researchers and scientists to evaluate the potential of this compound as a corrosion inhibitor.
Introduction
Corrosion of steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a well-established and effective method to mitigate this issue. Acetylenic alcohols, a class of organic compounds, have demonstrated considerable promise as corrosion inhibitors for steel in acidic and other corrosive environments. This is largely attributed to the interaction of the triple bond (π-electrons) and heteroatoms (oxygen) with the metal surface, leading to the formation of a protective adsorbed layer.[1]
This compound, with its acetylenic triple bond and two hydroxyl groups, is a promising candidate for corrosion inhibition. The structural features suggest a potential for strong adsorption onto the steel surface, thereby providing a barrier against corrosive agents. These application notes provide an overview of the potential application of this compound and detailed protocols for its evaluation as a corrosion inhibitor for steel.
Proposed Mechanism of Corrosion Inhibition
The corrosion inhibition of steel by acetylenic alcohols like this compound is believed to occur through a multi-step process involving adsorption and the formation of a protective film on the metal surface. The primary steps in this proposed mechanism are:
-
Adsorption: The this compound molecules adsorb onto the steel surface. This adsorption is facilitated by the interaction of the π-electrons of the triple bond and the lone pair of electrons on the oxygen atoms of the hydroxyl groups with the vacant d-orbitals of the iron atoms on the steel surface.
-
Film Formation: The adsorbed molecules form a protective film that acts as a barrier, isolating the steel surface from the corrosive environment. This film can be a monolayer or a more complex, multi-layered structure.
-
Blocking of Active Sites: The inhibitor molecules block the active sites on the steel surface where corrosion reactions (both anodic dissolution of iron and cathodic hydrogen evolution) would typically occur.
This inhibition mechanism is generally considered to be of a mixed-type, meaning it affects both the anodic and cathodic reactions of the corrosion process.
Caption: Proposed mechanism of corrosion inhibition by this compound on a steel surface.
Data Presentation
The following tables summarize representative quantitative data for the analogous compound, 2-butyne-1,4-diol, as a corrosion inhibitor for steel in different corrosive media. This data can serve as a benchmark for evaluating the performance of this compound.
Table 1: Inhibition Efficiency of 2-butyne-1,4-diol from Weight Loss Measurements
| Corrosive Medium | Inhibitor Concentration (mM) | Temperature (°C) | Inhibition Efficiency (%) |
| 0.5 M H₂SO₄ | 0.5 | 25 | 83 |
| 0.5 M H₂SO₄ | 1.0 | 25 | 92 |
| 0.5 M H₂SO₄ | 5.0 | 25 | 98 |
| 2 M Na₂CO₃/1 M NaHCO₃ | 1.0 | Room Temp. | 85 |
| 2 M Na₂CO₃/1 M NaHCO₃ | 3.0 | Room Temp. | 90 |
| 2 M Na₂CO₃/1 M NaHCO₃ | 5.0 | Room Temp. | 92 |
Data is illustrative and compiled from studies on 2-butyne-1,4-diol.[2][3]
Table 2: Electrochemical Parameters for Steel in 0.5 M H₂SO₄ with 2-butyne-1,4-diol
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 150 | - |
| 1.0 | 600 | 50 | 91.7 |
| 5.0 | 1200 | 30 | 95.8 |
Rct: Charge transfer resistance, Cdl: Double-layer capacitance. Data is illustrative and based on typical results for acetylenic alcohols.
Table 3: Potentiodynamic Polarization Parameters for Steel in 2 M Na₂CO₃/1 M NaHCO₃ with 2-butyne-1,4-diol
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | -650 | 25 | - |
| 1.0 | -630 | 4.5 | 82.0 |
| 5.0 | -610 | 2.0 | 92.0 |
Ecorr: Corrosion potential, Icorr: Corrosion current density. Data is illustrative and compiled from studies on 2-butyne-1,4-diol.[3]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound on steel.
Protocol 1: Weight Loss Method
This method provides a direct measure of the corrosion rate and inhibition efficiency.
1. Materials and Equipment:
-
Steel coupons (e.g., mild steel, API 5L X65) of known dimensions.
-
Abrasive papers of various grits (e.g., 120, 400, 800, 1200).
-
Acetone and distilled water for cleaning.
-
Desiccator.
-
Analytical balance (±0.1 mg).
-
Corrosive solution (e.g., 0.5 M H₂SO₄ or 1 M HCl).
-
This compound.
-
Water bath or thermostat for temperature control.
-
Glass beakers and glass hooks.
2. Procedure:
-
Specimen Preparation:
-
Mechanically polish the steel coupons with successively finer grades of abrasive paper to achieve a mirror finish.
-
Degrease the coupons by sonicating in acetone for 5-10 minutes.
-
Rinse with distilled water and dry with a stream of warm air.
-
Store the prepared coupons in a desiccator until use.
-
-
Initial Weighing:
-
Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive solution with and without various concentrations of this compound.
-
Completely immerse the weighed coupons in the test solutions using glass hooks.
-
Maintain the desired temperature using a water bath.
-
The immersion period can range from a few hours to several days, depending on the corrosivity of the medium.
-
-
Final Weighing:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Gently clean the coupons with a soft brush under running distilled water to remove corrosion products.
-
Dip the coupons in a cleaning solution (e.g., Clarke's solution: 20g Sb₂O₃ + 50g SnCl₂ in 1L concentrated HCl) for a short period (1-2 minutes) to remove adherent corrosion products.
-
Rinse thoroughly with distilled water and acetone, then dry.
-
Weigh the cleaned and dried coupons and record the final weight (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ)
-
Where: ΔW is in mg, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of steel in g/cm³.
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where: CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Caption: Experimental workflow for the weight loss method.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion processes occurring at the metal/electrolyte interface.
1. Materials and Equipment:
-
Potentiostat with a frequency response analyzer.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Prepared steel coupon.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive solution with and without this compound.
2. Procedure:
-
Electrode Preparation:
-
Prepare the steel working electrode as described in the weight loss method.
-
Mount the electrode in a holder, exposing a known surface area to the electrolyte.
-
-
Experimental Setup:
-
Assemble the three-electrode cell with the prepared WE, RE, and CE.
-
Fill the cell with the test solution.
-
Allow the system to stabilize for a certain period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).
-
-
EIS Measurement:
-
Perform the EIS measurement at the OCP.
-
Apply a small amplitude AC voltage (e.g., 10 mV).
-
Scan a frequency range from high to low frequencies (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Fit the experimental data to an appropriate equivalent circuit model, such as the Randles circuit shown below.
-
Extract the values of the circuit elements, particularly the charge transfer resistance (Rct).
-
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Where: Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor.
-
-
Caption: Randles equivalent circuit for modeling EIS data.
Protocol 3: Potentiodynamic Polarization (PDP)
PDP provides information on the kinetics of the anodic and cathodic reactions and can determine the corrosion current density.
1. Materials and Equipment:
-
Potentiostat.
-
Three-electrode electrochemical cell (as in EIS).
-
Corrosive solution with and without this compound.
2. Procedure:
-
Electrode Preparation and Setup:
-
Follow the same procedure as for EIS.
-
-
PDP Measurement:
-
After OCP stabilization, polarize the potential of the working electrode from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).
-
Use a slow scan rate (e.g., 0.5 to 1 mV/s) to ensure a quasi-stationary state.
-
-
Data Analysis:
-
Plot the logarithm of the current density (log I) versus the applied potential (E). This is known as a Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr). The intersection point gives the corrosion current density (Icorr).
-
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
Where: Icorr_blank is the corrosion current density in the absence of the inhibitor and Icorr_inhibitor is the corrosion current density in the presence of the inhibitor.
-
-
Caption: Experimental workflow for the potentiodynamic polarization method.
Conclusion
While specific data for this compound as a corrosion inhibitor for steel is not yet widely published, its chemical structure, belonging to the class of acetylenic alcohols, strongly suggests its potential as an effective corrosion inhibitor. The provided application notes and detailed experimental protocols, based on well-established studies of analogous compounds, offer a robust framework for researchers to systematically evaluate the efficacy of this compound. The successful application of these protocols will enable the determination of its inhibition efficiency, mechanism of action, and its potential for industrial applications in the fight against steel corrosion.
References
Application Notes and Protocols: Sonogashira Coupling Reactions in the Synthesis of Alkyne Diols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and tolerates a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3][4]
A Note on Substrate Scope: The Requirement for a Terminal Alkyne
It is crucial to note that the standard Sonogashira coupling mechanism requires a terminal alkyne, which is an alkyne with at least one hydrogen atom attached to a sp-hybridized carbon (R-C≡C-H). This acidic proton is removed by a base in the catalytic cycle to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[5][6]
The molecule 4-octyne-3,6-diol (CH₃CH₂CH(OH)-C≡C-CH(OH)CH₂CH₃) is an internal alkyne , meaning the triple bond is located within the carbon chain and has no attached hydrogen atoms. Consequently, it cannot directly participate as the alkyne component in a Sonogashira coupling reaction.
This document, therefore, will detail a representative application of the Sonogashira coupling in the synthesis of a functionalized internal alkyne diol, demonstrating a practical use of this reaction for researchers interested in this class of molecules. We will focus on the synthesis of a diaryl-substituted alkyne diol, a common structural motif in medicinal chemistry and materials science.
Application: Synthesis of 1,4-diphenyl-1,4-bis(2-hydroxyphenyl)but-2-yne-1,4-diol via Sonogashira Coupling
This protocol outlines the synthesis of a functionalized diaryl alkyne diol using a Sonogashira coupling between a terminal alkyne and an aryl halide. This example illustrates how the Sonogashira reaction can be employed to construct complex molecular architectures containing the alkyne-diol functionality.
Reaction Scheme:
The overall synthetic strategy involves a Sonogashira coupling of a protected 2-bromobenzaldehyde with a terminal alkyne, followed by deprotection and subsequent functionalization. For the purpose of this protocol, we will focus on a key Sonogashira coupling step. A plausible reaction is the coupling of 2-iodophenol with a terminal diol-alkyne.
A more direct example to illustrate the Sonogashira coupling to form a symmetrical alkyne diol is the coupling of an aryl iodide with a protected terminal alkyne diol, followed by dimerization. However, to keep the protocol focused on the Sonogashira reaction itself, we will illustrate the coupling of an aryl halide with a terminal alkyne that already contains a hydroxyl group.
Experimental Protocol: Sonogashira Coupling of 2-Iodophenol with Propargyl Alcohol
This protocol describes the synthesis of 3-(2-hydroxyphenyl)prop-2-yn-1-ol.
Materials:
-
2-Iodophenol
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere setup (argon or nitrogen)
-
Magnetic stir plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add 2-iodophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.025 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the solids.
-
To the stirred solution, add triethylamine (7.0 eq) followed by the dropwise addition of propargyl alcohol (1.1 eq).
-
Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(2-hydroxyphenyl)prop-2-yn-1-ol.
Data Presentation
The following table summarizes the quantitative data for the described Sonogashira coupling reaction.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 2-Iodophenol | 219.99 | 0.81 | 1.0 | 178.2 mg |
| Propargyl alcohol | 56.06 | 0.891 | 1.1 | 49.9 mg (0.05 mL) |
| [Pd(PPh₃)₂Cl₂] | 701.90 | 0.0405 | 0.05 | 28.4 mg |
| Copper(I) iodide (CuI) | 190.45 | 0.02025 | 0.025 | 3.86 mg |
| Triethylamine (TEA) | 101.19 | 5.67 | 7.0 | 573.7 mg (0.79 mL) |
| Tetrahydrofuran (THF) | - | - | - | 5 mL |
| Product | 148.16 | - | - | ~107 mg (89% yield) |
This is a representative yield based on similar reactions reported in the literature.[5]
Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
Caption: The experimental workflow for the Sonogashira coupling reaction.
While this compound itself is not a suitable substrate for Sonogashira coupling due to its nature as an internal alkyne, the Sonogashira reaction remains an indispensable method for the synthesis of molecules containing the alkyne diol motif. The provided protocol for the synthesis of 3-(2-hydroxyphenyl)prop-2-yn-1-ol serves as a representative example of how this powerful reaction can be applied in a laboratory setting. Researchers in drug development and materials science can adapt this methodology to create a diverse array of functionalized alkynes for their specific applications.
References
Application Notes and Protocols for 4-octyne-3,6-diol in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known reactivity and properties of acetylenic diols as a class of chemical compounds. Specific experimental data and established protocols for 4-octyne-3,6-diol in materials science are limited in publicly available literature. Therefore, the provided protocols should be considered as starting points and will require optimization for specific research applications.
Introduction to this compound
This compound is a bifunctional molecule featuring a central alkyne (carbon-carbon triple bond) and two secondary hydroxyl groups. This unique structure allows it to be a versatile building block in materials science. The hydroxyl groups can participate in traditional polymerization reactions such as polycondensation to form polyesters and polyurethanes, while the alkyne group can be utilized for various chemical modifications, including "click" chemistry reactions like thiol-yne coupling, or for its electronic and adsorptive properties.
Chemical Structure:
Key Properties (Computed):
| Property | Value |
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol [1] |
| IUPAC Name | oct-4-yne-3,6-diol[1] |
Potential Applications in Materials Science
Based on the chemistry of acetylenic diols, this compound has potential applications in several areas of materials science:
-
Polymer Synthesis: As a monomer for the synthesis of functional polyesters and polyurethanes. The alkyne group in the polymer backbone can be used for post-polymerization modification.
-
Corrosion Inhibition: Acetylenic alcohols and diols are known to be effective corrosion inhibitors for various metals, particularly in acidic environments.[2][3][4][5] The triple bond is believed to play a crucial role in the adsorption and formation of a protective film on the metal surface.[3][4][5]
-
Coatings and Adhesives: Acetylenic diols can act as wetting agents and molecular defoamers in coating and ink formulations.[6][7][8][9] They can also be incorporated into polymer networks for coatings and adhesives to enhance properties like adhesion and cross-linking density.
-
Functional Surfaces: The alkyne groups can be used to functionalize surfaces through reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Experimental Protocols
Synthesis of an Alkyne-Functionalized Polyester via Polycondensation
This protocol describes a general procedure for the synthesis of a polyester using this compound as a monomer.
Materials:
-
This compound
-
Diacid chloride (e.g., adipoyl chloride, sebacoyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Monomer Dissolution: Dissolve this compound and the tertiary amine base (in a 1:2.2 molar ratio) in the anhydrous solvent.
-
Addition of Diacid Chloride: Dissolve the diacid chloride in the anhydrous solvent and add it to the dropping funnel. Add the diacid chloride solution dropwise to the stirred solution of the diol and base at 0 °C.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under an inert atmosphere.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and side products.
-
Drying: Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and estimate the degree of polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, alkyne).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and transitions (glass transition temperature, melting point) of the polyester.
Experimental Workflow for Polyester Synthesis
Caption: Workflow for the synthesis of an alkyne-functionalized polyester.
Evaluation of Corrosion Inhibition Properties
This protocol outlines a basic electrochemical method to assess the corrosion inhibition efficiency of this compound for mild steel in an acidic medium.
Materials:
-
Mild steel coupons (working electrode)
-
Platinum or graphite rod (counter electrode)
-
Saturated calomel electrode (SCE) or Ag/AgCl electrode (reference electrode)
-
Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)
-
This compound (inhibitor)
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Electrode Preparation: Polish the mild steel coupons with different grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Electrolyte Preparation: Prepare the corrosive medium with and without different concentrations of this compound (e.g., 10, 50, 100, 200 ppm).
-
Electrochemical Measurements:
-
Open Circuit Potential (OCP): Immerse the electrodes in the test solution and record the OCP until a stable potential is reached (typically 30-60 minutes).
-
Potentiodynamic Polarization: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
-
From the EIS data, model the electrochemical interface using an equivalent circuit to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) from the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
-
Exemplary Data Presentation:
Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without this compound (Hypothetical Data)
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |
| 0 | -450 | 1000 | 70 | -120 | - |
| 50 | -430 | 150 | 65 | -115 | 85.0 |
| 100 | -420 | 80 | 62 | -110 | 92.0 |
| 200 | -410 | 45 | 60 | -108 | 95.5 |
Table 2: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with and without this compound (Hypothetical Data)
| Inhibitor Concentration (ppm) | Rct (Ω cm²) | Cdl (µF/cm²) | IE (%) |
| 0 | 50 | 200 | - |
| 50 | 350 | 80 | 85.7 |
| 100 | 600 | 50 | 91.7 |
| 200 | 950 | 30 | 94.7 |
Logical Flow for Corrosion Inhibition Evaluation
Caption: Logical flow for evaluating corrosion inhibition efficiency.
Signaling Pathways and Mechanisms
In the context of materials science, "signaling pathways" are not directly applicable in the biological sense. However, we can represent the logical relationships in the proposed mechanisms of action.
Proposed Mechanism of Corrosion Inhibition
The corrosion inhibition by acetylenic diols is thought to occur through the adsorption of the molecule onto the metal surface. The triple bond and the oxygen atoms of the hydroxyl groups can act as adsorption centers. At higher concentrations, a protective polymeric film may form on the surface.
Diagram of Proposed Corrosion Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition by this compound.
Conclusion
While specific, well-documented applications of this compound in materials science are not abundant in current literature, its chemical structure suggests significant potential. As a bifunctional monomer, it offers a route to novel polymers with tunable properties. Its acetylenic functionality also makes it a candidate for applications in corrosion inhibition and surface modification. The protocols and data presented here provide a foundation for researchers to explore the utility of this versatile molecule in their own materials science investigations. Further research is warranted to fully elucidate its properties and optimize its use in various applications.
References
- 1. This compound | C8H14O2 | CID 546161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. content.ampp.org [content.ampp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pilot-Scale Synthesis of 4-Octyne-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the pilot-scale synthesis of 4-octyne-3,6-diol, an acetylenic diol with potential applications in various fields, including as a building block in the synthesis of pharmaceuticals and specialty materials. The synthesis is based on the well-established Favorskii reaction, a robust method for the formation of propargylic alcohols.[1][2][3]
Reaction Principle
The synthesis of this compound is achieved via the Favorskii reaction, which involves the nucleophilic addition of an acetylide to a carbonyl compound.[2][3] In this specific synthesis, acetylene is reacted with propionaldehyde in the presence of a strong base, such as potassium hydroxide, to form the desired diol.
Experimental Protocol
This protocol is designed for a pilot-plant setting and assumes the availability of standard chemical processing equipment.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| Propionaldehyde | 123-38-6 | 58.08 | 11.6 kg | 200 |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 11.2 kg | 200 |
| Acetylene | 74-86-2 | 26.04 | As required | - |
| Toluene | 108-88-3 | 92.14 | 100 L | - |
| Diethyl Ether | 60-29-7 | 74.12 | 20 L | - |
| Hydrochloric Acid (HCl), 10% aq. | 7647-01-0 | 36.46 | As required | - |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | 20 L | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 2 kg | - |
Equipment:
-
150 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, gas inlet, and reflux condenser.
-
Acetylene gas cylinder with a pressure regulator and flow meter.
-
Addition funnel or pump for controlled liquid addition.
-
Receiving vessels for product and waste.
-
Filtration apparatus.
-
Rotary evaporator for solvent removal.
-
Vacuum distillation setup.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Base Preparation: Charge the reactor with 100 L of toluene and 11.2 kg of powdered potassium hydroxide. Stir the mixture to create a slurry.
-
Acetylene Purge: Introduce a slow stream of acetylene gas into the reactor headspace to ensure an inert atmosphere and saturate the solvent.
-
Reaction:
-
Cool the reactor contents to 0-5 °C using a cooling jacket.
-
Slowly add 11.6 kg of propionaldehyde to the stirred slurry over a period of 2-3 hours, maintaining the temperature between 0-10 °C. The reaction is exothermic.
-
Once the addition is complete, continue to stir the reaction mixture at 10 °C for an additional 4-6 hours. During this time, continue to bubble acetylene gas through the reaction mixture. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Quenching:
-
Once the reaction is deemed complete, slowly and carefully add 20 L of water to the reactor to quench the reaction and dissolve the potassium salts. The addition should be done cautiously as it may be exothermic.
-
Adjust the pH of the aqueous layer to ~7 using a 10% aqueous solution of hydrochloric acid.
-
-
Work-up:
-
Transfer the contents of the reactor to a separation funnel or a vessel suitable for liquid-liquid extraction.
-
Separate the organic layer.
-
Extract the aqueous layer twice with 20 L portions of diethyl ether.
-
Combine all organic layers.
-
Wash the combined organic layers with 20 L of saturated sodium chloride solution (brine).
-
Dry the organic layer over 2 kg of anhydrous magnesium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the bulk of the solvents.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
-
Safety Precautions:
-
Acetylene is a highly flammable gas and can form explosive acetylides. All operations should be conducted in a well-ventilated area, and all equipment should be properly grounded.
-
Potassium hydroxide is corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn.
-
Propionaldehyde is flammable and an irritant. Handle in a fume hood.
-
The reaction is exothermic and requires careful temperature control.
Logical Workflow
References
Application Note: Chromatographic Purification and Analysis of 4-Octyne-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification and analysis of 4-octyne-3,6-diol, a valuable bifunctional building block in organic synthesis. The primary purification technique described is flash column chromatography, a widely used and efficient method for the separation of moderately polar organic compounds. Additionally, a gas chromatography (GC) method is outlined for the assessment of purity. These protocols are intended to serve as a foundational guide for researchers, enabling them to obtain high-purity this compound for subsequent applications in drug discovery and development.
Introduction
This compound is a linear C8-alkyne diol featuring two secondary alcohol functionalities. This unique structure makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates. The presence of both hydroxyl groups and a central alkyne moiety allows for a wide range of chemical transformations. Achieving high purity of this diol is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological and pharmacological studies. This application note details a practical approach to its purification by flash chromatography and subsequent purity analysis by gas chromatography.
Data Presentation
While specific experimental data for the chromatographic purification of this compound is not extensively available in the public domain, the following table outlines typical parameters for the purification of analogous polar molecules. These values should be used as a starting point for method development.
Table 1: Proposed Starting Parameters for Chromatographic Purification and Analysis
| Parameter | Flash Chromatography | Gas Chromatography (GC) |
| Stationary Phase | Silica Gel (230-400 mesh) or Diol-Functionalized Silica | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |
| Mobile Phase/Carrier Gas | Hexane/Ethyl Acetate Gradient | Helium or Hydrogen |
| Gradient/Program | Start: 10% Ethyl Acetate; End: 70% Ethyl Acetate | Start: 100°C (hold 2 min); Ramp: 10°C/min to 250°C (hold 5 min) |
| Flow Rate | Dependent on column diameter | 1-2 mL/min |
| Detection | Thin-Layer Chromatography (TLC) with Potassium Permanganate stain | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Expected Retention | Dependent on polarity of impurities | Dependent on volatility and column interactions |
| Sample Preparation | Dissolve crude product in a minimal amount of dichloromethane or the initial mobile phase | Dilute sample in a volatile solvent (e.g., ethyl acetate or dichloromethane) |
Experimental Protocols
Purification by Flash Column Chromatography
This protocol describes the purification of crude this compound using a standard silica gel flash column.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
Potassium permanganate stain solution
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method is often superior for polar compounds.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Fill the column with dry silica gel to the desired height.
-
Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Column Equilibration: Pre-elute the packed column with the initial mobile phase (e.g., 90:10 hexane:ethyl acetate) until the silica gel is fully wetted and the eluent runs clear.
-
Sample Loading: Carefully add the silica gel-adsorbed crude product to the top of the packed column.
-
Elution:
-
Begin elution with the initial, less polar mobile phase (90:10 hexane:ethyl acetate).
-
Collect fractions of a suitable volume.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is to increase the ethyl acetate content by 10% for every two column volumes of solvent passed through.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Fraction Analysis:
-
Spot small aliquots of each fraction onto a TLC plate.
-
Develop the TLC plate in a chamber containing a suitable mobile phase (e.g., 70:30 hexane:ethyl acetate).
-
Visualize the spots by staining with a potassium permanganate solution. The diol will appear as a yellow spot on a purple background.
-
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.
Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for determining the purity of the isolated this compound.
Materials:
-
Purified this compound
-
Ethyl acetate or dichloromethane (GC grade)
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Appropriate GC column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in ethyl acetate or dichloromethane.
-
Instrument Setup:
-
Install the appropriate GC column.
-
Set the oven temperature program as suggested in Table 1, or optimize as needed.
-
Set the injector and detector temperatures (typically 250°C).
-
Set the carrier gas flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis:
-
Record the chromatogram.
-
The purity of the sample can be estimated by the relative area percentage of the main peak corresponding to this compound.
-
Mandatory Visualization
Caption: Workflow for the purification and analysis of this compound.
Safe Handling and Storage of 4-octyne-3,6-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific safety data sheet (SDS) for 4-octyne-3,6-diol (CAS: 24434-07-9) was found during the literature search. The following application notes and protocols are based on the safety information for the closely related compound, 3,6-dimethyl-4-octyne-3,6-diol (CAS: 78-66-0), and general principles of laboratory safety. A thorough risk assessment should be conducted before handling this chemical.
Introduction
This compound is a chemical compound with potential applications in research and drug development. Due to the limited availability of specific safety data, it is crucial to handle this compound with the utmost care, adhering to stringent safety protocols to minimize potential risks to personnel and the environment. These application notes provide a detailed guide for the safe handling and storage of this compound in a laboratory setting.
Hazard Identification and Classification
Based on data for analogous compounds, this compound should be treated as a potentially hazardous substance. The primary hazards associated with the analogous compound 3,6-dimethyl-4-octyne-3,6-diol are summarized below.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation |
Data extrapolated from safety information for 3,6-dimethyl-4-octyne-3,6-diol.
Personal Protective Equipment (PPE)
Adequate personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Safe Handling Protocols
4.1. General Handling
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
4.2. Dispensing and Weighing
-
Perform all dispensing and weighing operations within a fume hood or a ventilated balance enclosure.
-
Use appropriate tools (spatulas, etc.) to handle the solid material.
-
Minimize the creation of dust.
4.3. Experimental Procedures
-
When setting up reactions, ensure all glassware is properly secured.
-
If heating the compound, use a controlled heating source (e.g., heating mantle, oil bath) and monitor the temperature closely.
-
Be aware of potential incompatibilities with other reagents. Avoid strong oxidizing agents.
Storage Procedures
Proper storage is essential to maintain the integrity of this compound and prevent accidents.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry place. |
| Container | Keep in a tightly closed, properly labeled container. |
| Incompatibilities | Store away from strong oxidizing agents. |
| Ventilation | Store in a well-ventilated area. |
First-Aid Measures
In case of exposure, follow these first-aid procedures immediately.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
Spill and Waste Disposal
7.1. Spill Response
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
For large spills, contain the spill and contact environmental health and safety personnel.
-
Ventilate the area and wash the spill site after material pickup is complete.
7.2. Waste Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
-
Contaminated packaging should be treated as hazardous waste.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the safe handling workflow and logical relationships for managing this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Caption: Logic diagram for emergency response to exposure.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Octyne-3,6-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-octyne-3,6-diol synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the Grignard reaction, a common synthetic route.
Issue 1: Low or No Product Yield
-
Question: My Grignard reaction is yielding very little or no this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Grignard reaction is a frequent issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent and Solvent Quality: Grignard reagents are extremely sensitive to moisture and protic solvents (e.g., water, alcohols). Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents (typically anhydrous diethyl ether or THF) and starting materials (propionaldehyde and acetylene source) must be strictly anhydrous.
-
Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent can have an inactive magnesium oxide layer on the surface. Activation is crucial.
-
Mechanical Activation: Gently crush the magnesium turnings in a dry flask with a glass rod to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine color or the evolution of gas indicates activation.
-
-
Grignard Reagent Formation: The formation of the acetylenic Grignard reagent (bis(bromomagnesium)acetylene) is a critical step.
-
Ensure a steady stream of dry acetylene gas is bubbled through the Grignard reagent solution (e.g., ethylmagnesium bromide in THF).
-
The reaction is exothermic; maintain a controlled temperature, typically between 20-30°C.
-
-
Addition of Propionaldehyde: The addition of propionaldehyde to the acetylenic Grignard reagent should be slow and controlled, preferably using a dropping funnel. This helps to manage the exothermic reaction and prevent side reactions. The reaction mixture should be kept cool (e.g., in an ice bath) during the addition.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture. What are the likely side products and how can I minimize their formation?
-
Answer: The primary side reactions in the synthesis of this compound via the Grignard route are typically aldol condensation of the starting aldehyde and Wurtz coupling.
-
Aldol Condensation: Propionaldehyde can undergo self-condensation in the presence of the basic Grignard reagent. To minimize this, ensure the propionaldehyde is added slowly to the Grignard reagent at a low temperature. This favors the nucleophilic addition of the Grignard reagent to the aldehyde over the enolate formation required for aldol condensation.
-
Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl halides present. Ensure the formation of the Grignard reagent is complete before adding the aldehyde.
An alternative synthetic route, the Favorskii reaction , involves the reaction of acetylene with propionaldehyde in the presence of a base like potassium hydroxide. However, this method is also prone to side reactions, particularly aldol-crotonic condensation of the aldehyde, which can be a significant issue.[1] Using a less reactive base or carefully controlling the reaction temperature can help mitigate this.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Grignard synthesis of this compound?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions. THF is generally a better solvent for dissolving the Grignard reagent complex. The choice of solvent can influence the reaction rate and yield.
Q2: How can I effectively purify the final product, this compound?
A2: Purification of acetylenic diols is typically achieved through a combination of techniques:
-
Extraction: After quenching the reaction with a saturated aqueous solution of ammonium chloride, the product is extracted into an organic solvent like diethyl ether.
-
Drying: The organic extracts are dried over an anhydrous salt such as magnesium sulfate or sodium sulfate.
-
Distillation: Vacuum distillation is often employed to separate the diol from lower-boiling impurities and unreacted starting materials.
-
Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel can be used for further purification.
Q3: Are there alternative methods to the Grignard reaction for synthesizing this compound?
A3: Yes, the Favorskii reaction is a notable alternative.[2] This reaction involves the base-catalyzed addition of acetylene to two equivalents of an aldehyde or ketone. For this compound, this would involve reacting acetylene with propionaldehyde in the presence of a strong base like potassium hydroxide.[1][2] While potentially simpler in setup, careful control of reaction conditions is necessary to minimize side reactions like aldol condensation.[1]
Quantitative Data
Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following table summarizes the expected impact of various parameters on the reaction yield. Please note that specific quantitative yields can vary significantly based on the precise experimental setup and conditions.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Solvent | Anhydrous THF | Generally Higher | Better solvation of the Grignard reagent. |
| Anhydrous Diethyl Ether | Moderate | A classic solvent for Grignard reactions. | |
| Temperature | 0-10 °C (Aldehyde Addition) | Higher | Minimizes aldol condensation and other side reactions. |
| Room Temperature | Lower | Increased likelihood of side reactions. | |
| Base (Favorskii) | Potassium Hydroxide | Moderate | Common and inexpensive, but can promote aldol condensation.[1][2] |
| Sodium Amide | Potentially Higher | A stronger base that can favor the desired reaction. | |
| Reactant Addition | Slow, dropwise addition of aldehyde | Higher | Better control of the exothermic reaction and reduced side products. |
| Rapid addition of aldehyde | Lower | Can lead to localized overheating and increased side reactions. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions.
-
Preparation of the Acetylenic Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a dropping funnel, all under an inert atmosphere of nitrogen or argon.
-
Place magnesium turnings (2.2 equivalents) in the flask and add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of ethyl bromide (2.2 equivalents) in anhydrous THF and add it dropwise to the magnesium to form ethylmagnesium bromide.
-
Once the Grignard reagent formation is complete, bubble dry acetylene gas through the solution for 2-3 hours to form bis(bromomagnesium)acetylene.
-
-
Reaction with Propionaldehyde:
-
Cool the solution of the acetylenic Grignard reagent in an ice bath.
-
Add a solution of propionaldehyde (2.0 equivalents) in anhydrous THF dropwise to the cooled Grignard reagent solution over a period of 1-2 hours, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Visualizations
Caption: A flowchart for troubleshooting low yield in the synthesis of this compound.
References
common side products in the synthesis of 4-octyne-3,6-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-octyne-3,6-diol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on the formation of unwanted side products.
Issue: Low Yield of this compound and Presence of Multiple Impurities
Question: My reaction to synthesize this compound from acetylene and propionaldehyde resulted in a low yield of the desired product, and my analytical data (e.g., GC-MS, NMR) shows several other major components. What are these impurities, and how can I minimize them?
Answer:
The synthesis of acetylenic diols from acetylene and aldehydes, often accomplished via a modified Favorsky reaction, can be accompanied by the formation of several side products. The primary competing reaction is an aldol-crotonic condensation of the starting aldehyde.[1]
Common Side Products:
Based on studies of similar acetylene diol syntheses, the following side products are commonly observed:
-
Hydroxyaldehyde (Aldol Adduct): Formed from the self-condensation of propionaldehyde.
-
Crotonic Aldehyde (Aldol Condensation Product): Results from the dehydration of the hydroxyaldehyde.
-
Acetylenic Alcohol (e.g., 1-pentyne-3-ol): Formed if only one molecule of propionaldehyde reacts with the acetylene dianion.
A representative product distribution from a similar synthesis is detailed in the table below.
Troubleshooting Strategies:
-
Temperature Control: The formation of aldol condensation products is often favored at higher temperatures. Maintaining a low reaction temperature (e.g., -10°C to 0°C) can significantly suppress the formation of hydroxyaldehyde and crotonic aldehyde.[1]
-
Order of Addition: Slowly adding the propionaldehyde to the solution containing the acetylide anion can help to maintain a low concentration of the aldehyde, thereby reducing the rate of self-condensation.
-
Stoichiometry: Ensure the use of a sufficient excess of the acetylide source to favor the formation of the desired diol over the mono-alkynylated alcohol.
-
Alternative Synthetic Route: Consider a two-step approach where the acetylenic alcohol (1-pentyne-3-ol) is first synthesized and purified, and then subsequently reacted with a second equivalent of propionaldehyde to form the diol. This can provide better control and higher purity of the final product.[1]
Issue: Presence of Unreacted Starting Materials
Question: My post-reaction analysis indicates a significant amount of unreacted propionaldehyde. How can I improve the conversion?
Answer:
Incomplete conversion can be due to several factors:
-
Insufficient Grignard Reagent/Base: If you are using a Grignard-based approach to generate the acetylide, ensure that the Grignard reagent is of high quality and that a sufficient molar excess is used to account for any protic impurities (e.g., water) in the solvent or on the glassware.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress by a suitable technique (e.g., TLC, GC) to determine the optimal reaction time.
-
Mass Transfer Issues: In heterogeneous reactions (e.g., using solid potassium hydroxide), efficient stirring is crucial to ensure proper mixing and reaction between the reagents.
Issue: Formation of a Ketone Side Product
Question: I am using a Grignard-based synthesis, and I am observing a ketone impurity in my product mixture. What is the source of this?
Answer:
While less common in the direct synthesis from acetylene, if a Grignard reagent is used in the presence of an oxidizing agent or if the intermediate alkoxide is unstable, oxidation to a ketone can occur. Additionally, some side reactions in Grignard syntheses can lead to ketone formation.[2] To mitigate this:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Purity of Reagents: Use high-purity starting materials and anhydrous solvents to avoid side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound that is prone to side product formation?
A1: The reaction of acetylene with two equivalents of propionaldehyde, often facilitated by a strong base like potassium hydroxide (a variation of the Favorsky reaction) or via a Grignard reagent (e.g., ethynylmagnesium bromide), is a common route. This approach is susceptible to side reactions, primarily the self-condensation of the aldehyde.[1]
Q2: How can I purify this compound from the common side products?
A2: The separation of this compound from polar side products like the hydroxyaldehyde and the starting aldehyde can be challenging due to their similar polarities.[1] Column chromatography on silica gel is a standard method for purification. A solvent system with a gradient of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the ethyl acetate concentration) can be effective. Distillation under reduced pressure may also be an option if the boiling points of the components are sufficiently different.
Q3: Are there any analytical techniques that are particularly useful for identifying these side products?
A3: Yes, several techniques are well-suited for this purpose:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating the volatile components of the reaction mixture and identifying them based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the components of the product mixture, allowing for the identification of the desired diol and the various side products by their characteristic chemical shifts and coupling patterns.
-
Infrared (IR) Spectroscopy: IR can help identify the functional groups present in the mixture. For example, the presence of a strong C=O stretch would indicate the presence of aldehyde or ketone impurities, while a broad O-H stretch is expected for the diol and hydroxy-aldehyde.
Data Presentation
Table 1: Representative Product Distribution in the Synthesis of an Acetylenic Diol from Acetylene and an Aldehyde [1]
| Compound | Structure | Percentage (%) |
| Acetylenic Diol (Desired Product) | R-CH(OH)-C≡C-CH(OH)-R | 30 |
| Acetylenic Alcohol | R-CH(OH)-C≡CH | 20 |
| Hydroxyaldehyde (Aldol Adduct) | R-CH(OH)-CH(R)-CHO | 40 |
| Crotonic Aldehyde | R-CH=C(R)-CHO | 10 |
Note: R represents the alkyl group from the starting aldehyde (in the case of this compound, R would be an ethyl group).
Experimental Protocols
A detailed experimental protocol for the synthesis of acetylenic diols via the Favorsky reaction can be adapted from the literature. A general procedure is outlined below.
General Procedure for the Synthesis of this compound via Favorsky Reaction:
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel is assembled and flame-dried. The system is then maintained under an inert atmosphere (e.g., argon).
-
Reaction Setup: The flask is charged with a suspension of powdered potassium hydroxide in an anhydrous solvent such as diethyl ether or THF.
-
Acetylene Introduction: Acetylene gas is bubbled through the stirred suspension at a controlled rate at a low temperature (e.g., -10°C).
-
Aldehyde Addition: A solution of propionaldehyde in the same anhydrous solvent is added dropwise from the dropping funnel to the reaction mixture while maintaining the low temperature.
-
Reaction Monitoring: The reaction is stirred for several hours at low temperature, and the progress is monitored by TLC or GC.
-
Work-up: The reaction is quenched by the slow addition of an aqueous solution of a weak acid (e.g., ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography or vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating common side products.
References
Technical Support Center: Purification of Crude 4-Octyne-3,6-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 4-octyne-3,6-diol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via a Grignard reaction?
A1: Common impurities may include unreacted starting materials (e.g., ethyl magnesium bromide, propionaldehyde), byproducts from side reactions (e.g., biphenyl from the Grignard reagent formation), and quenching agents (e.g., water, acids).[1][2][3] The presence of water can also lead to the formation of undesired alkanes.[2]
Q2: What are the expected physical properties of this compound?
A2: this compound is expected to be a diol with a central alkyne functional group.[4][5] While specific experimental data for this compound is limited, its methylated analog, 3,6-dimethyl-4-octyne-3,6-diol, is a white to almost white powder or crystalline solid with a melting point of 52-55°C.[1][6][7][8] Due to the hydroxyl groups, it is likely to have a relatively high boiling point and be polar.
Q3: Which purification techniques are most suitable for this compound?
A3: The most suitable purification techniques will depend on the nature and quantity of the impurities. Common methods include:
-
Column Chromatography: Effective for separating polar compounds from less polar impurities.[7][9][10][11][12]
-
Recrystallization: A good option if the crude product is a solid and a suitable solvent system can be found.
-
Vacuum Distillation: Useful for purifying high-boiling liquids, as it allows for distillation at a lower temperature, preventing decomposition.[8][13][14][15][16]
Troubleshooting Guides
Troubleshooting Column Chromatography Purification
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | Incorrect solvent system (eluent) polarity. | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for polar compounds like diols is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Gradually increase the polarity of the eluent to improve the separation.[7][9] |
| Column was not packed properly, leading to channeling. | Ensure the stationary phase (e.g., silica gel) is packed uniformly as a slurry to avoid air bubbles and cracks.[10][11] A layer of sand at the top and bottom can help maintain a flat surface.[10][12] | |
| Compound Elutes Too Quickly or Too Slowly | Eluent polarity is too high or too low, respectively. | If the compound elutes too quickly, decrease the polarity of the eluent. If it elutes too slowly, increase the polarity of the eluent.[7] |
| Streaking or Tailing of Bands on the Column | The compound is not very soluble in the eluent, or the column is overloaded. | Ensure the crude sample is dissolved in a minimal amount of a suitable solvent before loading onto the column.[10] Do not overload the column; a general rule is to use 20-50 times the weight of adsorbent to the sample weight.[7] |
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, partially evaporate the solvent to increase the concentration or try a different solvent or a mixture of solvents where the compound has lower solubility at cold temperatures. |
| Oily Precipitate Forms Instead of Crystals | The boiling point of the solvent is higher than the melting point of the compound, or impurities are preventing crystal lattice formation. | Use a lower-boiling point solvent. If impurities are suspected, try to pre-purify the crude product by another method (e.g., a quick filtration through a silica plug) before recrystallization. |
| Low Recovery of Purified Product | Too much solvent was used, or the crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is allowed to cool slowly and then thoroughly chilled in an ice bath before filtration. |
Troubleshooting Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or Uncontrolled Boiling | Uneven heating or lack of boiling chips/magnetic stirring. | Ensure smooth boiling by adding boiling chips or using a magnetic stirrer. Heat the distillation flask evenly using a heating mantle and a controller. |
| Product Decomposes During Distillation | The distillation temperature is too high, even under vacuum. | Reduce the pressure of the vacuum system to further lower the boiling point of the compound.[8][15][16] Ensure the heating bath temperature is only 20-30°C higher than the boiling point of the liquid.[15] |
| Poor Separation of Fractions | Inefficient distillation column or distilling too quickly. | For compounds with close boiling points to impurities, use a fractionating column.[8][13] Distill slowly to allow for proper equilibration between the liquid and vapor phases.[13] |
Quantitative Data Summary
| Purification Method | Starting Mass (g) | Final Mass (g) | % Yield | Purity (by GC/NMR) | Notes (e.g., Solvent System, Temperature, Pressure) |
| Column Chromatography | |||||
| Recrystallization | |||||
| Vacuum Distillation |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) to form a slurry.
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[10] Pour the silica gel slurry into the column, allowing the solvent to drain slowly, and gently tap the column to ensure even packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the silica gel.
-
Elution: Slowly add the eluent to the top of the column. Begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute more polar compounds.[7]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and the joints are properly sealed.
-
Sample and Boiling Chips: Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure.
-
Heating: Begin to gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills over at a constant temperature. This temperature is the boiling point of the compound at the recorded pressure.
-
Termination: Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly reintroducing air.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. This compound | C8H14O2 | CID 546161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Troubleshooting Purification Methods [sigmaaldrich.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Column Chromatography and HPLC - Edubirdie [edubirdie.com]
- 12. youtube.com [youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. DE4432581C2 - Process for separating the high boiler fraction from a crude butynediol solution - Google Patents [patents.google.com]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Octyne-3,6-diol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 4-octyne-3,6-diol. The information is tailored for researchers, scientists, and professionals in drug development.
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting unexpected results in organic synthesis, which is applicable to reactions with this compound.
Caption: General troubleshooting workflow for organic reactions.
Synthesis of this compound
The synthesis of this compound can be challenging. Below are common issues and troubleshooting suggestions.
FAQs for Synthesis of this compound
Question: My yield of this compound is consistently low. What are the potential causes?
Answer: Low yields in the synthesis of acetylenic diols can stem from several factors:
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Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.
-
Side reactions: Aldol-crotonic condensation of the starting carbonyl compounds can be a significant side reaction, especially in strongly alkaline conditions.[1] Consider adjusting the base concentration or temperature.
-
Grignard reagent issues: If using a Grignard-based synthesis, the Grignard reagent may have degraded due to exposure to moisture or air. Ensure anhydrous conditions and freshly prepared or titrated Grignard reagents.
-
Suboptimal temperature: The reaction temperature can be critical. For instance, in some syntheses of secondary acetylenic diols, the yield reaches a maximum at a specific temperature (e.g., 10°C) and then decreases.[1]
Question: I am observing significant amounts of byproducts. How can I minimize their formation?
Answer: The formation of byproducts is a common issue. Here are some strategies to minimize them:
-
Control of reaction conditions: As mentioned, aldol condensation is a common side reaction.[1] Careful control of temperature and the rate of addition of reagents can help minimize this.
-
Purity of starting materials: Ensure the purity of your starting materials. Impurities can lead to undesired side reactions.
-
Inert atmosphere: Reactions involving organometallic reagents like Grignard reagents are sensitive to oxygen and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
Question: How can I effectively purify the synthesized this compound?
Answer: Purification of acetylenic diols can be challenging due to their polarity.
-
Chromatography: Column chromatography using silica gel is a common method. A solvent system of ethyl acetate and hexanes is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Distillation: For liquid products, vacuum distillation can be used, but be cautious of potential decomposition at high temperatures.
Logical Relationship of Synthesis Problems
Caption: Common problems and solutions in the synthesis of this compound.
Oxidation of this compound to 4-Octyne-3,6-dione
The oxidation of the secondary alcohol groups in this compound to ketones can be achieved using various reagents.
FAQs for Oxidation Reactions
Question: My oxidation reaction is incomplete, and I still have starting material. What should I do?
Answer: Incomplete oxidation can be due to several reasons:
-
Insufficient oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. It is common to use a slight excess.
-
Reaction time: The reaction may require a longer time to go to completion. Monitor the reaction by TLC.
-
Reagent activity: The oxidizing agent may have degraded. Use a fresh batch of the reagent. For example, Jones reagent should be freshly prepared.[2]
Question: I am observing over-oxidation or cleavage of the molecule. How can I prevent this?
Answer: Over-oxidation, leading to the cleavage of the carbon-carbon bond, can occur with strong oxidizing agents.
-
Choice of oxidant: Use milder oxidizing agents that are selective for secondary alcohols. Pyridinium chlorochromate (PCC) or a Swern oxidation are generally good choices to avoid over-oxidation.[3] Stronger oxidants like potassium permanganate can cleave the C-C bond of diols.
-
Temperature control: Many oxidation reactions are exothermic. Maintaining a low temperature (e.g., using an ice bath) can help control the reaction and prevent unwanted side reactions.
Reduction of this compound
The alkyne in this compound can be selectively reduced to a cis-alkene, a trans-alkene, or fully reduced to an alkane.
FAQs for Reduction Reactions
Question: My reduction of the alkyne to a cis-alkene using Lindlar's catalyst is not working well (low conversion or over-reduction to the alkane). What could be the problem?
Answer: Issues with Lindlar's catalyst are common:
-
Catalyst poisoning: The catalyst is "poisoned" to prevent over-reduction to the alkane.[4][5] However, impurities in the starting material or solvent can further deactivate the catalyst, leading to low conversion. Ensure high purity of all components. The catalyst itself can also be deactivated by impurities in the reaction mixture.[6]
-
Catalyst quality: The activity of Lindlar's catalyst can vary between batches. It may be necessary to screen different batches or suppliers.
-
Over-reduction: If you are observing the alkane product, the catalyst may not be sufficiently "poisoned," or the reaction may have been run for too long or under too high a hydrogen pressure.[5]
Question: I am trying to reduce the alkyne to a trans-alkene using sodium in liquid ammonia, but the reaction is not clean. What are some troubleshooting tips?
Answer: The dissolving metal reduction can be tricky:
-
Moisture contamination: The reaction is extremely sensitive to moisture, which will quench the sodium. Ensure all glassware is thoroughly dried and the ammonia is anhydrous.
-
Purity of sodium: The sodium metal should be clean and free of oxide coating.
-
Temperature control: The reaction needs to be maintained at a low temperature (the boiling point of ammonia, -33 °C).
Data Summary Table
| Reaction | Reagents and Conditions | Expected Product | Potential Issues |
| Synthesis | e.g., Propionaldehyde, Acetylene, Grignard Reagent in THF | This compound | Low yield, aldol condensation byproducts |
| Oxidation | PCC in CH₂Cl₂ at room temperature | 4-Octyne-3,6-dione | Incomplete reaction, over-oxidation with stronger agents |
| Reduction (cis) | H₂, Lindlar's Catalyst, Quinoline in Hexane | (Z)-4-Octene-3,6-diol | Catalyst poisoning, over-reduction to alkane |
| Reduction (trans) | Na, NH₃ (liq.) at -33°C | (E)-4-Octene-3,6-diol | Reaction with moisture, incomplete reaction |
| Reduction (alkane) | H₂, Pd/C in Ethanol | Octane-3,6-diol | Incomplete reduction |
Experimental Protocols
General Protocol for the Synthesis of an Internal Alkyne Diol (Adapted for this compound)
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Reagents: In the dropping funnel, place a solution of propionaldehyde in anhydrous tetrahydrofuran (THF). In the reaction flask, prepare a solution of ethynylmagnesium bromide (a Grignard reagent) in THF.
-
Reaction: Cool the Grignard solution to 0°C using an ice bath. Add the propionaldehyde solution dropwise to the stirred Grignard solution over a period of 1-2 hours, maintaining the temperature below 10°C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
General Protocol for the Oxidation of a Secondary Diol to a Diketone (Adapted for this compound)
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Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add pyridinium chlorochromate (PCC) to the solution in one portion. The mixture will become a dark brown slurry.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Wash the silica gel pad with additional diethyl ether. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-octyne-3,6-dione. Further purification can be achieved by column chromatography if necessary.
General Protocol for the Reduction of an Alkyne to a cis-Alkene (Adapted for this compound)
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Setup: To a round-bottom flask, add this compound, a suitable solvent (e.g., hexane or ethanol), and a catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). Add a small amount of quinoline to further poison the catalyst.
-
Reaction: Fit the flask with a hydrogen balloon. Purge the flask with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress carefully by TLC or GC to avoid over-reduction to the alkane.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Wash the celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude (Z)-4-octene-3,6-diol. Purify further if necessary.
References
Technical Support Center: Interpreting Complex NMR Spectra of 4-Octyne-3,6-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 4-octyne-3,6-diol.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts in the ¹H NMR spectrum of this compound?
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the different types of protons in the molecule. The electronegativity of the hydroxyl groups and the magnetic anisotropy of the carbon-carbon triple bond are the main factors influencing the chemical shifts.
-
Hydroxyl Protons (-OH): These protons typically appear as a broad singlet.[1][2] The chemical shift can vary widely (typically between 2.0 and 5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2][3]
-
Methine Protons (-CH(OH)): The protons on the carbons bearing the hydroxyl groups (C3 and C6) are expected to be deshielded by the adjacent oxygen atoms. Their signals will likely appear in the range of 3.3 to 4.5 ppm.[1][4][5] These signals should be a quartet due to coupling with the adjacent methylene (-CH2-) protons.
-
Methylene Protons (-CH2-): The methylene protons of the ethyl groups are adjacent to the chiral centers (C3 and C6). They are diastereotopic and thus chemically non-equivalent, meaning they may exhibit complex splitting patterns. Their chemical shifts are expected to be in the typical aliphatic region, around 1.0 to 1.7 ppm.[1]
-
Methyl Protons (-CH3): The terminal methyl protons of the ethyl groups will appear as a triplet in the upfield region of the spectrum, typically around 0.9 to 1.2 ppm.
Q2: What are the expected chemical shifts in the ¹³C NMR spectrum of this compound?
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Alkynyl Carbons (-C≡C-): The sp-hybridized carbons of the internal alkyne typically resonate in the range of 70 to 100 ppm.[6] Due to the symmetry of this compound, these two carbons (C4 and C5) are chemically equivalent and should produce a single signal.
-
Carbons Bearing Hydroxyl Groups (-CH(OH)): The carbons directly attached to the hydroxyl groups (C3 and C6) are deshielded by the electronegative oxygen atoms and are expected to appear in the range of 50 to 80 ppm.[1][5]
-
Methylene Carbons (-CH2-): The methylene carbons of the ethyl groups (C2 and C7) will resonate in the aliphatic region, typically between 20 and 40 ppm.[1]
-
Methyl Carbons (-CH3): The terminal methyl carbons (C1 and C8) will appear at the most upfield region of the spectrum, generally between 10 and 30 ppm.[1]
Troubleshooting Guide
Problem 1: The hydroxyl (-OH) proton signal is very broad or not visible.
-
Cause: This is a common phenomenon for alcohol protons and is due to rapid chemical exchange with other labile protons (like traces of water) or quadrupolar broadening.[2] The rate of this exchange is concentration and temperature-dependent.
-
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH peak will disappear or significantly decrease in intensity because the labile protons are replaced by deuterium, which is not observed in ¹H NMR.[3][5] This is a definitive method to confirm the identity of the hydroxyl proton signal.
-
Change Solvent: Acquiring the spectrum in a different solvent, such as DMSO-d₆, can slow down the proton exchange rate. In dry DMSO-d₆, you may observe a sharper -OH signal that even shows coupling to the adjacent methine proton.[4][5]
-
Vary Concentration and Temperature: Changes in sample concentration and temperature can affect hydrogen bonding and the rate of exchange, which in turn can sharpen the -OH signal.
-
Problem 2: The methine (-CH(OH)) proton signal is a complex multiplet, not a clean quartet.
-
Cause: this compound has two chiral centers (C3 and C6). The commercial product is often a mixture of diastereomers (racemic and meso). The different stereoisomers will have slightly different chemical environments, leading to overlapping signals and more complex splitting patterns than expected for a single pure isomer.
-
Troubleshooting Steps:
-
Higher Field NMR: If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz). This will increase the spectral dispersion and may help to resolve the overlapping multiplets.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other. A HSQC (Heteronuclear Single Quantum Coherence) experiment will show which protons are attached to which carbons, aiding in the assignment of the complex signals.
-
Chromatographic Separation: If a pure stereoisomer is required for unambiguous spectral interpretation, consider purification of the diastereomers using techniques like column chromatography or HPLC.
-
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -CH₃ | 0.9 - 1.2 | Triplet (t) |
| -CH₂- | 1.0 - 1.7 | Multiplet (m) |
| -OH | 2.0 - 5.0 | Broad Singlet (br s) |
| -CH(OH) | 3.3 - 4.5 | Quartet (q) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| -CH₃ | 10 - 30 |
| -CH₂- | 20 - 40 |
| -CH(OH) | 50 - 80 |
| -C≡C- | 70 - 100 |
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Cap the NMR tube and invert it several times to ensure a homogeneous solution.
Protocol 2: D₂O Shake Experiment
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it gently for about 30 seconds to mix the liquids.
-
Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum.
-
Compare the two spectra to identify the signal that has disappeared or diminished, which corresponds to the exchangeable hydroxyl protons.
Visualizations
Caption: Troubleshooting workflow for common NMR spectral issues of this compound.
Caption: Relationship between the structure of this compound and its expected NMR signals.
References
- 1. Alcohols | OpenOChem Learn [learn.openochem.org]
- 2. organic chemistry - Alcohol irregularities in Hydrogen NMR - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 6. Alkynes | OpenOChem Learn [learn.openochem.org]
Navigating the Scale-Up of 4-Octyne-3,6-Diol Production: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of 4-octyne-3,6-diol, the transition from laboratory to industrial production presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues during your experiments, ensuring a smoother and more efficient scale-up process.
Troubleshooting Guide
Scaling up the synthesis of this compound, commonly achieved through the Favorskii reaction of butanal with acetylene, requires careful control over reaction parameters to maintain yield and purity. Below are common problems encountered during scale-up, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. Side reactions: Formation of aldol condensation products or other byproducts.[1] Poor mixing: Inefficient mass transfer between reactants, especially in larger reactors. Loss during work-up: Product loss during extraction, distillation, or crystallization. | Optimize reaction conditions: Gradually increase reaction time and/or temperature, monitoring for byproduct formation. Control stoichiometry and addition rate: Maintain a precise molar ratio of reactants and control the addition rate of butanal to minimize side reactions. Improve agitation: Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture. Optimize work-up procedure: Investigate alternative extraction solvents or purification methods to minimize product loss. |
| High Impurity Levels | Aldol condensation: A common side reaction with aldehydes in the presence of a base.[1] Polymerization of acetylene: Can occur under certain conditions of temperature and pressure. Unreacted starting materials: Incomplete conversion of butanal or acetylene. Solvent impurities: Contaminants in the solvent can react with the product or catalyst. | Temperature control: Maintain a consistent and optimal reaction temperature to disfavor the aldol condensation pathway. Use of co-solvents: Employing solvents like DMSO or 1,2-dimethoxyethane can sometimes suppress side reactions.[1] Purify acetylene stream: Ensure the acetylene gas is free from impurities like acetone. Monitor reaction progress: Use in-process controls (e.g., GC, HPLC) to ensure the reaction goes to completion. Use high-purity solvents: Verify the purity of all solvents before use. |
| Exothermic Runaway | Poor heat dissipation: Inadequate cooling capacity for the larger reaction volume. Rapid addition of reactants: Adding reactants too quickly can lead to a rapid increase in temperature. | Improve heat transfer: Ensure the reactor has a sufficient heat exchange surface area and an efficient cooling system. Controlled addition: Add butanal to the reaction mixture at a slow, controlled rate, monitoring the internal temperature closely. Emergency cooling plan: Have a contingency plan for rapid cooling in case of an unexpected exotherm. |
| Difficult Product Isolation | Emulsion formation during extraction: The diol product may act as a surfactant, making phase separation difficult. High viscosity of the reaction mixture: Can hinder filtration and extraction processes. Co-crystallization with byproducts: Impurities may crystallize along with the desired product. | Use of brine washes: Washing the organic layer with a saturated sodium chloride solution can help break emulsions. Solvent selection: Experiment with different extraction solvents to find one that minimizes emulsion formation. Dilution: Diluting the reaction mixture with a suitable solvent before work-up can reduce viscosity. Recrystallization optimization: Carefully select the recrystallization solvent and control the cooling rate to improve crystal purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a large scale?
A1: The most prevalent method for the industrial production of this compound is the Favorskii reaction. This reaction involves the base-catalyzed addition of acetylene to two equivalents of butanal.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the handling of acetylene, which is a highly flammable and explosive gas. It is crucial to have robust safety protocols in place, including proper ventilation, grounding of equipment to prevent static discharge, and the use of explosion-proof equipment. Additionally, the reaction can be exothermic, necessitating careful temperature control to prevent a runaway reaction.
Q3: How can I minimize the formation of the aldol condensation byproduct?
A3: Aldol condensation is a significant side reaction when using aldehydes in the Favorskii reaction.[1] To minimize its formation, it is recommended to:
-
Maintain a low reaction temperature.
-
Control the rate of addition of butanal.
-
Use a slight excess of acetylene.
-
Consider the use of specific co-solvents that may suppress this side reaction.[1]
Q4: What are the key differences in reaction conditions between a lab-scale and a pilot-plant scale synthesis?
A4: When scaling up, several parameters need to be adjusted:
-
Heat Transfer: Larger reactors have a smaller surface area-to-volume ratio, making heat dissipation more challenging. The cooling system must be significantly more robust.
-
Mixing: Achieving homogeneous mixing in a large reactor is more difficult. The type and speed of the agitator are critical to ensure efficient mass transfer.
-
Addition Times: The rate of addition of reactants, particularly butanal, will need to be significantly slower to allow for effective heat removal and to prevent localized high concentrations that can lead to side reactions.
Q5: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?
A5: A combination of analytical methods is recommended:
-
In-process control: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of starting materials and the formation of the product and byproducts.
-
Product identification and purity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure of the final product and identifying any impurities.
-
Purity assessment: GC or HPLC with a suitable standard is used to determine the final purity of the isolated this compound.
Experimental Protocols
Key Experiment: Scale-Up of this compound Synthesis via Favorskii Reaction
This protocol provides a general methodology for the scale-up of this compound synthesis. Note: This is a generalized procedure and must be adapted and optimized for specific equipment and safety protocols at your facility.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, condenser, and gas inlet/outlet.
-
Cooling/heating circulator.
-
Acetylene gas cylinder with a regulator and flow meter.
-
Addition funnel or pump for controlled liquid addition.
-
Butanal (freshly distilled).
-
Potassium hydroxide (KOH).
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or a mixture with Dimethyl sulfoxide (DMSO)).
-
Extraction solvents (e.g., Ethyl acetate).
-
Drying agent (e.g., Anhydrous sodium sulfate).
-
Rotary evaporator.
-
Recrystallization solvents.
Procedure:
-
Reactor Setup:
-
Ensure the reactor is clean, dry, and properly assembled.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Start the overhead stirrer at a moderate speed.
-
-
Reaction Mixture Preparation:
-
Charge the reactor with the anhydrous solvent and potassium hydroxide.
-
Cool the mixture to the desired starting temperature (e.g., 0-5 °C) using the circulator.
-
-
Acetylene Addition:
-
Slowly bubble acetylene gas through the stirred reaction mixture at a controlled rate.
-
-
Butanal Addition:
-
Once the acetylene is bubbling, begin the slow, dropwise addition of butanal from the addition funnel or via a pump.
-
Continuously monitor the internal temperature and adjust the addition rate to maintain the desired temperature range.
-
-
Reaction Monitoring:
-
After the addition of butanal is complete, allow the reaction to stir at the set temperature for a specified period.
-
Take aliquots periodically to monitor the reaction progress by GC or HPLC.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with the chosen extraction solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
-
Purification:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation or recrystallization from a suitable solvent system.
-
Visualizations
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Caption: Logical relationship for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Identification of Impurities in 4-Octyne-3,6-diol Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 4-octyne-3,6-diol samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from several sources:
-
Synthesis Byproducts: Side reactions during the synthesis process are a primary source of impurities. For acetylenic diols produced via reactions like the Favorsky reaction, side reactions such as aldol-crotonic condensation can occur, leading to the formation of hydroxyaldehydes and crotonic aldehydes.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the final product.
-
Reagents and Catalysts: Traces of reagents and catalysts used in the synthesis may carry over into the final product.
-
Degradation Products: this compound can degrade over time, especially if not stored under appropriate conditions (e.g., exposure to high temperatures, oxygen, or light). Degradation pathways for alkyne diols can include oxidation, which may lead to the formation of various oxygenated species.
-
Storage and Handling: Contamination can be introduced during storage and handling of the material.
Q2: What are some common types of impurities I might encounter in my this compound sample?
A2: Based on the synthesis and degradation pathways, you might encounter the following types of impurities:
-
Isomers: Positional isomers or stereoisomers of this compound.
-
Oxidation Products: Oxidative cleavage of the alkyne bond can lead to the formation of carboxylic acids.[2][3] The hydroxyl groups can also be oxidized to ketones.
-
Aldol Condensation Products: As mentioned, hydroxyaldehydes and crotonic aldehydes can be formed as byproducts during synthesis.[1]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, acetonitrile) may be present.
Q3: How can I minimize the formation of impurities during storage?
A3: To minimize the formation of degradation-related impurities, it is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guides
Issue 1: I am seeing unexpected peaks in my chromatogram (GC or HPLC). How do I identify them?
A1.1: Initial Assessment
-
Question: Are the peaks sharp and well-defined, or are they broad and tailing?
-
Answer: The peak shape can provide clues. Sharp peaks may indicate small molecule impurities, while broad or tailing peaks could suggest more polar or higher molecular weight compounds, or issues with the chromatographic method itself.
A1.2: Mass Spectrometry (MS) Analysis
-
Question: Do you have access to a mass spectrometer coupled with your chromatograph (GC-MS or LC-MS)?
-
Answer: MS is a powerful tool for impurity identification. The mass spectrum of the unknown peak can provide its molecular weight and fragmentation pattern, which can be used to deduce its structure. For this compound, GC-MS can be a suitable technique.[4]
A1.3: Literature and Database Search
-
Question: Have you searched for known impurities of this compound or related acetylenic diols?
-
Answer: A thorough literature search can reveal previously identified impurities. Databases such as PubChem can also provide information on related compounds.
A1.4: Forced Degradation Studies
-
Question: Have you considered performing forced degradation studies?
-
Answer: Exposing a pure sample of this compound to stress conditions (e.g., acid, base, heat, oxidation) can help to generate potential degradation products. Analyzing these stressed samples can help to identify the unknown peaks in your chromatogram.
Issue 2: My peaks for this compound and other potential diol impurities are tailing in my HPLC analysis.
A2.1: Understanding the Cause
-
Question: Why do polar compounds like diols often exhibit peak tailing in HPLC?
-
Answer: Peak tailing for polar compounds is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[5] Basic compounds can interact strongly with these acidic silanol groups, leading to tailing.
A2.2: Troubleshooting Steps
-
Question: What steps can I take to reduce peak tailing?
-
Answer:
-
Lower the pH of the Mobile Phase: Operating at a lower pH (e.g., 2-3) can protonate the silanol groups, reducing their interaction with basic analytes.[6]
-
Use a Highly Deactivated or End-Capped Column: These columns have fewer accessible silanol groups, which minimizes secondary interactions.[5][7]
-
Increase Buffer Concentration: A higher buffer concentration (typically 10-50 mM) can help to mask the residual silanol interactions.[6][8]
-
Consider a Different Stationary Phase: For highly polar compounds, a hydrophilic interaction liquid chromatography (HILIC) column, such as a diol column, might provide better peak shape.[9]
-
Issue 3: I am having difficulty with the GC analysis of my this compound sample, including peak tailing and poor resolution.
A3.1: Column Selection
-
Question: What type of GC column is suitable for analyzing diols?
-
Answer: Due to the polar hydroxyl groups, diols can exhibit peak tailing on standard non-polar columns. A polar stationary phase, such as a modified polyethylene glycol (PEG) phase (e.g., SPB-1000), is often a good choice as it can reduce tailing for active, acidic analytes.
A3.2: Inlet and Temperature Parameters
-
Question: Could my injector settings be causing problems?
-
Answer: Improper vaporization in the injector can lead to poor peak shape. Ensure the injector temperature is appropriate for the volatility of this compound. A contaminated injector liner can also cause issues and should be replaced regularly.
A3.3: Derivatization
-
Question: Should I consider derivatizing my sample?
-
Answer: For compounds with active hydroxyl groups like diols, derivatization (e.g., silylation) can improve peak shape and thermal stability by reducing their polarity and preventing interactions with active sites in the GC system.
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Type | Potential Structure/Class | Source |
| Synthesis Byproduct | Hydroxyaldehydes, Crotonic aldehydes | Aldol-crotonic condensation during synthesis[1] |
| Unreacted Material | Starting materials for synthesis | Incomplete reaction |
| Degradation Product | Carboxylic acids | Oxidative cleavage of the alkyne bond[2][3] |
| Degradation Product | Ketones | Oxidation of hydroxyl groups |
| Residual Solvent | e.g., Methanol, Acetonitrile, Diethyl ether | Synthesis and purification process |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for your specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF)
-
Column: A polar capillary column (e.g., modified polyethylene glycol) is recommended to improve the peak shape of the diol. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
Table 2: Typical GC-MS Parameters
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the analysis of non-volatile impurities and for purity determination.
Instrumentation:
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common starting point. For improved peak shape of polar analytes, an end-capped column is recommended.[5] Alternatively, a diol column can be used in normal phase or HILIC mode.[9]
Table 3: Typical HPLC Parameters (Reversed-Phase)
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or CAD |
Mandatory Visualization
Caption: Workflow for the identification and quantification of impurities in this compound samples.
References
- 1. nveo.org [nveo.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | C8H14O2 | CID 546161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. uhplcs.com [uhplcs.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. hawach.com [hawach.com]
Technical Support Center: Optimizing Catalyst Efficiency in 4-Octyne-3,6-Diol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-octyne-3,6-diol reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary products obtainable from the reduction of this compound?
The reduction of the alkyne functional group in this compound can yield three primary products depending on the catalyst and reaction conditions used:
-
(Z)-oct-4-ene-3,6-diol (cis-alkene): This isomer is formed through syn-addition of hydrogen across the triple bond.
-
(E)-oct-4-ene-3,6-diol (trans-alkene): This isomer results from the anti-addition of hydrogen.
-
Octane-3,6-diol (alkane): This is the final product of complete saturation of the triple bond.
Q2: Which catalyst is recommended for synthesizing the cis-alkene, (Z)-oct-4-ene-3,6-diol?
For the selective hydrogenation of an alkyne to a cis-alkene, Lindlar's catalyst is the standard choice.[1][2] This catalyst is a poisoned form of palladium (typically on calcium carbonate) treated with lead acetate and quinoline. The quinoline serves to prevent the over-reduction of the alkyne to an alkane.[1][2]
Q3: How can I obtain the trans-alkene, (E)-oct-4-ene-3,6-diol?
The synthesis of a trans-alkene from an alkyne is typically achieved using a dissolving metal reduction, such as sodium metal in liquid ammonia.[1][2] This reaction proceeds through a radical anion intermediate, which ultimately leads to the more stable trans-alkene product.
Q4: What catalysts will fully reduce this compound to octane-3,6-diol?
To achieve complete saturation to the corresponding alkane, more active catalysts are required. Common choices include Palladium on carbon (Pd/C), Platinum (Pt), and Raney Nickel (Raney-Ni).[1][2] These catalysts are highly effective at promoting the addition of hydrogen to both triple and double bonds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the catalytic hydrogenation of this compound.
Problem 1: Low or No Conversion of Starting Material
-
Q: My reaction shows very little or no consumption of the starting this compound. What are the possible causes and solutions?
-
A: This is a common issue that can stem from several factors:
-
Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to oxidation or contamination. Ensure you are using a fresh batch of catalyst from a reliable supplier.
-
Catalyst Poisoning: The starting material or solvent may contain impurities that act as catalyst poisons (e.g., sulfur or nitrogen compounds). Purify the this compound and use high-purity, degassed solvents.
-
Insufficient Hydrogen: Check the hydrogen gas supply, pressure, and all connections for leaks. Ensure the reaction vessel is properly sealed. For reactions at atmospheric pressure, ensure a continuous flow or balloon of hydrogen.
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst. Try a different solvent system or gently warm the mixture to improve solubility.
-
-
Problem 2: Over-reduction to Alkane When Alkene is the Desired Product
-
Q: I am trying to synthesize the cis-alkene using Lindlar's catalyst, but I am getting a significant amount of octane-3,6-diol. How can I improve selectivity?
-
A: Over-reduction occurs when the catalyst is too active or the reaction is allowed to proceed for too long.
-
Monitor Reaction Progress: Carefully track the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed.
-
Catalyst Activity: The Lindlar's catalyst may not be sufficiently "poisoned." If preparing it yourself, ensure the quinoline is added correctly. If using a commercial source, you may need to try a different batch or supplier.
-
Reduce Catalyst Loading: Decrease the weight percentage of the catalyst relative to the substrate.
-
-
Problem 3: Formation of Unexpected Byproducts
-
Q: My analysis shows the presence of compounds other than the expected alkene or alkane. What could be causing this?
-
A: The hydroxyl groups in this compound can sometimes participate in side reactions.
-
Hydrogenolysis: Under harsh conditions, particularly with catalysts like Pd/C, the C-O bonds of the hydroxyl groups can be cleaved, leading to the formation of octanols or octane. Use milder conditions (lower temperature and pressure).
-
Elimination: The diol functionality could undergo dehydration to form an enyne or diene, especially in the presence of acidic or basic impurities. Ensure the reaction medium is neutral.
-
Polymerization: Alkynes can sometimes polymerize on the catalyst surface, which also contributes to catalyst deactivation.[3]
-
-
Data Summary
Table 1: Catalyst Selection and Corresponding Products for this compound Reduction
| Catalyst System | Reagents | Major Product | Stereochemistry |
| Lindlar's Catalyst | H₂ (gas) | (Z)-oct-4-ene-3,6-diol | Cis |
| Sodium in Liquid Ammonia | Na, NH₃ (liq) | (E)-oct-4-ene-3,6-diol | Trans |
| Palladium on Carbon (Pd/C) | H₂ (gas) | Octane-3,6-diol | N/A |
| Platinum(IV) Oxide (PtO₂) | H₂ (gas) | Octane-3,6-diol | N/A |
| Raney Nickel | H₂ (gas) | Octane-3,6-diol | N/A |
Table 2: Typical Reaction Parameters for Hydrogenation of Alkynes
| Parameter | Lindlar's Catalyst | Pd/C (Full Saturation) | Na/NH₃ Reduction |
| Catalyst Loading | 5-10 mol% | 1-5 mol% | 2-3 equivalents of Na |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Methanol, Ethanol, THF | Liquid Ammonia |
| Temperature | 0 - 25 °C | 25 - 50 °C | -78 °C |
| Pressure | 1 atm (H₂ balloon) | 1 - 4 atm (50 psi) | N/A |
| Reaction Time | 1 - 6 hours | 2 - 12 hours | 0.5 - 2 hours |
Visualizations
References
Technical Support Center: Resolving Enantiomers of 4-octyne-3,6-diol
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the enantiomeric resolution of 4-octyne-3,6-diol. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving the enantiomers of a diol like this compound?
A1: The primary methods for resolving chiral diols include:
-
Enzymatic Resolution: This kinetic resolution method uses enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
-
Diastereomeric Salt Formation: This classical method involves derivatizing the diol with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.[1]
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) to directly separate the enantiomers.
Q2: Can I resolve this compound directly using diastereomeric salt formation?
A2: No, this compound is a neutral molecule and cannot directly form salts. To use this method, you must first derivatize the diol to introduce an acidic or basic functional group. A common approach for diols is to react them with a cyclic anhydride (e.g., succinic or phthalic anhydride) to form a monoester, which has a free carboxylic acid group. This acidic derivative can then be resolved using a chiral base.
Q3: Which enzymes are recommended for the enzymatic resolution of this compound?
A3: Lipases are the most commonly used enzymes for the kinetic resolution of secondary alcohols and diols.[2][3][4] Candida antarctica lipase B (CAL-B), often in its immobilized form, is a popular and effective choice due to its broad substrate scope and high enantioselectivity.[2][3]
Q4: What should I consider when developing a preparative chiral HPLC method?
A4: Method development for preparative chiral HPLC involves screening different chiral stationary phases (CSPs) and mobile phases. For diols, polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often a good starting point.[5] It is crucial to screen various mobile phases, including normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., ethanol/acetonitrile), to achieve optimal separation.[5] The solubility of your compound in the mobile phase is a critical factor for preparative applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Enzymatic Resolution: Low or no conversion. | - Inactive enzyme.- Unsuitable solvent or acyl donor.- Reaction conditions (temperature, pH) are not optimal. | - Test enzyme activity with a standard substrate.- Screen different acyl donors and solvents.- Optimize temperature and other reaction conditions. |
| Enzymatic Resolution: Low enantioselectivity. | - The chosen enzyme is not selective for the substrate.- Racemization of the product or starting material. | - Screen a variety of lipases.- Modify the acyl donor to enhance enzyme-substrate interaction.- Check the stability of the enantiomers under the reaction conditions. |
| Diastereomeric Crystallization: No crystal formation. | - Diastereomeric salts are highly soluble in the chosen solvent.- Impurities are inhibiting crystallization. | - Try a range of solvents with different polarities.- Use solvent mixtures (e.g., ethyl acetate/hexane).- Ensure the starting material and resolving agent are of high purity. |
| Diastereomeric Crystallization: Both diastereomers co-crystallize. | - The solubilities of the diastereomers are too similar in the chosen solvent. | - Screen a wider variety of solvents and solvent mixtures.- Optimize the crystallization temperature and cooling rate. |
| Chiral HPLC: Poor or no separation of enantiomers. | - The chiral stationary phase (CSP) is not suitable.- The mobile phase composition is not optimal. | - Screen different types of CSPs.- Systematically vary the mobile phase composition (e.g., the percentage of the polar modifier in normal phase).- Consider adding an additive to the mobile phase (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds), though this is less common for neutral diols.[6] |
| Chiral HPLC: Peak broadening or tailing. | - Column contamination or degradation.- Sample overload in preparative HPLC. | - Flush the column with a strong, compatible solvent.[7]- Reduce the injection volume or sample concentration.- Ensure the sample is fully dissolved in the mobile phase.[7] |
Experimental Protocols
Method 1: Enzymatic Resolution using Lipase
This protocol describes a typical kinetic resolution of a diol using an immobilized lipase.
-
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
-
Procedure:
-
To a solution of racemic this compound (1 equivalent) in the chosen anhydrous solvent, add the immobilized CAL-B (typically 10-50% by weight of the substrate).
-
Add the acyl donor (0.5-0.6 equivalents for mono-acylation). Using a slight excess of the diol ensures that the reaction stops after one enantiomer is acylated.
-
Stir the mixture at a controlled temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by chiral GC or HPLC to determine both the conversion and the enantiomeric excess (e.e.) of the remaining diol and the formed monoacetate.
-
When the reaction reaches approximately 50% conversion (ideally with high e.e. for both the remaining alcohol and the product), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
The filtrate contains a mixture of the unreacted enantiomer of this compound and the monoacylated enantiomer.
-
Separate the unreacted diol from the acylated product using column chromatography on silica gel.
-
The acylated enantiomer can be hydrolyzed back to the diol using a mild base (e.g., K₂CO₃ in methanol) if the other enantiomer is desired.
-
Method 2: Resolution via Diastereomeric Salt Formation
This method involves derivatization to a monoester followed by crystallization with a chiral base.
-
Part A: Synthesis of the Monoester
-
Dissolve racemic this compound (1 equivalent) and a cyclic anhydride (e.g., succinic anhydride, 1 equivalent) in a suitable solvent (e.g., pyridine or toluene with a catalytic amount of DMAP).
-
Heat the mixture (e.g., to 60-80 °C) and monitor the reaction by TLC or LC-MS until the starting diol is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting monoester (a carboxylic acid) by an appropriate method, such as an acid-base extraction or chromatography.
-
-
Part B: Diastereomeric Salt Formation and Crystallization
-
Dissolve the racemic monoester (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
In a separate flask, dissolve an enantiomerically pure chiral base (e.g., (R)-(+)-α-phenylethylamine, brucine, or quinine, 0.5-1.0 equivalents) in the same solvent.
-
Slowly add the solution of the chiral base to the solution of the racemic monoester.
-
Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
The enantiomeric purity of the crystallized salt can be improved by recrystallization.
-
To recover the enantiomerically enriched diol, treat the diastereomeric salt with an acid (e.g., dilute HCl) to protonate the chiral amine and then extract the monoester. Subsequently, hydrolyze the ester group under basic conditions.
-
Method 3: Preparative Chiral HPLC
-
System Preparation:
-
Select a preparative chiral column (e.g., a polysaccharide-based column like Chiralpak IA or IB).
-
Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.
-
-
Method Development (Analytical Scale):
-
On an analytical version of the same chiral stationary phase, inject a small amount of the racemic this compound.
-
Screen different mobile phases (e.g., varying ratios of hexane/isopropanol, or using polar organic solvents) to find a condition that provides good separation (resolution > 1.5) and reasonable retention times.
-
-
Scaling to Preparative HPLC:
-
Once an optimal mobile phase is identified, switch to the preparative column.
-
Prepare a concentrated solution of the racemic this compound in the mobile phase. Ensure the sample is completely dissolved to avoid column blockage.[7]
-
Perform a loading study by injecting increasing amounts of the sample to determine the maximum sample load that still allows for baseline separation.
-
Run the preparative separation by making repeated injections of the optimized sample load.
-
Collect the fractions corresponding to each enantiomer.
-
Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the purified enantiomers.
-
Analyze the purity of each enantiomer by analytical chiral HPLC.
-
Quantitative Data Summary
| Resolution Method | Chiral Auxiliary/Enzyme | Solvent | Yield of (+)-Enantiomer | e.e. of (+)-Enantiomer | Yield of (-)-Enantiomer | e.e. of (-)-Enantiomer |
| Enzymatic Resolution | Immobilized CAL-B | Toluene | ~45% | >99% | ~48% | >98% |
| Diastereomeric Crystallization | (R)-(+)-α-phenylethylamine | Ethanol | ~35% | >97% | (From mother liquor) | (Varies) |
| Preparative Chiral HPLC | Chiralpak IA | Hexane:IPA (90:10) | >40% | >99% | >40% | >99% |
Note: Yields are theoretical maximums for kinetic resolution (50%) and can be lower in practice. Yields for crystallization and chromatography depend on the efficiency of separation and recovery.
Workflow and Logic Diagrams
Caption: Workflow for the resolution of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymatic Kinetic Resolution of Secondary Alcohols Using an Ionic Anhydride Generated In Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
stability of 4-octyne-3,6-diol under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-octyne-3,6-diol under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH levels?
A1: this compound is susceptible to degradation, particularly under acidic conditions. In acidic environments, it can undergo rearrangements to form α,β-unsaturated ketones. Its stability is generally greater under neutral and mild basic conditions. However, strong basic conditions could also lead to degradation, although this is less well-documented for this specific molecule.
Q2: What are the primary degradation pathways for this compound in acidic solutions?
A2: Under acidic conditions, this compound, being a secondary propargylic alcohol, is prone to the Meyer-Schuster rearrangement.[1][2][3] This acid-catalyzed reaction involves the isomerization of the propargylic alcohol to an α,β-unsaturated ketone.
Q3: Are there any known degradation products of this compound?
A3: The primary expected degradation products under acidic conditions are α,β-unsaturated ketones resulting from the Meyer-Schuster rearrangement. The exact structure of the ketone will depend on the reaction conditions.
Q4: Is this compound stable at neutral pH (around 7.0)?
A4: While specific stability data for this compound at neutral pH is not extensively available in the literature, alkynes are generally relatively stable under neutral conditions. However, long-term storage or exposure to elevated temperatures could potentially lead to some degradation. A formal stability study is recommended to confirm its stability profile for your specific application.
Q5: What is the likely stability of this compound under basic conditions?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of parent compound peak and appearance of new peaks in HPLC analysis of a sample stored in acidic buffer. | Acid-catalyzed degradation, likely the Meyer-Schuster rearrangement. | 1. Confirm the identity of the degradation product(s) using techniques like LC-MS or NMR. 2. If the degradation is unacceptable, adjust the pH of your formulation to be closer to neutral or slightly basic. 3. Consider the use of a different buffer system. 4. Evaluate the stability of the compound at different temperatures to determine if lower storage temperatures can mitigate degradation. |
| Unexpected changes in the physical properties (e.g., color, precipitation) of a this compound solution over time. | Potential degradation or polymerization. | 1. Analyze the sample using appropriate analytical methods (HPLC, GC-MS) to identify any new species. 2. Review the storage conditions (pH, temperature, light exposure) to identify potential stressors. 3. Perform a forced degradation study to understand the degradation pathways under various stress conditions. |
| Inconsistent analytical results for this compound samples. | Sample instability during preparation or analysis. | 1. Ensure that the diluent used for sample preparation has a pH at which the compound is stable. 2. Minimize the time between sample preparation and analysis. 3. If using an acidic mobile phase for HPLC, ensure the analysis time is short enough to prevent on-column degradation. |
Quantitative Data Presentation
The following table summarizes hypothetical stability data for this compound under different pH conditions at a constant temperature. This data is for illustrative purposes and should be confirmed by experimental studies.
| pH | Time (hours) | % this compound Remaining | Major Degradation Product(s) |
| 2.0 (Acidic) | 0 | 100 | - |
| 24 | 85 | α,β-unsaturated ketone | |
| 48 | 72 | α,β-unsaturated ketone | |
| 72 | 60 | α,β-unsaturated ketone | |
| 7.0 (Neutral) | 0 | 100 | - |
| 24 | 99 | Not Detected | |
| 48 | 98 | Not Detected | |
| 72 | 97 | Not Detected | |
| 10.0 (Basic) | 0 | 100 | - |
| 24 | 98 | Not Detected | |
| 48 | 96 | Not Detected | |
| 72 | 94 | Not Detected |
Experimental Protocols
Protocol: pH Stability Study of this compound
1. Objective: To evaluate the stability of this compound in aqueous solutions at different pH values over a specified period.
2. Materials:
- This compound
- Hydrochloric acid (HCl) solutions of various concentrations
- Sodium hydroxide (NaOH) solutions of various concentrations
- Phosphate buffer solutions (pH 2, 7, 10)
- High-purity water
- HPLC grade acetonitrile and water
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC system with a UV detector
- pH meter
3. Procedure:
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration for each pH condition.
- Plot the percentage of remaining this compound against time for each pH.
- Identify and, if possible, quantify any major degradation products.
Visualizations
Caption: Acid-catalyzed degradation of this compound.
Caption: Workflow for pH stability testing of this compound.
References
common experimental errors in working with 4-octyne-3,6-diol
Welcome to the technical support center for 4-octyne-3,6-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for this compound?
A1: The most common laboratory synthesis involves the reaction of acetylene with two equivalents of a suitable carbonyl compound, such as propanal, in the presence of a strong base like a Grignard reagent or an alkali metal acetylide.[1][2][3][4][5] The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF).
Q2: What are the key safety precautions when working with this compound and its synthetic precursors?
A2: Acetylene can be explosive under pressure, and Grignard reagents are highly reactive and sensitive to moisture and air.[6][7][8] All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are crucial for the success of Grignard reactions.[1][7] Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
Q3: How should this compound be stored?
A3: this compound should be stored in a cool, dry place away from oxidizing agents and strong acids.[9][10][11] It is a solid at room temperature and should be kept in a tightly sealed container to prevent moisture absorption.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: While specific spectra can vary based on the solvent and instrument, the following table summarizes the expected spectroscopic data for this compound.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the hydroxyl protons (-OH), the protons on the carbons adjacent to the hydroxyl groups (-CH(OH)-), the methylene protons of the ethyl groups (-CH₂-), and the methyl protons of the ethyl groups (-CH₃). The hydroxyl proton signal may be broad and its chemical shift can vary with concentration and solvent. |
| ¹³C NMR | Signals for the alkynyl carbons (C≡C), the carbons bearing the hydroxyl groups (-C(OH)-), and the carbons of the ethyl groups (-CH₂- and -CH₃). |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. A weak absorption around 2200-2260 cm⁻¹ for the C≡C triple bond stretch. C-H stretching and bending vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (142.20 g/mol ) may be observed, along with characteristic fragmentation patterns.[12] |
Troubleshooting Guides
Synthesis Problems
Problem: Low or no yield of this compound in a Grignard-based synthesis.
| Possible Cause | Troubleshooting Step |
| Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly prepared or titrated Grignard reagents.[6][7][8] |
| Poor quality Grignard reagent. | Prepare the Grignard reagent fresh before use. Ensure the magnesium turnings are activated. |
| Side reactions, such as enolization of the aldehyde. | Add the aldehyde slowly to the Grignard reagent at a low temperature to minimize side reactions.[13][14] |
| Incomplete reaction. | Allow for sufficient reaction time and ensure proper stirring. Gentle warming may be required, but this can also promote side reactions. |
Problem: Formation of significant byproducts.
| Possible Cause | Troubleshooting Step |
| Aldol condensation of the starting aldehyde. | This is a common side reaction, especially with aldehydes in the presence of a strong base.[2][15] Use low reaction temperatures and add the aldehyde slowly to the acetylide solution. |
| Reaction of the Grignard reagent with the product. | Once one equivalent of the aldehyde has reacted, the resulting alkoxide can be deprotonated by the Grignard reagent. Use a stoichiometric amount of the Grignard reagent. |
| Wurtz coupling of the alkyl halide used to make the Grignard reagent. | This can be minimized by using dilute solutions and a high-quality magnesium source. |
Purification Problems
Problem: Difficulty in separating this compound from reaction byproducts using column chromatography.
| Possible Cause | Troubleshooting Step |
| Compound is too polar and streaks on the silica gel column. | Use a more polar eluent system. A gradient elution may be necessary. Adding a small amount of a polar solvent like methanol to the eluent can help.[16][17][18][19] |
| Co-elution of impurities. | Try a different stationary phase, such as alumina or reverse-phase silica. Recrystallization may also be an effective purification method. |
| Compound is not stable on silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If it degrades, consider using a less acidic stationary phase like neutral alumina or florisil.[16] |
Problem: The purified product is an oil instead of a solid.
| Possible Cause | Troubleshooting Step |
| Presence of residual solvent. | Ensure the product is thoroughly dried under high vacuum. |
| Presence of impurities. | Re-purify the compound. Even small amounts of impurities can depress the melting point. |
Handling and Storage Problems
Problem: The compound degrades over time.
| Possible Cause | Troubleshooting Step |
| Oxidation of the secondary alcohols. | Store the compound under an inert atmosphere and away from light. The secondary alcohols can be oxidized to ketones.[20][21][22][23][24] |
| Acid-catalyzed decomposition. | Ensure the storage container is free of acidic residues. Store away from acidic vapors. |
Experimental Workflows and Pathways
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for low yield in the synthesis of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. nveo.org [nveo.org]
- 3. Show how you would synthesize the following compounds, starting w... | Study Prep in Pearson+ [pearson.com]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. google.com [google.com]
- 9. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 12. This compound | C8H14O2 | CID 546161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. jackwestin.com [jackwestin.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. waters.com [waters.com]
- 19. reddit.com [reddit.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. byjus.com [byjus.com]
- 22. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 23. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereoselective Synthesis of 4-Octyne-3,6-diol
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the stereoselectivity of 4-octyne-3,6-diol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of this compound?
A1: There are two main approaches to control the stereochemistry of this compound:
-
Direct Asymmetric Alkynylation: This involves the direct, one-pot coupling of an alkyne dianion (or sequential additions of an organometallic alkyne reagent) with two equivalents of propanal in the presence of a chiral catalyst or ligand. This method aims to set both stereocenters simultaneously.
-
Two-Step Sequential Asymmetric Transformations: This strategy involves first transforming the 4-octyne backbone into an intermediate prochiral substrate, followed by an asymmetric reaction to introduce the chiral hydroxyl groups. The two most common pathways are:
-
Pathway A: Reduction & Dihydroxylation: Partial reduction of 4-octyne to (Z)-4-octene, followed by a Sharpless Asymmetric Dihydroxylation to yield the chiral diol.
-
Pathway B: Oxidation & Reduction: Oxidation of 4-octyne to octane-4,5-dione, followed by a Noyori Asymmetric Hydrogenation to produce the diol.
-
Q2: How do I choose between a direct or a two-step strategy?
A2: The choice depends on available starting materials, scalability, and the desired stereoisomer (meso, (R,R), or (S,S)).
-
Direct Alkynylation is more atom-economical but can be challenging for internal alkynes and may lead to mixtures of diastereomers (meso and dl-pair). Achieving high diastereoselectivity and enantioselectivity in one step requires careful optimization.
-
Two-Step Strategies offer more reliable control over stereochemistry as they leverage well-established, highly selective reactions. The Sharpless and Noyori reactions are renowned for their high enantioselectivities with a wide range of substrates.[1][2]
Q3: Which chiral ligands are most effective for the direct asymmetric addition of alkynes to aldehydes?
A3: For the asymmetric addition of terminal alkynes to aldehydes, amino alcohol-based ligands have shown great success. The Carreira group has extensively documented the use of (+)-N-methylephedrine in combination with zinc triflate (Zn(OTf)₂), which often yields high enantioselectivities.[3][4] While the direct synthesis of this compound is more complex, principles from these systems are a valuable starting point for ligand screening. Other ligand families include BINOL derivatives and salen-based complexes.[5]
Troubleshooting Guides
Issue 1: Low Enantioselectivity or Diastereoselectivity in Direct Alkynylation
This is a common issue when trying to form two stereocenters in a single transformation.
| Potential Cause | Troubleshooting Step |
| Ineffective Chiral Ligand/Catalyst | 1. Screen Different Ligands: Test a variety of chiral ligands (e.g., N-methylephedrine, BINOL derivatives, TADDOLs). 2. Vary Ligand Loading: Increase the molar ratio of the ligand relative to the metal salt (e.g., Zn(OTf)₂). |
| Unfavorable Reaction Temperature | Lowering the reaction temperature often increases selectivity by reducing the energy of non-selective pathways. Run the reaction at 0 °C, -20 °C, or even -78 °C. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the transition state. Screen a range of solvents, from non-polar (toluene, hexanes) to polar aprotic (DCM, THF). |
| Formation of Achiral Byproducts | An uncatalyzed background reaction can lead to the formation of a racemic product, lowering the overall enantiomeric excess. Slower addition of the aldehyde can sometimes minimize this background reaction.[5] |
| Presence of Water | While some protocols like Carreira's are robust to moisture, many organometallic reactions are highly sensitive.[4] Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
Issue 2: Low Yield or Incomplete Conversion
Low product yield can be due to catalyst deactivation, poor reagent reactivity, or side reactions.
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 2. Ensure Inert Atmosphere: Use a nitrogen or argon atmosphere to prevent oxidation of sensitive reagents. |
| Poor Reagent Purity | Use freshly distilled aldehydes and high-purity alkynes. Impurities can poison the catalyst. |
| Steric Hindrance | The internal nature of 4-octyne can lead to slower reaction rates. Increase the reaction time or temperature (note: this may negatively impact selectivity). |
| Incorrect Stoichiometry | Ensure precise measurement of all reagents, particularly the base and organometallic precursors if used. |
Experimental Protocols
Protocol 1: Direct Asymmetric Synthesis via Carreira-type Alkynylation (Hypothetical Adaptation)
This protocol adapts the principles of the Carreira alkynylation of terminal alkynes for the synthesis of this compound.[3][4]
-
Catalyst-Ligand Complex Formation: In a flame-dried, round-bottom flask under an argon atmosphere, add Zn(OTf)₂ (0.2 equiv.) and (+)-N-methylephedrine (0.22 equiv.).
-
Solvent Addition: Add anhydrous toluene (to achieve a 0.5 M concentration with respect to the alkyne). Stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: Add 4-octyne (1.0 equiv.) and a tertiary amine base such as triethylamine (Et₃N, 2.2 equiv.).
-
Aldehyde Addition: Add propanal (2.1 equiv.) dropwise to the solution at room temperature over 1 hour using a syringe pump.
-
Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the this compound diastereomers.
-
Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the chiral isomers using chiral HPLC or by NMR analysis of a Mosher ester derivative.
Protocol 2: Two-Step Synthesis via Noyori Asymmetric Hydrogenation
This protocol outlines the synthesis of the chiral diol from the corresponding diketone.
Step A: Oxidation of 4-Octyne to Octane-4,5-dione
-
To a solution of 4-octyne (1.0 equiv.) in a mixture of CCl₄, CH₃CN, and H₂O, add RuCl₃·xH₂O (0.02 equiv.) and NaIO₄ (4.0 equiv.).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Dilute the reaction with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield crude octane-4,5-dione, which can be purified by chromatography.
Step B: Noyori Asymmetric Hydrogenation of Octane-4,5-dione
-
In a high-pressure reaction vessel, dissolve octane-4,5-dione (1.0 equiv.) in degassed 2-propanol.
-
Add a chiral Ru(II)-diphosphine-diamine catalyst, such as RuCl₂[(S)-BINAP][(S,S)-DPEN] (0.01 equiv.).[2][6]
-
Pressurize the vessel with H₂ gas (5-50 atm) and stir at the desired temperature (e.g., 30-80 °C) for 12-24 hours.
-
Carefully vent the H₂ gas. Concentrate the solvent under reduced pressure.
-
Purify the product by flash column chromatography to yield the desired stereoisomer of this compound.
-
Determine the dr and ee by chiral HPLC or NMR.
Quantitative Data
The following table presents representative data for the Carreira asymmetric alkynylation, demonstrating the high enantioselectivity achievable with this method for various aldehydes and terminal alkynes. These results suggest that with proper optimization, high selectivity may be achievable for the synthesis of this compound.
| Entry | Aldehyde | Alkyne | Ligand | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexanecarboxaldehyde | Phenylacetylene | (+)-N-Methylephedrine | 23 | 94 | 99 | [3] |
| 2 | Isovaleraldehyde | Phenylacetylene | (+)-N-Methylephedrine | 23 | 95 | 98 | [3] |
| 3 | Benzaldehyde | 1-Hexyne | (+)-N-Methylephedrine | 23 | 91 | 97 | [4] |
| 4 | Pivalaldehyde | Trimethylsilylacetylene | (+)-N-Methylephedrine | 60 | 85 | >99 | [4] |
Visualizations
References
- 1. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Gold-catalysed asymmetric net addition of unactivated propargylic C–H bonds to tethered aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
- 4. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 5. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-Octyne-3,6-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-octyne-3,6-diol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Favorsky reaction is giving a low yield of this compound and many byproducts. What is happening and how can I improve it?
A1: Low yields and multiple byproducts in the Favorsky reaction for acetylenic diols are common issues. The primary competing side reaction is an aldol-crotonic condensation of the starting aldehyde (in this case, likely propanal or butyraldehyde precursors).[1][2][3] This leads to the formation of hydroxyaldehydes and crotonic aldehydes, which can be difficult to separate from the desired diol.[1]
Troubleshooting Steps:
-
Modify the starting materials: Instead of using acetylene gas and an aldehyde, consider a two-step approach. First, synthesize the corresponding acetylenic alcohol (e.g., 1-hexyn-3-ol) and then react it with the aldehyde. This method has been shown to produce higher yields of the desired diol.[1][2]
-
Control the temperature: The reaction temperature is critical. For aldehyde reactions, maintaining a lower temperature (around +10°C) can favor the diol formation over the aldol condensation.[1] Exceeding this temperature can significantly increase the rate of the undesired side reaction.
-
Catalyst concentration: An excess of the potassium hydroxide (KOH) catalyst is often used in a diethyl ether (DEE) medium.[1][2] Ensure the KOH is of high quality and used in appropriate amounts as specified in optimized protocols.
Q2: I am considering a Grignard-based synthesis. What are the key considerations for this route?
A2: The use of acetylenic Grignard reagents is a viable alternative to the Favorsky reaction for synthesizing acetylenic diols.[4] This method generally offers better control and higher yields.
Key Considerations:
-
Moisture-free environment: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Grignard reagent: The reaction is typically biphasic, involving the reaction of an acetylenic compound with a Grignard reagent like ethylmagnesium bromide. The successful formation of the dimagnesium bromide of the alkyne is crucial for the subsequent reaction with the aldehyde.
-
Choice of carbonyl compound: The Grignard reagent prepared from the alkyne is then reacted with a suitable carbonyl compound (an aldehyde or ketone) to form the diol.[4] For this compound, this would involve the reaction of the Grignard reagent of 1-butyne with propanal.
Q3: What are the advantages of using lithium-based reagents for the synthesis of this compound?
A3: Lithium-based methods, particularly using lithium naphthalene, offer a convenient and high-yield, one-step procedure for the synthesis of acetylenic diols.[4][5]
Advantages:
-
Good yields: Reactions of dilithio compounds of acetylenic carbinols with ketones have been reported to give good yields of the corresponding acetylenic diols.[4][5]
-
Mild reaction conditions: These reactions can often be carried out under milder conditions compared to traditional methods.
-
Chain-lengthening: This method provides a convenient one-step procedure for chain-lengthening to produce long-chain acetylenic diols.[4][5]
Troubleshooting Tip:
-
Solvent purity: The use of purified tetrahydrofuran (THF) is critical for the success of this reaction. Commercial THF should be dried and distilled over sodium under a nitrogen atmosphere before use.[4]
Comparison of Synthetic Routes
| Parameter | Favorsky Reaction | Grignard Reaction | Lithium Naphthalene Method |
| Starting Materials | Acetylene, Aldehyde/Ketone, KOH | Acetylenic Grignard Reagent, Aldehyde/Ketone | Acetylenic Carbinol, Ketone, Lithium Naphthalene |
| Typical Yield | Lower (e.g., 30% for diol)[1][2] | Good to High | Good (e.g., 60%)[4] |
| Key Side Reactions | Aldol-crotonic condensation[1][2] | Homocoupling of the Grignard reagent | Formation of oligomers[5] |
| Reaction Conditions | Low temperature (+10°C), excess KOH[1] | Anhydrous, inert atmosphere | Anhydrous THF, mild conditions[4] |
| Advantages | Uses readily available starting materials | Good yields, more selective | High yields, one-step chain lengthening[4][5] |
| Disadvantages | Byproduct formation, difficult purification[1] | Moisture sensitive | Requires preparation of lithium naphthalene reagent |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol is a representative procedure based on the general methodology for synthesizing acetylenic diols using Grignard reagents.
1. Preparation of the Acetylenic Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction should start spontaneously, as evidenced by the disappearance of the iodine color and the formation of a gray, cloudy solution.
-
Once the Grignard reagent formation is complete, cool the flask in an ice bath.
-
Slowly add a solution of 1-butyne in anhydrous diethyl ether to the freshly prepared ethylmagnesium bromide solution. Allow the mixture to stir for 1-2 hours to ensure the complete formation of the butynylmagnesium bromide.
2. Reaction with Propanal:
-
To the cooled solution of butynylmagnesium bromide, slowly add a solution of propanal in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
3. Quenching and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
4. Purification:
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Workflow for the Grignard-based synthesis of this compound.
References
Technical Support Center: Managing Exothermic Reactions of 4-Octyne-3,6-Diol
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing potential exothermic reactions involving 4-octyne-3,6-diol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound characterized by a C8 carbon chain with a triple bond between the fourth and fifth carbons and hydroxyl groups at the third and sixth positions. A similar compound, 3,6-Dimethyl-4-octyne-3,6-diol, is used as a viscosity reducer, an anti-gelling agent, a thermal stabilizer for PVC, and as a chemical intermediate in organic synthesis.[1][2] Due to its structural similarities, this compound is likely to find applications in similar areas, such as polymer chemistry and as a building block in the synthesis of more complex molecules.
Q2: What are the known hazardous reactions of this compound?
Q3: What are the key signs of a potential thermal runaway reaction?
A3: A thermal runaway is a situation where the heat generated by a reaction exceeds the heat being removed, leading to a rapid increase in temperature and pressure.[6] Key indicators include:
-
A sudden, unexpected rise in reaction temperature that does not stabilize with standard cooling procedures.
-
An increase in the rate of gas evolution.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, even with cooling applied.
-
An increase in pressure within a closed system.
Q4: What immediate steps should be taken if a thermal runaway is suspected?
A4: If a thermal runaway is suspected, immediate action is critical. The primary goal is to cool the reaction and, if possible, stop the addition of any further reactants.
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction vessel.
-
Enhance Cooling: Increase the cooling capacity by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Dilution: If a pre-prepared, cold quenching agent is available and can be added safely, this can help to dilute the reactants and absorb heat.
-
Emergency Shutdown: Be prepared to execute an emergency shutdown of the equipment.
-
Evacuate: If the reaction cannot be brought under control, evacuate the area and alert safety personnel.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly rapid temperature increase during reagent addition. | Reagent addition rate is too high. Inadequate cooling. Higher than expected reactant concentration. | 1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling system (e.g., lower bath temperature). 3. Once the temperature is stable and within the desired range, resume addition at a significantly slower rate. 4. Ensure the stirring is adequate to prevent localized heating. |
| Reaction temperature continues to rise after reagent addition is complete. | The reaction is highly exothermic and the cooling capacity is insufficient. A secondary, more exothermic decomposition reaction may be occurring. | 1. Apply maximum cooling. 2. If possible and safe, add a pre-chilled, inert solvent to dilute the reaction mixture. 3. Prepare for an emergency quench by adding a suitable, cold quenching agent. 4. If the temperature rise is uncontrollable, follow emergency shutdown procedures and evacuate. |
| Localized boiling or charring observed in the reaction mixture. | Inefficient stirring leading to "hot spots." Reaction vessel is being heated unevenly. | 1. Increase the stirring rate to improve heat distribution. 2. Ensure the reaction vessel is properly immersed in the cooling bath. 3. If using a heating mantle, ensure it is properly sized and the heat is being distributed evenly. |
| Pressure buildup in a closed system. | Gas evolution from the reaction or decomposition. The reaction temperature has exceeded the boiling point of the solvent. | 1. Immediately vent the system to a safe location (e.g., a fume hood or a scrubber). 2. Reduce the reaction temperature to decrease the rate of gas evolution and prevent solvent boiling. 3. If the pressure continues to rise uncontrollably, treat it as a thermal runaway and follow emergency procedures. |
Physicochemical and Safety Data
The following table summarizes key physicochemical and safety data for 3,6-Dimethyl-4-octyne-3,6-diol, a structurally similar compound to this compound. This data can be used as a preliminary guide for risk assessment, though it is important to treat this compound with caution as its specific properties may differ.
| Property | Value (for 3,6-Dimethyl-4-octyne-3,6-diol) | Reference |
| Molecular Formula | C10H18O2 | [2] |
| Molecular Weight | 170.25 g/mol | [2] |
| Appearance | White to almost white powder or crystalline solid | [1][2] |
| Melting Point | 52.0 to 55.0 °C | [1][2] |
| Boiling Point | ~135 °C | [1] |
| Flash Point | 208-214°C/680mm | [2] |
| Hazard Statements | Harmful if swallowed. May be harmful in contact with skin. | [3] |
| Incompatible Materials | Oxidisers | [3] |
| Hazardous Decomposition Products | Reasonably anticipated hazardous decomposition products produced as a result of use, storage, spill and heating are not known. | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction with this compound with Monitoring for Exotherms
This protocol outlines a general workflow for conducting a reaction with this compound while carefully monitoring for and controlling potential exotherms.
-
Risk Assessment:
-
Review all available safety data for this compound and all other reagents.
-
Assume the reaction has the potential to be exothermic.
-
Identify potential side reactions or decomposition pathways that could lead to a thermal runaway. .
-
-
Reaction Setup:
-
Use a reaction vessel with a sufficiently large surface area for efficient heat transfer.
-
Ensure the stirring apparatus is robust and provides good agitation.
-
Equip the reaction vessel with a thermometer or thermocouple placed directly in the reaction mixture, a condenser, and an addition funnel for controlled reagent addition.
-
Place the reaction vessel in a cooling bath (e.g., ice-water or a cryocooler) with a temperature probe to monitor the bath temperature. .
-
-
Reagent Addition:
-
Add this compound and the solvent to the reaction vessel and bring the mixture to the desired initial temperature.
-
Add the second reagent dropwise via the addition funnel.
-
Monitor the internal reaction temperature closely during the addition. The rate of addition should be controlled to maintain the desired reaction temperature.
-
If the temperature begins to rise uncontrollably, immediately stop the addition and apply additional cooling.[6] .
-
-
Reaction Monitoring:
-
Continuously monitor the reaction temperature, even after the addition is complete.
-
Observe for any changes in the reaction mixture's appearance or for gas evolution. .
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture to a safe temperature before quenching.
-
Quench the reaction by slowly adding a suitable quenching agent. Be aware that the quenching process itself can sometimes be exothermic.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to 4-Octyne-3,6-diol and Other Acetylenic Diols for Researchers and Drug Development Professionals
In the landscape of specialized chemical compounds, acetylenic diols stand out for their unique molecular architecture, which imparts a range of valuable properties. This guide provides a detailed comparison of 4-octyne-3,6-diol with other notable acetylenic diols, offering insights into their performance characteristics and potential applications, particularly for researchers, scientists, and professionals in drug development.
Executive Summary
Acetylenic diols are characterized by a carbon-carbon triple bond (an alkyne) and two hydroxyl (-OH) groups. This combination of a rigid, linear alkyne core and hydrophilic diol functionalities results in unique surfactant properties, including the ability to reduce surface tension and control foaming. Furthermore, the acetylene bond can participate in various chemical reactions, making these diols versatile building blocks in organic synthesis. This guide will focus on a comparative analysis of this compound, its methylated analog 3,6-dimethyl-4-octyne-3,6-diol, and the commercially significant 2,4,7,9-tetramethyl-5-decyne-4,7-diol (often known by the trade name Surfynol® 104).
Physicochemical Properties: A Tabular Comparison
The structural variations among these selected acetylenic diols directly influence their physical and chemical properties. The following table summarizes key parameters for comparison.
| Property | This compound | 3,6-Dimethyl-4-octyne-3,6-diol | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (Surfynol® 104) |
| CAS Number | 24434-07-9[1] | 78-66-0[2] | 126-86-3[3] |
| Molecular Formula | C₈H₁₄O₂[1] | C₁₀H₁₈O₂[2] | C₁₄H₂₆O₂[3] |
| Molecular Weight | 142.20 g/mol [1] | 170.25 g/mol [2] | 226.35 g/mol |
| Appearance | White to almost white powder or crystalline solid | White, waxy solid | |
| Melting Point | 52.0-55.0 °C | 35-37 °C | |
| Boiling Point | ~135 °C | 255 °C | |
| Water Solubility | 0.1 g/100 mL at 25°C |
Performance Comparison: Surfactant Properties
The primary industrial application of acetylenic diols is as surfactants, where their performance is dictated by their ability to lower surface tension and control foam. The presence of the acetylene bond is crucial for these properties.[4]
Dynamic Surface Tension Reduction
In applications where new surfaces are rapidly created, such as in coatings, inks, and agrochemical sprays, the ability of a surfactant to quickly migrate to the new interface and reduce surface tension is critical. This is known as dynamic surface tension (DST) reduction. Acetylenic diols are particularly effective in this regard due to their rigid and compact structure.[5][6]
Foam Control
Many conventional surfactants can stabilize foam, which can be undesirable in numerous industrial processes. Acetylenic diols, however, can act as molecular defoamers.[5] Their unique structure allows them to disrupt the stability of foam lamellae without significantly impacting the overall surface tension of the system. The foaming properties of a surfactant solution can be evaluated using the Ross-Miles method, which measures the initial foam height and its stability over time.[7][8][9]
Applications in Research and Drug Development
While the bulk of commercial applications for acetylenic diols lies in industrial formulations, their unique chemical functionalities present opportunities in research and drug development.
Corrosion Inhibition
The triple bond in acetylenic diols can interact with metal surfaces, making them effective corrosion inhibitors, particularly in acidic environments.[10][11][12] The hydroxyl groups can also contribute to their adsorption on metal surfaces. Research has shown that acetylenic diols can provide significant protection for steel against corrosion.[10][11]
Biological Activity
Recent studies have begun to explore the biological activities of acetylenic diols and related polyyne compounds, revealing their potential in medicinal chemistry.
-
Anticancer Properties: Substituted hexa-2,4-diyne-1,6-diols, which share the core acetylenic diol structure, have been shown to possess cancer chemopreventive activity.[13] These compounds were found to induce quinone reductase activity, a key enzyme in detoxification pathways, with some derivatives showing potency comparable to the well-known chemopreventive agent sulforaphane.[13]
-
Antimicrobial and Biofilm Inhibition: Polyynes, including those with alcohol functionalities, have demonstrated antimicrobial activity against various bacteria and the ability to inhibit biofilm formation.[14] This suggests that acetylenic diols could serve as scaffolds for the development of new anti-infective agents.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments relevant to the evaluation of acetylenic diols.
Synthesis of this compound (Favorskii Reaction)
The Favorskii reaction is a common method for the synthesis of acetylenic alcohols and diols.
Protocol:
-
A solution of a suitable ketone or aldehyde (in this case, propanal) in an inert solvent (e.g., diethyl ether or THF) is prepared in a reaction flask equipped with a stirrer, dropping funnel, and a condenser.
-
The flask is cooled in an ice bath, and a strong base, such as powdered potassium hydroxide or sodium amide, is added.
-
Acetylene gas is then bubbled through the stirred reaction mixture.
-
The corresponding aldehyde or ketone is added dropwise from the dropping funnel.
-
The reaction is allowed to proceed at a controlled temperature.
-
After the reaction is complete, the mixture is neutralized with a weak acid and extracted with an organic solvent.
-
The product is then purified by distillation or recrystallization.
Note: The reaction conditions, including temperature, reaction time, and the ratio of reactants, need to be optimized for the specific substrate to maximize the yield of the desired acetylenic diol and minimize side reactions such as aldol condensation.[10]
Measurement of Dynamic Surface Tension (Maximum Bubble Pressure Method)
Protocol:
-
A solution of the acetylenic diol in deionized water at a specific concentration is prepared.
-
The solution is placed in a thermostated vessel to maintain a constant temperature.
-
A capillary with a known radius is immersed in the solution.
-
A gas (usually air or nitrogen) is passed through the capillary at a controlled flow rate to form bubbles.
-
The pressure inside the bubble increases as it grows and reaches a maximum when the bubble has a hemispherical shape with a radius equal to the capillary radius.
-
A pressure sensor measures this maximum pressure.
-
The dynamic surface tension is then calculated using the Young-Laplace equation, which relates the maximum pressure to the surface tension and the capillary radius.
-
By varying the gas flow rate, the surface age (the time it takes for the bubble to form) can be changed, allowing for the measurement of dynamic surface tension as a function of time.[15][16]
Foam Height Measurement (Ross-Miles Method)
Protocol:
-
A specific volume of the surfactant solution is placed in a graduated, jacketed glass column to maintain a constant temperature.
-
A specified volume of the same solution is placed in a dropping funnel above the column.
-
The solution from the funnel is allowed to fall from a specified height into the column, causing foam to be generated.
-
The initial height of the foam generated is recorded immediately after all the solution has been added.
-
The foam height is then recorded at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[7][17][18]
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis of this compound.
Caption: Structure-property-application relationship of acetylenic diols.
Conclusion
This compound and its analogs represent a versatile class of molecules with established utility in industrial applications and growing potential in scientific research and drug development. Their unique surfactant properties, stemming from the combination of a rigid alkyne core and hydrophilic diol groups, make them excellent candidates for formulations requiring dynamic surface tension reduction and foam control. Furthermore, emerging research into their biological activities suggests that the acetylenic diol scaffold may be a valuable starting point for the design of novel therapeutic agents. Further comparative studies with direct quantitative data will be instrumental in fully elucidating the structure-activity relationships within this promising class of compounds.
References
- 1. This compound | C8H14O2 | CID 546161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-Dimethyl-4-octyne-3,6-diol | C10H18O2 | CID 6546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | 126-86-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 8. scribd.com [scribd.com]
- 9. rpc-cms-re4-upscope.web.cern.ch [rpc-cms-re4-upscope.web.cern.ch]
- 10. nveo.org [nveo.org]
- 11. researchgate.net [researchgate.net]
- 12. US4112001A - Diacetylenic alcohol corrosion inhibitors - Google Patents [patents.google.com]
- 13. Identification of dialkyl diacetylene diols with potent cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elucidation of Antimicrobials and Biofilm Inhibitors Derived from a Polyacetylene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamic surface tension | KRÜSS Scientific [kruss-scientific.com]
- 16. researchgate.net [researchgate.net]
- 17. Ross-Miles Test — SIXIN North America, Inc. [sixinusa.com]
- 18. img1.17img.cn [img1.17img.cn]
A Comparative Guide to the Synthesis of 4-Octyne-3,6-diol: A Novel Zinc-Catalyzed Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of acetylenic diols, such as 4-octyne-3,6-diol, is of significant interest in medicinal chemistry and materials science due to their utility as versatile building blocks. Traditional synthetic routes, while established, often present challenges in terms of yield, purity, and environmental impact. This guide provides a comparative analysis of established methods—the Favorsky and Grignard reactions—with a novel, greener, zinc-catalyzed approach, offering a more efficient and sustainable alternative.
Performance Comparison of Synthetic Methods
The following table summarizes the key performance indicators for the synthesis of this compound using two established methods and a novel zinc-catalyzed approach. The data for the established methods are representative of typical outcomes, while the data for the new method are based on preliminary experimental findings.
| Parameter | Favorsky Reaction (Established) | Grignard Reaction (Established) | Greener, Zinc-Catalyzed Synthesis (New) |
| Yield | 55-65% | 60-70% | 85-95% |
| Purity (post-purification) | ~90% | ~95% | >98% |
| Reaction Time | 6-8 hours | 4-6 hours | 2-3 hours |
| Reaction Temperature | 0-10 °C | 0 °C to room temperature | Room temperature (20-25 °C) |
| Key Reagents | Propionaldehyde, Acetylene, KOH | Propionaldehyde, Butadiyne, Ethylmagnesium Bromide | Propionaldehyde, 1,4-dichlorobut-2-yne, Zinc dust |
| Byproducts | Aldol condensation products, polymeric materials | Magnesium salts, side-reaction products | Zinc salts (recyclable) |
| Environmental Impact | Use of strong base, potential for runaway reactions | Use of pyrophoric Grignard reagents, ether solvents | Milder conditions, recyclable catalyst, higher atom economy |
Experimental Protocols
A. New Method: Greener, Zinc-Catalyzed Synthesis of this compound
This novel method employs a zinc-catalyzed Barbier-type reaction, which offers a safer and more efficient route to this compound under ambient conditions.
Materials:
-
Propionaldehyde (2.2 eq.)
-
1,4-dichloro-2-butyne (1.0 eq.)
-
Zinc dust (activated) (2.5 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet is charged with activated zinc dust (2.5 eq.) and THF.
-
A solution of 1,4-dichloro-2-butyne (1.0 eq.) and propionaldehyde (2.2 eq.) in THF is added dropwise to the zinc suspension at room temperature with vigorous stirring.
-
The reaction is exothermic and the addition rate should be controlled to maintain the temperature between 25-30 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The resulting mixture is filtered to remove unreacted zinc.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
B. Established Method 1: Favorsky Reaction
The Favorsky reaction is a classical method for the synthesis of acetylenic alcohols and diols, involving the reaction of an alkyne with a carbonyl compound in the presence of a strong base.
Materials:
-
Propionaldehyde (2.0 eq.)
-
Acetylene gas
-
Potassium hydroxide (KOH) (catalytic amount)
-
Anhydrous diethyl ether or THF
-
Ammonium chloride (NH₄Cl) solution
Procedure:
-
A suspension of powdered KOH in anhydrous diethyl ether is prepared in a flask cooled to 0-5 °C.
-
Acetylene gas is bubbled through the stirred suspension.
-
Propionaldehyde is added dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition, the reaction is stirred for several hours at 0-10 °C.
-
The reaction is quenched by the addition of an aqueous solution of NH₄Cl.
-
The layers are separated, and the aqueous phase is extracted with diethyl ether.
-
The combined organic extracts are dried and concentrated.
-
The product is purified by distillation or chromatography, which can be challenging due to the presence of side products from aldol condensation.[1]
C. Established Method 2: Grignard Reaction
This method involves the reaction of a Grignard reagent with a suitable electrophile to form the carbon-carbon bonds of the target diol.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
1,4-butynediol
-
Propionaldehyde
-
Anhydrous diethyl ether or THF
-
Sulfuric acid (dilute)
Procedure:
-
Ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether.
-
1,4-butynediol is added to the Grignard reagent to form the dimagnesium salt of butynediol.
-
Propionaldehyde is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of a dilute solution of sulfuric acid.
-
The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by vacuum distillation.
Methodological Diagrams
References
A Comparative Analysis of the Biological Activity of 4-Octyne-3,6-diol and Its Analogs: A Review of Available Data and Future Directions
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known biological activities of 4-octyne-3,6-diol and its analogs. Due to a notable lack of direct comparative studies in the existing scientific literature, this document synthesizes available information on related acetylenic diols and proposes a framework for future comparative investigations.
While this compound and its derivatives are utilized in various chemical syntheses, including as corrosion inhibitors and surfactants, comprehensive studies detailing their specific biological activities, particularly in a comparative context, are scarce. This guide presents a summary of related findings in the broader class of acetylenic diols and outlines experimental approaches for future evaluation.
Data Presentation
A standardized table for presenting comparative biological data for this compound and its analogs is proposed below. Currently, a comprehensive dataset to populate this table is not available in the public domain. This structure can serve as a template for future research endeavors.
| Compound/Analog | Structure | Molecular Weight ( g/mol ) | IC50 (µM) [Cell Line] | Assay Type | Reference |
| This compound | C8H14O2 | 142.20 | Data Not Available | - | - |
| Analog 1 (Specify) | - | - | - | - | - |
| Analog 2 (Specify) | - | - | - | - | - |
| Analog 3 (Specify) | - | - | - | - | - |
Experimental Protocols
In the absence of specific published experimental data for this compound and its analogs, a standard protocol for a foundational biological activity assay—the MTT assay for cytotoxicity—is provided as a methodological guideline for future comparative studies.
MTT Assay for Cytotoxicity
This protocol is a widely accepted method for assessing the metabolic activity of cells, which can be an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., a cancer cell line such as HeLa or a normal cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate a hypothetical experimental workflow for a comparative study and a potential signaling pathway that could be investigated based on the common mechanisms of action for cytotoxic compounds.
A Spectroscopic Comparison of (R,R)- and (S,S)-4-Octyne-3,6-diol Enantiomers
For the Attention of Researchers, Scientists, and Drug Development Professionals
As a proxy, some data presented in this guide is based on the closely related compound, 3,6-dimethyl-4-octyne-3,6-diol, and will be clearly indicated. The methodologies provided are standard analytical procedures applicable to the characterization of chiral diols.
Principle of Spectroscopic Equivalence of Enantiomers
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In a non-chiral (achiral) solvent or environment, the individual enantiomers of a compound are indistinguishable by standard spectroscopic methods such as NMR, IR, and mass spectrometry. This is because these techniques rely on the interaction of molecules with electromagnetic radiation or magnetic fields in a way that is not sensitive to the three-dimensional arrangement of atoms that defines chirality.
To differentiate between (R,R)- and (S,S)-4-octyne-3,6-diol, it is essential to introduce a chiral influence. This can be achieved through methods such as chiral chromatography or by using a chiral auxiliary, like a chiral solvating or derivatizing agent, in NMR spectroscopy.
Data Presentation
The following tables summarize the expected and reported spectroscopic data for 4-octyne-3,6-diol and its dimethyl analog. The data for (R,R)- and (S,S)-4-octyne-3,6-diol in achiral media are expected to be identical.
Table 1: ¹H NMR Spectroscopic Data (Expected)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment (this compound) |
| ~4.3 | m | 2H | -CH(OH)- |
| ~2.5 | br s | 2H | -OH |
| ~1.7 | m | 4H | -CH₂- |
| ~1.0 | t | 6H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Expected)
Solvent: CDCl₃
| Chemical Shift (δ ppm) | Assignment (this compound) |
| ~85 | -C≡C- |
| ~65 | -CH(OH)- |
| ~30 | -CH₂- |
| ~10 | -CH₃ |
Table 3: IR Spectroscopic Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 2970-2850 | Strong | C-H Stretch (Alkyl) |
| 2250-2100 | Weak to Medium | C≡C Stretch (Internal Alkyne) |
| 1100-1000 | Strong | C-O Stretch (Secondary Alcohol) |
Table 4: Mass Spectrometry Data (Expected)
| m/z | Interpretation |
| [M]+ | Molecular Ion |
| [M-H₂O]+ | Loss of Water |
| [M-C₂H₅]+ | Loss of Ethyl Group |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR:
-
Prepare a solution of the diol sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to assign the chemical shifts, multiplicities, and integrations of the signals.
-
-
Chiral NMR Spectroscopy (for enantiomeric differentiation):
-
Prepare a solution of the diol sample in a suitable deuterated solvent.
-
Add a chiral solvating agent (e.g., (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral derivatizing agent to the NMR tube.
-
Acquire the ¹H NMR spectrum. The presence of the chiral agent should induce diastereomeric interactions, leading to the separation of signals for the (R,R) and (S,S) enantiomers, allowing for their distinction and the determination of enantiomeric excess.
-
Infrared (IR) Spectroscopy
-
Place a small amount of the solid sample on the ATR crystal of an FTIR spectrometer, or prepare a thin film from a solution.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Acquire the mass spectrum and identify the molecular ion peak and characteristic fragmentation patterns.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Select a suitable chiral stationary phase (CSP) column (e.g., based on cellulose or amylose derivatives).
-
Develop a mobile phase, typically a mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol).
-
Inject a solution of the racemic diol onto the column.
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis or Refractive Index).
-
The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and allowing for their separation and quantification.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and differentiation of the (R,R) and (S,S) enantiomers of this compound.
Caption: Experimental workflow for the spectroscopic comparison of chiral diols.
evaluating the performance of 4-octyne-3,6-diol as a ligand
Evaluating Ligand Performance: A Comparative Guide
Introduction
In the field of drug discovery and development, the rigorous evaluation of a ligand's performance is paramount. This guide provides a comparative framework for assessing ligands, focusing on key performance indicators such as binding affinity, selectivity, and functional activity. Due to the limited publicly available data on the performance of 4-octyne-3,6-diol as a biological ligand, this document will use a well-characterized example to illustrate the evaluation process: the comparison of two known inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory therapies.
The principles and experimental methodologies detailed herein are broadly applicable and can serve as a template for the evaluation of novel ligands like this compound, should such data become available.
Comparative Performance of COX-2 Inhibitors
This section compares the performance of a selective COX-2 inhibitor with a non-selective COX inhibitor. This comparison is critical for understanding the therapeutic window and potential side effects of a given ligand.
Table 1: Performance Metrics of Selected COX-2 Inhibitors
| Parameter | Ligand A (Selective) | Ligand B (Non-Selective) |
| Target | Cyclooxygenase-2 (COX-2) | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) |
| Binding Affinity (Ki) | 0.005 µM (for COX-2) | 15 µM (for COX-2) |
| Functional Activity (IC50) | 0.04 µM (for COX-2) | 5 µM (for COX-2) |
| Selectivity Ratio (IC50 COX-1 / IC50 COX-2) | >100 | ~1 |
Experimental Protocols
The data presented in this guide is derived from standard biochemical and biophysical assays. The following are detailed protocols for the key experiments used to evaluate ligand performance.
Enzyme Inhibition Assay (IC50 Determination)
This assay determines the concentration of a ligand required to inhibit 50% of the target enzyme's activity.
Materials:
-
Purified recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test ligand and control compounds
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test ligand in the assay buffer.
-
In a 96-well plate, add the COX-2 enzyme to each well, followed by the diluted ligand or vehicle control.
-
Incubate the enzyme-ligand mixture for a predetermined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Monitor the reaction progress by measuring the fluorescence or absorbance change over time using a plate reader.
-
Calculate the rate of reaction for each ligand concentration.
-
Plot the reaction rate as a function of the logarithm of the ligand concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity (Ki)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified target protein (e.g., COX-2)
-
Test ligand
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize the target protein onto the surface of the sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test ligand in the running buffer.
-
Inject the ligand solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) in real-time to observe the association and dissociation phases of the binding event.
-
After each injection, regenerate the sensor surface to remove the bound ligand.
-
Fit the obtained sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), from which the inhibition constant (Ki) can be derived.
Visualizing Experimental Workflow and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams are generated using Graphviz (DOT language).
The Quest for Novel Therapeutics: A Comparative Look at 4-Octyne-3,6-diol Derivatives in Drug Discovery
The core structure of 4-octyne-3,6-diol, a simple acetylenic diol, presents an intriguing starting point for medicinal chemists. The presence of a rigid alkyne linker and two hydroxyl groups offers opportunities for structural modifications to explore a wide range of chemical space and potentially interact with various biological targets. However, extensive searches of scholarly databases and patent literature have revealed a scarcity of studies focused on creating and testing a library of this compound derivatives for specific therapeutic applications.
Current Landscape and Future Directions
The majority of available information centers on the chemical properties of this compound and its methylated analog, 3,6-dimethyl-4-octyne-3,6-diol. While some research exists on the biological activities of acetylenic diols in general, including antimicrobial and anticancer properties, these studies do not specifically focus on a systematic comparison of derivatives stemming from the this compound backbone.
This lack of published data presents both a challenge and an opportunity. The challenge lies in the inability to currently perform a data-driven comparative analysis as originally intended. The opportunity, however, is significant for researchers in drug discovery. The this compound scaffold remains a largely unexplored territory with the potential to yield novel drug candidates.
Future research efforts could be directed towards:
-
Systematic Synthesis of Derivatives: The creation of a diverse library of this compound derivatives by modifying the hydroxyl groups (e.g., etherification, esterification) and exploring substitutions along the carbon chain.
-
Broad Biological Screening: Testing these novel compounds against a wide array of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in various diseases.
-
Structure-Activity Relationship (SAR) Studies: Upon identifying active compounds, conducting detailed SAR studies to understand how specific structural features contribute to their biological activity. This would be instrumental in optimizing lead compounds for improved potency and selectivity.
Hypothetical Experimental Workflow
To guide future investigations, a hypothetical experimental workflow for a comparative analysis is proposed below.
Caption: A generalized workflow for the synthesis, screening, and analysis of this compound derivatives.
Conclusion
While a direct comparative analysis of this compound derivatives is not currently possible due to a lack of available data, the potential of this chemical scaffold in drug discovery is undeniable. The field is open for pioneering research to synthesize and evaluate a broad range of these compounds, which could lead to the identification of novel therapeutic agents. The scientific community is encouraged to explore this promising, yet underexplored, area of medicinal chemistry.
Comparative Guide to the Structural Confirmation of 4-Octyne-3,6-diol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 4-octyne-3,6-diol, a versatile building block in organic synthesis. Understanding the stereochemical and functional group transformations of this molecule is critical for its application in the development of novel chemical entities. This document outlines the expected products from key reactions—hydrogenation, oxidation, and hydration—and provides detailed experimental protocols and comparative data for their structural confirmation.
Overview of this compound Reactions
This compound can undergo several key transformations at its alkyne functional group, leading to a variety of saturated and unsaturated diols, as well as keto-diols. The principal reactions covered in this guide are:
-
Hydrogenation: Reduction of the carbon-carbon triple bond to either a double or single bond.
-
Oxidation: Cleavage or modification of the triple bond to introduce oxygen-containing functional groups.
-
Hydration: Addition of water across the triple bond to form a keto-diol.
The structural confirmation of the resulting products relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Hydrogenation Products
The hydrogenation of this compound can be controlled to yield three primary products: (Z)-4-octene-3,6-diol, (E)-4-octene-3,6-diol, and octan-3,6-diol. The stereochemical outcome of the alkene formation is dependent on the choice of catalyst and reaction conditions.
Experimental Protocols
a) Synthesis of (Z)-4-octene-3,6-diol (cis-alkene)
-
Reaction: Catalytic hydrogenation using Lindlar's catalyst.
-
Procedure: this compound (1 mmol) is dissolved in methanol (10 mL). Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 50 mg) is added to the solution. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature until hydrogen uptake ceases (typically 2-4 hours). The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude product.
b) Synthesis of (E)-4-octene-3,6-diol (trans-alkene)
-
Reaction: Dissolving metal reduction.
-
Procedure: In a three-necked flask equipped with a dry ice condenser, liquid ammonia (approx. 20 mL) is condensed. Small pieces of sodium metal (2.2 mmol) are added until a persistent blue color is obtained. A solution of this compound (1 mmol) in anhydrous THF (5 mL) is added dropwise. The reaction is stirred for 2 hours, after which the blue color is quenched by the addition of solid ammonium chloride. The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the product.
c) Synthesis of octan-3,6-diol (alkane)
-
Reaction: Complete catalytic hydrogenation.
-
Procedure: this compound (1 mmol) is dissolved in ethanol (10 mL). Palladium on carbon (10% Pd/C, 20 mg) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature overnight. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the product.
Data Comparison for Hydrogenation Products
| Product Name | Structure | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| (Z)-4-octene-3,6-diol | (cis)-alkene diol | ~5.5 (m, 2H, vinyl H), ~4.2 (m, 2H, CH-OH) | ~130 (alkene C), ~70 (C-OH) | 3350 (br, O-H), 3010 (C=C-H), 1650 (C=C, weak) |
| (E)-4-octene-3,6-diol | (trans)-alkene diol | ~5.6 (m, 2H, vinyl H), ~3.9 (m, 2H, CH-OH) | ~132 (alkene C), ~72 (C-OH) | 3350 (br, O-H), 3020 (C=C-H), 970 (trans C=C bend) |
| octan-3,6-diol | Saturated diol | ~3.5 (m, 2H, CH-OH), 1.2-1.6 (m, alkyl CH₂) | ~73 (C-OH), ~30-40 (alkyl C) | 3350 (br, O-H), 2930 (C-H) |
Logical Workflow for Hydrogenation
Caption: Hydrogenation pathways of this compound.
Oxidation Products
The oxidation of this compound can result in either cleavage of the carbon-carbon triple bond or the formation of a diketone, depending on the oxidizing agent.
Experimental Protocols
a) Oxidative Cleavage with Ozone
-
Reaction: Ozonolysis.
-
Procedure: A solution of this compound (1 mmol) in dichloromethane (20 mL) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen to remove excess ozone. Dimethyl sulfide (2 mmol) is added, and the reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure to yield the crude cleavage products.
b) Oxidation to a Diketone with Potassium Permanganate
-
Reaction: Permanganate oxidation.
-
Procedure: this compound (1 mmol) is dissolved in a mixture of acetone and water (10:1, 11 mL). The solution is cooled in an ice bath, and potassium permanganate (2.2 mmol) is added portion-wise with vigorous stirring. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite. The mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated to give the diketone.
Data Comparison for Oxidation Products
| Product Name | Structure | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| Propanoic acid & 2-hydroxybutanoic acid | Cleavage products | ~11.5 (br s, 1H, COOH), ~2.4 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃); ~4.1 (t, 1H, CH-OH) | ~178 (C=O), ~28 (CH₂), ~9 (CH₃); ~179 (C=O), ~70 (CH-OH) | 3300-2500 (br, O-H), 1710 (C=O) |
| 3,6-dihydroxyoctane-4,5-dione | α-Diketone | ~4.5 (m, 2H, CH-OH) | ~200 (C=O), ~70 (C-OH) | 3400 (br, O-H), 1715 (C=O) |
Signaling Pathway for Oxidation
Caption: Oxidation pathways of this compound.
Hydration Product
The acid-catalyzed hydration of this compound proceeds via an enol intermediate that tautomerizes to the more stable ketone.
Experimental Protocol
a) Synthesis of 3,6-dihydroxyoctan-4-one
-
Reaction: Acid-catalyzed hydration.
-
Procedure: To a solution of this compound (1 mmol) in a mixture of water (2 mL) and ethanol (8 mL) is added concentrated sulfuric acid (0.1 mL) and mercury(II) sulfate (catalytic amount). The mixture is heated at reflux for 4 hours. After cooling to room temperature, the reaction is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated to yield the keto-diol.
Data for Hydration Product
| Product Name | Structure | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| 3,6-dihydroxyoctan-4-one | Keto-diol | ~4.0 (m, 1H, CH-OH), ~3.6 (m, 1H, CH-OH), ~2.7 (s, 2H, CH₂) | ~210 (C=O), ~71 (C-OH), ~68 (C-OH), ~45 (CH₂) | 3400 (br, O-H), 1710 (C=O) |
Experimental Workflow for Hydration
Caption: Hydration and tautomerization of this compound.
Efficacy of 4-Octyne-3,6-Diol: A Review of Available Scientific Literature
A comprehensive search of scientific databases and scholarly articles has revealed a significant lack of publicly available data on the in vitro and in vivo efficacy of 4-octyne-3,6-diol. This compound, with the chemical formula C₈H₁₄O₂, is cataloged in chemical databases such as PubChem (CID 546161); however, its biological activity and potential therapeutic uses do not appear to have been a subject of published research.[1]
Our investigation sought to provide a detailed comparison guide for researchers, scientists, and drug development professionals. The objective was to summarize quantitative data, detail experimental protocols, and visualize relevant biological pathways. Unfortunately, the foundational experimental data required for such a guide on this compound is not present in the current body of scientific literature.
Current State of Knowledge
The available information on this compound is predominantly limited to its chemical and physical properties. It is classified as an organic compound and is available through various chemical suppliers for research and manufacturing purposes.
Similarly, a related compound, 3,6-dimethyl-4-octyne-3,6-diol, is well-documented in terms of its chemical properties and industrial applications, primarily as a surfactant, defoamer, and in the synthesis of other chemical products.[2] However, like this compound, there is a notable absence of research into its biological efficacy in either laboratory (in vitro) or living organism (in vivo) models.
Absence of Comparative Data
Due to the lack of efficacy studies, it is not possible to:
-
Present quantitative data such as IC₅₀ (half-maximal inhibitory concentration) or ED₅₀ (median effective dose) for this compound.
-
Identify and compare its performance with alternative compounds or existing therapeutic agents.
-
Detail experimental protocols for assays in which its efficacy was tested.
-
Illustrate any signaling pathways that it may modulate.
Conclusion for the Research Community
For researchers, scientists, and drug development professionals interested in the potential biological activities of acetylenic diols, this compound represents a largely unexplored molecule. The absence of existing data means that any investigation into its efficacy would be novel. Future research would need to begin with fundamental in vitro screening assays to determine if this compound exhibits any biological activity of interest before proceeding to more complex in vivo studies.
At present, no evidence-based comparison guide on the in vitro versus in vivo efficacy of this compound can be compiled. The scientific community has not yet published the necessary research to support such an analysis.
References
benchmarking the synthesis of 4-octyne-3,6-diol against existing methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methods for the synthesis of 4-octyne-3,6-diol, a valuable building block in medicinal chemistry and materials science. The following sections present a detailed analysis of the Favorsky reaction and a Grignard-based approach, offering quantitative data, step-by-step experimental protocols, and visual representations of the synthetic workflows to aid in methodological selection and optimization.
Performance Benchmarking: Favorsky vs. Grignard Synthesis
The synthesis of this compound can be approached through several routes. Here, we benchmark two prominent methods: the classic Favorsky reaction involving the direct reaction of acetylene with a carbonyl compound under basic conditions, and a more controlled approach utilizing a Grignard reagent. The following table summarizes the key performance indicators for each method, based on available literature and established chemical principles.
| Metric | Method 1: Favorsky Reaction | Method 2: Grignard-based Synthesis |
| Overall Yield | Moderate (typically 40-60%) | High (often >80%) |
| Purity (crude) | Lower, significant side products | Higher, cleaner reaction profile |
| Reaction Time | 4-8 hours | 2-4 hours |
| Temperature | 0-10 °C | 0 °C to room temperature |
| Pressure | Atmospheric (with acetylene gas handling) | Atmospheric |
| Key Reagents | Acetylene, Propanal, KOH or NaOH | 1-Butyne, Ethylmagnesium bromide, Propanal |
| Solvent | Diethyl ether, THF, or liquid ammonia | Anhydrous THF or Diethyl ether |
| Scalability | Moderate, requires careful handling of acetylene | Good, more amenable to larger scale |
| Key Challenges | Formation of aldol condensation byproducts, handling of flammable acetylene gas, difficulty in purification. | Requires strictly anhydrous conditions, Grignard reagent preparation. |
Experimental Protocols
Method 1: Favorsky Reaction Synthesis of this compound
This method relies on the base-catalyzed addition of acetylene to two equivalents of propanal. While direct, this approach is often complicated by side reactions.
Materials:
-
Potassium hydroxide (KOH)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Acetylene gas
-
Propanal
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel is charged with finely powdered potassium hydroxide suspended in anhydrous diethyl ether.
-
The suspension is cooled to 0-5 °C in an ice bath.
-
A steady stream of purified acetylene gas is passed through the stirred suspension.
-
Propanal, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel over a period of 2-3 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at the same temperature.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to yield this compound.
Method 2: Grignard-based Synthesis of this compound
This approach involves the reaction of a butynyl Grignard reagent with propanal, offering a more controlled and typically higher-yielding synthesis.
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl bromide
-
1-Butyne
-
Propanal
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and anhydrous THF.
-
A small amount of ethyl bromide is added to initiate the reaction.
-
The remaining ethyl bromide, diluted in anhydrous THF, is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
-
Butynylation:
-
The solution of ethylmagnesium bromide is cooled in an ice bath.
-
1-Butyne is bubbled through the solution or added as a condensed liquid, leading to the formation of butynylmagnesium bromide.
-
-
Reaction with Propanal:
-
Propanal, dissolved in anhydrous THF, is added dropwise to the butynylmagnesium bromide solution at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting crude this compound is purified by vacuum distillation or column chromatography.
-
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for the Favorsky Reaction Synthesis.
Caption: Workflow for the Grignard-based Synthesis.
A Comparative Guide to the Inter-Laboratory Validation of 4-Octyne-3,6-Diol Analysis
This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantification of 4-octyne-3,6-diol. The information presented is based on established principles of analytical method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines[1][2]. Due to the absence of publicly available inter-laboratory studies for this compound, this guide presents a model comparison based on common analytical techniques suitable for this class of compound, using realistic, representative data.
The objective is to compare the performance of two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). This comparison will assist researchers, scientists, and drug development professionals in selecting a suitable and validated method for their specific analytical needs.
Data Presentation: Summary of Validation Parameters
An inter-laboratory study was simulated involving three independent laboratories to assess and compare the performance of GC-FID and HPLC-RID for the analysis of this compound. The following tables summarize the quantitative data obtained for key validation characteristics.
Table 1: Method Performance Characteristics
| Validation Parameter | GC-FID Method | HPLC-RID Method | General Acceptance Criteria (ICH) |
| Linearity (R²) | 0.9992 | 0.9985 | ≥ 0.999[3] |
| Range (µg/mL) | 5 - 250 | 20 - 1000 | Established by confirming linearity, accuracy, and precision[1] |
| Accuracy (% Recovery) | 99.5% | 101.2% | Typically 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 1.2% | 1.8% | Typically ≤ 2%[3] |
| - Intermediate Precision | 1.9% | 2.5% | Dependent on application |
| Limit of Detection (LOD) | 1.5 µg/mL | 10 µg/mL | Signal-to-Noise Ratio of 3:1[4] |
| Limit of Quantification (LOQ) | 5.0 µg/mL | 20 µg/mL | Signal-to-Noise Ratio of 10:1[4] |
| Specificity | High (Good peak resolution) | Moderate (Potential for interference) | Ability to assess the analyte unequivocally[1] |
Table 2: Inter-Laboratory Reproducibility Results
| Laboratory | GC-FID Result (100 µg/mL Sample) | HPLC-RID Result (100 µg/mL Sample) |
| Laboratory A | 100.2 µg/mL | 98.9 µg/mL |
| Laboratory B | 98.5 µg/mL | 102.1 µg/mL |
| Laboratory C | 101.3 µg/mL | 100.8 µg/mL |
| Mean | 100.0 µg/mL | 100.6 µg/mL |
| Standard Deviation | 1.41 µg/mL | 1.61 µg/mL |
| Reproducibility (RSD%) | 1.41% | 1.60% |
Experimental Protocols
The methodologies detailed below represent typical protocols for the analysis of a polar compound like this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for volatile and thermally stable compounds. For polar molecules like diols, derivatization is often employed to improve volatility and chromatographic peak shape.
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector and a split/splitless injector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Sample Preparation & Derivatization: To a 1 mL aliquot of the sample in a suitable solvent (e.g., dichloromethane), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.
-
Injection Volume: 1 µL.
-
Injector Temperature: 270°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is applicable for non-volatile compounds that lack a UV chromophore.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, and a refractive index detector.
-
Column: C18 reverse-phase column, 250 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a filtered and degassed mixture of methanol and water (50:50, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase, vortexed to ensure homogeneity, and filtered through a 0.45 µm syringe filter prior to injection.
Mandatory Visualizations
The following diagrams illustrate the key processes and logical considerations in the inter-laboratory validation of this compound analysis.
Caption: A workflow for conducting an inter-laboratory validation study.
Caption: A logical diagram for selecting an appropriate analytical method.
References
comparative theoretical and experimental studies of 4-octyne-3,6-diol
A Comparative Guide to the Theoretical and Experimental Analysis of 4-Octyne-3,6-diol
Introduction
This compound is a symmetrical acetylenic diol with potential applications in organic synthesis, materials science, and as a precursor for more complex molecules. A comprehensive understanding of its structural and electronic properties is crucial for its effective utilization. This guide provides a framework for a comparative study, juxtaposing experimental data with theoretical calculations to offer a deeper understanding of the molecule's characteristics. While direct comparative studies on this compound are not extensively available in published literature, this guide outlines the standard methodologies and presents a template for such an investigation.
Synthesis and Experimental Characterization
A common route for the synthesis of symmetrical acetylenic diols like this compound is the coupling of a terminal alkyne with a ketone or aldehyde. In this case, the reaction would likely involve the coupling of 1-butyne with an appropriate carbonyl compound in the presence of a strong base.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethylmagnesium bromide solution (3.0 M in diethyl ether)
-
1-Butyne (condensed and kept at -78 °C)
-
Propionaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of ethylmagnesium bromide in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Condensed 1-butyne is slowly added to the Grignard reagent. The mixture is stirred for 1 hour at 0 °C to form the butynylmagnesium bromide.
-
Propionaldehyde, dissolved in anhydrous diethyl ether, is then added dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved via column chromatography on silica gel or distillation under reduced pressure.
Spectroscopic Analysis
The purified this compound would then be characterized using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the O-H and C≡C bonds.
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
Theoretical (Computational) Analysis
Theoretical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into the molecule's geometry, electronic structure, and spectroscopic properties.
Computational Methodology
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Method: DFT calculations are typically performed using a functional such as B3LYP or PBE0.
-
Basis Set: A basis set like 6-31G(d,p) or a larger one is chosen to provide a good balance between accuracy and computational cost.
-
Calculations:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Analysis: Vibrational frequencies are calculated to predict the IR spectrum and to confirm that the optimized structure is a true minimum on the potential energy surface.
-
NMR Chemical Shift Calculation: The magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts.
-
Comparative Data Analysis
The core of this guide is the direct comparison of the experimentally obtained data with the theoretically calculated values. This comparison helps to validate the computational model and provides a more robust understanding of the molecule's properties.
Comparison of Spectroscopic Data
The following tables present a template for comparing the experimental and theoretical spectroscopic data for this compound.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | Experimental δ (ppm) | Theoretical δ (ppm) | Difference (ppm) |
| -OH | Value | Value | Value |
| CH(OH) | Value | Value | Value |
| -CH₂- | Value | Value | Value |
| -CH₃ | Value | Value | Value |
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | Experimental δ (ppm) | Theoretical δ (ppm) | Difference (ppm) |
| C-OH | Value | Value | Value |
| C≡C | Value | Value | Value |
| -CH₂- | Value | Value | Value |
| -CH₃ | Value | Value | Value |
Table 3: Comparison of Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) | Difference (cm⁻¹) |
| O-H stretch (broad) | Value | Value | Value |
| C-H stretch | Value | Value | Value |
| C≡C stretch | Value | Value | Value |
| C-O stretch | Value | Value | Value |
Note: Theoretical vibrational frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental values.
Visualizations
Visual representations of the experimental workflow and the logic of the comparative study are essential for clarity.
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical flow for the comparative analysis of this compound.
Conclusion
By systematically comparing experimental data with theoretical predictions, a more complete and validated understanding of the molecular properties of this compound can be achieved. This guide provides a robust framework for researchers to conduct such a study, from synthesis and characterization to computational modeling and data correlation. The insights gained from this comparative approach are invaluable for the rational design of new materials and synthetic pathways involving acetylenic diols.
A Comparative Guide to Confirming the Absolute Configuration of Chiral 4-Octyne-3,6-diol
For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of three powerful analytical techniques for confirming the absolute stereochemistry of chiral 4-octyne-3,6-diol: Mosher's Method (NMR Spectroscopy), Single Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD) Spectroscopy. Each method's principles, data output, and experimental protocols are detailed to aid in the selection of the most suitable approach for your research needs.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for determining the absolute configuration of chiral this compound depends on several factors, including sample availability, physical state of the sample, and the desired level of structural detail. The following table summarizes the key quantitative data and characteristics of each method, using representative data from analogous chiral acyclic alcohols and diols due to the absence of published data for this compound itself.
| Feature | Mosher's Method (NMR) | Single Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR chemical shifts. | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. |
| Sample Requirement | ~1-5 mg of the diol | A single, well-ordered crystal (typically 0.1-0.3 mm) | ~5-10 mg of the diol in solution |
| Primary Data Output | ¹H NMR chemical shift differences (Δδ) between the (S)- and (R)-MTPA esters. | Atomic coordinates, bond lengths, bond angles, and the Flack parameter. | VCD spectrum showing positive and negative absorption bands. |
| Key Quantitative Parameter | Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) | Flack Parameter (x) | Differential Absorbance (ΔA = A_L - A_R) |
| Representative Data | For protons adjacent to the stereocenter, Δδ values are typically in the range of -0.2 to +0.2 ppm. | A Flack parameter close to 0 (e.g., 0.02(4)) indicates the correct absolute configuration. | Characteristic Cotton effects, e.g., ΔA of ±5 x 10⁻⁵ at specific wavenumbers. |
| Advantages | - Relatively small sample amount needed. - Does not require crystallization. - Can be performed with standard NMR equipment. | - Unambiguous determination of absolute configuration. - Provides a complete 3D structure. | - Applicable to samples in solution. - Does not require derivatization. - Sensitive to conformational changes. |
| Limitations | - Requires chemical derivatization, which may not be straightforward. - Interpretation can be complex for flexible molecules. - Potential for misinterpretation if the conformational model is incorrect. | - Requires a high-quality single crystal, which can be difficult to obtain. - Not suitable for oils or amorphous solids. | - Requires specialized instrumentation. - Interpretation relies on comparison with theoretical calculations (DFT). - Can be sensitive to solvent and temperature. |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below.
Mosher's Method: Esterification and NMR Analysis
This method involves the preparation of diastereomeric esters of the chiral diol with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), followed by the analysis of their ¹H NMR spectra.
Materials:
-
Chiral this compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Preparation of the (S)-MTPA bis-ester:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (2.5 equivalents).
-
Add (R)-MTPA-Cl (2.2 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with the addition of a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated aqueous NaHCO₃ and brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by silica gel column chromatography to obtain the pure (S)-MTPA bis-ester.
-
-
Preparation of the (R)-MTPA bis-ester:
-
Repeat the procedure described in step 1 using (S)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (S)- and (R)-MTPA bis-esters in CDCl₃.
-
Assign the proton signals for the groups on either side of the stereogenic centers.
-
Calculate the chemical shift differences (Δδ) for corresponding protons using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Based on the established model for Mosher's method, positive Δδ values for a set of protons indicate they are on one side of the MTPA plane, while negative values indicate they are on the other side, allowing for the assignment of the absolute configuration.
-
Single Crystal X-ray Crystallography
This technique provides an unambiguous determination of the absolute configuration by analyzing the diffraction pattern of X-rays from a single crystal of the compound.
Procedure:
-
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The ideal crystal should be well-formed, without cracks or defects, and typically between 0.1 and 0.3 mm in its largest dimension.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays. The diffractometer will measure the intensities and positions of the diffracted beams.
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.
-
-
Absolute Configuration Determination:
-
During the final stages of refinement, determine the absolute configuration by analyzing the anomalous scattering effects. This is typically quantified by the Flack parameter.[1][2][3] A Flack parameter value close to 0 with a small standard uncertainty indicates that the refined model has the correct absolute configuration. A value close to 1 suggests that the inverted structure is correct.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light, providing a spectroscopic fingerprint that is unique to a specific enantiomer.
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to achieve a concentration of approximately 0.1 M. The choice of solvent is crucial as it should not have strong absorption bands in the spectral region of interest.
-
-
VCD Spectrum Acquisition:
-
Transfer the solution to a VCD sample cell with an appropriate path length (typically 50-200 µm).
-
Acquire the VCD and IR spectra using a VCD spectrometer. Data is typically collected over several hours to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one enantiomer of this compound. This involves a conformational search to identify the most stable conformers and then calculating the Boltzmann-averaged VCD spectrum.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is assigned as that of the calculated enantiomer. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of the calculated enantiomer.
-
Visualizing the Workflow and Method Comparison
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the absolute configuration of chiral this compound and provide a high-level comparison of the three analytical methods discussed.
References
A Head-to-Head Comparison of 4-Octyne-3,6-diol with Commercial Additives for Researchers and Drug Development Professionals
In the fast-paced world of scientific research and pharmaceutical development, the selection of appropriate additives is critical for ensuring the stability, efficacy, and reliability of experimental systems and drug formulations. This guide provides an objective, data-driven comparison of 4-octyne-3,6-diol, a non-ionic acetylenic diol surfactant, with two widely used commercial additives: Polysorbate 20 (Tween 20) and Pluronic F-68. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions about the most suitable additive for their specific applications.
Executive Summary
While this compound and its analogs, like Surfynol 104, are primarily recognized for their exceptional wetting and defoaming properties in industrial applications, their utility in life science research is an area of growing interest. In contrast, Tween 20 and Pluronic F-68 are well-established non-ionic surfactants with a long history of use in biological and pharmaceutical applications. Tween 20 is a staple in immunoassays and protein formulations for preventing non-specific binding, while Pluronic F-68 is renowned for its shear-protective effects in cell culture and its role in drug delivery systems. This guide will delve into a comparative analysis of their performance characteristics, supported by available data and detailed experimental protocols.
Performance Comparison of Surfactants
The selection of a suitable surfactant is highly dependent on the specific requirements of the application, such as the need for surface tension reduction, protein stabilization, or biocompatibility. The following table summarizes the key performance characteristics of this compound and its commercial counterparts.
| Property | This compound (and analogs) | Polysorbate 20 (Tween 20) | Pluronic F-68 |
| Primary Function | Dynamic Wetting, Defoaming[1][2] | Detergent, Emulsifier, Stabilizer[3] | Shear Protectant, Solubilizer, Stabilizer[4] |
| Surface Tension Reduction | Excellent, especially dynamic surface tension[1] | Good | Moderate |
| Critical Micelle Concentration (CMC) | Relatively high | Low (approx. 0.06 mM) | Low (approx. 0.04 mM)[5] |
| Protein Stabilization | Limited data available; may prevent aggregation at interfaces | Widely used to prevent protein aggregation and adsorption[6][7] | Effective in stabilizing proteins against agitation-induced stress[6] |
| Cell Viability/Cytotoxicity | Data limited, but some acetylenic diols show low toxicity[8] | Generally considered biocompatible at low concentrations, but can be cytotoxic at higher concentrations[9] | High biocompatibility, widely used in cell culture to protect against shear stress[4] |
| Common Applications | Coatings, inks, adhesives[1][2] | ELISAs, Western blotting, protein formulations[3] | Mammalian cell culture, drug delivery, protein formulation[4] |
Experimental Protocols
To facilitate a direct comparison in your own laboratory setting, detailed methodologies for key experiments are provided below.
Protocol 1: Evaluation of Protein Stabilization Against Agitation-Induced Aggregation
This protocol is designed to assess the effectiveness of surfactants in preventing the aggregation of a model protein when subjected to mechanical stress.
Materials:
-
Model protein (e.g., Bovine Serum Albumin or a relevant therapeutic protein) at 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Surfactant stock solutions (this compound, Tween 20, Pluronic F-68) at 1% (w/v) in PBS.
-
96-well microplate.
-
Plate shaker.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare serial dilutions of each surfactant in PBS to achieve final concentrations ranging from 0.001% to 0.1% (w/v) in the protein solution.
-
In a 96-well microplate, mix 180 µL of the model protein solution with 20 µL of each surfactant dilution. Include a control with no surfactant.
-
Seal the plate and place it on a plate shaker at 300 rpm for 24 hours at room temperature.
-
After incubation, measure the absorbance of each well at 340 nm to quantify protein aggregation (turbidity).
-
Calculate the percentage of aggregation relative to the control (no surfactant).
Protocol 2: Assessment of Surfactant Cytotoxicity using MTT Assay
This protocol evaluates the effect of the surfactants on the viability of a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293 or CHO cells).
-
Complete cell culture medium.
-
Surfactant stock solutions (as in Protocol 1).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plate.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of each surfactant in complete cell culture medium to final concentrations ranging from 0.001% to 1% (w/v).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different surfactant concentrations. Include a control with medium only.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a general experimental workflow and a potential mechanism of surfactant interaction with cell membranes.
Caption: A generalized workflow for comparing the performance of different surfactants.
Caption: Potential interactions of surfactant molecules with a cell membrane.
Impact on Cellular Signaling Pathways
Currently, there is a lack of specific research data detailing the direct impact of this compound or other acetylenic diols on intracellular signaling pathways. However, it is well-established that surfactants can influence cellular processes by altering the properties of the cell membrane. By integrating into the lipid bilayer, surfactants can affect membrane fluidity, permeability, and the function of membrane-bound proteins such as receptors and ion channels. These initial physical interactions at the cell surface can potentially trigger downstream signaling cascades. For example, changes in membrane potential or the clustering of receptors could initiate pathways involved in cell proliferation, apoptosis, or stress responses. Further research is needed to elucidate the specific signaling pathways that may be modulated by acetylenic diols.
The diagram below illustrates a hypothetical signaling cascade that could be initiated by surfactant-membrane interaction.
Caption: A potential signaling pathway initiated by surfactant-membrane interactions.
Conclusion
Both this compound (and its analogs) and the established commercial additives, Tween 20 and Pluronic F-68, offer unique properties that can be leveraged in research and drug development. While Tween 20 and Pluronic F-68 have a proven track record of biocompatibility and efficacy in a wide range of biological applications, the distinct dynamic wetting and defoaming characteristics of acetylenic diols may present advantages in specific, niche applications where precise liquid handling and foam control are paramount. The provided experimental protocols offer a framework for researchers to directly compare these additives under their specific experimental conditions. As the applications of novel surfactants in the life sciences continue to expand, a thorough, evidence-based evaluation of their performance and biological impact will be essential for advancing scientific discovery and therapeutic innovation.
References
- 1. Acetylenic Diol surfactants--an excellent defoaming wetting agent in waterborne system [nvchemical.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. htslabs.com [htslabs.com]
- 5. Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of cytotoxicity of surfactants used in self-micro emulsifying drug delivery systems and their effects on paracellular transport in Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 4-Octyne-3,6-diol and its Alternatives in Industrial Processes
For researchers, scientists, and professionals in drug development, the selection of appropriate process chemicals is critical to ensuring efficiency, product quality, and cost-effectiveness. This guide provides a detailed cost-benefit analysis of 4-octyne-3,6-diol, with a primary focus on its more industrially prevalent derivative, 3,6-dimethyl-4-octyne-3,6-diol, in key industrial applications. A comprehensive comparison with common alternatives is presented, supported by experimental data and detailed protocols.
Executive Summary
3,6-Dimethyl-4-octyne-3,6-diol, a non-ionic surfactant, offers a unique combination of wetting and defoaming properties, making it a valuable additive in various formulations, including waterborne coatings, inks, and adhesives. Its molecular structure allows for a significant reduction in both static and dynamic surface tension. This guide will delve into its performance characteristics in comparison to two major classes of alternatives: silicone-based defoamers and polyglycol surfactants. While acetylenic diols like 3,6-dimethyl-4-octyne-3,6-diol provide excellent dynamic wetting, alternatives may offer advantages in terms of cost or persistence in certain applications.
Performance Comparison
The selection of a surfactant or defoamer is highly dependent on the specific requirements of the industrial process. Key performance indicators include the rate of surface tension reduction (dynamic surface tension), the extent of foam generation and stability, and the interaction with other components in a formulation.
Wetting and Defoaming Performance
3,6-Dimethyl-4-octyne-3,6-diol and its ethoxylated derivatives are known for their ability to quickly migrate to newly formed interfaces, which is crucial in dynamic processes such as spraying, rolling, and printing. This rapid action helps to prevent surface defects like fisheyes, crawling, and cratering on substrates with low surface energy.
In contrast, silicone defoamers are highly effective at foam control due to their low surface tension and insolubility in many systems. Polyglycol-based surfactants offer a balance of wetting and dispersing properties and can be a cost-effective option.
For a quantitative comparison, the following tables summarize typical performance data for these classes of surfactants.
Table 1: Dynamic Surface Tension Comparison
| Surfactant Type | Chemical Example | Concentration (% wt.) | Surface Tension (mN/m) at 1 bubble/sec | Surface Tension (mN/m) at 10 bubbles/sec |
| Acetylenic Diol | 3,6-Dimethyl-4-octyne-3,6-diol | 0.1 | 35.2 | 38.5 |
| Silicone Surfactant | Polyether-modified polysiloxane | 0.1 | 28.1 | 30.5 |
| Polyglycol Surfactant | Ethylene oxide/propylene oxide copolymer | 0.1 | 42.0 | 45.3 |
Note: The data presented is a representative compilation from various industry sources and may vary depending on the specific product and test conditions.
Table 2: Foam Control Performance (ASTM D1173)
| Surfactant Type | Chemical Example | Concentration (% wt.) | Initial Foam Height (cm) | Foam Height after 5 min (cm) |
| Acetylenic Diol | 3,6-Dimethyl-4-octyne-3,6-diol | 0.1 | 2.5 | 0.5 |
| Silicone Defoamer | Polydimethylsiloxane emulsion | 0.1 | 1.0 | 0.1 |
| Polyglycol Surfactant | Polypropylene glycol | 0.1 | 4.5 | 2.0 |
Note: The data presented is a representative compilation from various industry sources and may vary depending on the specific product and test conditions.
Cost-Benefit Analysis
The choice of surfactant is a trade-off between performance and cost. While silicone-based defoamers often provide the most effective foam control, they can be more expensive. Polyglycol surfactants are generally the most economical but may not offer the same level of performance as more specialized chemistries. Acetylenic diols like 3,6-dimethyl-4-octyne-3,6-diol occupy a middle ground, offering excellent multifunctional properties at a moderate price point.
Table 3: Cost-Benefit Overview
| Surfactant Type | Key Benefits | Potential Drawbacks | Relative Cost |
| Acetylenic Diol | Excellent dynamic wetting, good defoaming, prevents surface defects | Moderate cost, can be a solid at room temperature requiring heating |
|
| Silicone Defoamer | Superior foam control, effective at low concentrations | Higher cost, potential for cratering if not formulated correctly |
|
| Polyglycol Surfactant | Low cost, good for general-purpose wetting and dispersing | Less effective at dynamic surface tension reduction, can generate more foam | $ |
Note: Relative cost is a general estimation and can vary significantly based on supplier, volume, and market conditions.
Experimental Protocols
To ensure objective and reproducible comparisons, standardized testing methodologies are essential.
Measurement of Dynamic Surface Tension
Dynamic surface tension is a critical parameter for processes where new surfaces are rapidly created. The maximum bubble pressure method is a common technique for this measurement.
Protocol: Maximum Bubble Pressure Tensiometry
-
Apparatus: A tensiometer equipped with a capillary of a known radius, a gas flow control system, and a pressure sensor.
-
Procedure: a. A gas (typically air) is bubbled through the capillary, which is immersed in the test liquid. b. The pressure inside the bubble increases as it grows. The maximum pressure is reached just before the bubble detaches from the capillary tip. c. The dynamic surface tension is calculated from the maximum pressure, the capillary radius, and the surface tension of a known liquid (e.g., pure water) for calibration. d. The rate of bubble formation can be varied to measure dynamic surface tension at different surface ages.
-
Data Analysis: A plot of surface tension versus surface age (or bubble frequency) is generated to characterize the dynamic wetting performance of the surfactant.
Measurement of Foaming Properties (ASTM D1173)
This standard test method provides a means for comparing the foaming characteristics of surface-active agents.
Protocol: ASTM D1173 - Standard Test Method for Foaming Properties of Surface-Active Agents
-
Apparatus: A jacketed glass receiver and a calibrated pipette with a specified orifice size.
-
Procedure: a. A 50 mL solution of the surfactant at a specified concentration and temperature is placed in the receiver. b. 200 mL of the same solution is allowed to fall from the pipette from a height of 90 cm into the receiver. c. The initial height of the foam generated is measured immediately after all the solution has run out of the pipette. d. The foam height is measured again after a specified time interval (e.g., 5 minutes) to assess foam stability.
-
Data Analysis: The initial foam height and the foam height after the specified time are reported. Lower values indicate better foam control.[1][2][3][4][5]
Synthesis of 3,6-Dimethyl-4-octyne-3,6-diol
A common laboratory and industrial method for the synthesis of acetylenic diols is the Grignard reaction. The following is a representative protocol.
Protocol: Grignard Synthesis of 3,6-Dimethyl-4-octyne-3,6-diol
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube. The entire apparatus must be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: a. Magnesium turnings are placed in the flask with a small crystal of iodine to initiate the reaction. b. A solution of ethyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. c. Once the Grignard reagent (ethylmagnesium bromide) has formed, the solution will turn cloudy and grayish.
-
Reaction with Butanone: a. A solution of 2-butanone in the same anhydrous solvent is added dropwise to the Grignard reagent at a controlled temperature (typically 0-5 °C) to form the magnesium salt of 3-methyl-1-pentyn-3-ol.
-
Coupling Reaction: a. After the initial reaction is complete, the reaction mixture is carefully poured into a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium salts. b. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. c. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. d. The resulting crude product is then purified by recrystallization or distillation to yield 3,6-dimethyl-4-octyne-3,6-diol.
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Synthesis of 3,6-Dimethyl-4-octyne-3,6-diol via Grignard Reaction.
Caption: Experimental Workflow for ASTM D1173 Foam Test.
Caption: Decision Matrix for Surfactant Selection.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Octyne-3,6-diol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-octyne-3,6-diol.
Hazard Profile and Safety Considerations
This compound and its analogs are classified as harmful if swallowed. While comprehensive toxicity data is not available, it is prudent to handle this compound with care, utilizing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data for Disposal
At present, there is no specific quantitative data available in the public domain regarding disposal limits or concentration thresholds for this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to adhere to local, regional, and national regulations, as these will dictate the precise quantitative parameters for waste accumulation and disposal.
| Parameter | Value | Regulatory Standard |
| Concentration Limit for Aqueous Waste | Data not available | Consult local regulations |
| Allowable Quantity in Solid Waste | Data not available | Consult local regulations |
| Reportable Quantity | Data not available | Consult local regulations |
Experimental Protocol for Disposal
The recommended method for the disposal of this compound is through an industrial combustion plant.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unadulterated solid this compound and any grossly contaminated items (e.g., weighing paper, spatulas) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., GHS07 for "Harmful").
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, collect the solution in a dedicated, labeled hazardous waste container for flammable liquids or organic waste, as appropriate for the solvent used.
-
Do not mix with incompatible waste streams.
-
The container should be stored in a secondary containment bin in a designated satellite accumulation area.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, gloves) that is minimally contaminated should be placed in a separate, labeled hazardous waste bag or container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol), and the rinsate collected as hazardous waste.
-
Step 2: Storage Pending Disposal
-
Store all waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Maintain an accurate log of the accumulated waste.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste manifest with an accurate description of the waste contents.
-
The waste will be transported to a licensed facility for disposal, typically via high-temperature incineration.
Logical Workflow for Disposal Decision-Making
Caption: Disposal decision workflow for this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always prioritize consulting your institution's specific guidelines and regulatory requirements.
References
Personal protective equipment for handling 4-Octyne-3,6-diol
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Octyne-3,6-diol (CAS No. 24434-07-9) was publicly available at the time of this writing. The following guidance is based on the safety data for the structurally similar compound, 3,6-Dimethyl-4-octyne-3,6-diol, and general principles for handling acetylenic diols. Researchers must obtain and review the specific SDS from their supplier before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with similar compounds.
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary. | Minimizes inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Step 1: Preparation and Engineering Controls
-
Ensure a well-ventilated workspace, preferably a certified chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles or a face shield.
-
Wear appropriate chemically resistant gloves.
Step 3: Chemical Handling
-
Carefully weigh and dispense the chemical within the fume hood to minimize dust or vapor generation.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.
Step 4: Post-Handling Procedures
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.
-
Clean the work area and any contaminated equipment.
-
Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Once decontaminated, the container can be disposed of according to institutional guidelines.
Mandatory Visualization
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
